2-(3-Bromophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVFEHVSIYTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400796 | |
| Record name | 2-(3-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-79-5 | |
| Record name | 2-(3-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromophenyl)pyrrolidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)pyrrolidine is a synthetic heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring linked to a brominated phenyl group, provides a versatile scaffold for the development of novel therapeutic agents. The presence and position of the bromine atom, along with the stereochemistry of the pyrrolidine ring, offer opportunities for fine-tuning the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, intended to support research and development efforts.
Chemical Structure and Identification
The fundamental structure of this compound consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the 2-position with a 3-bromophenyl group. The molecule possesses a chiral center at the carbon atom where the phenyl ring is attached, and thus can exist as two enantiomers, (S)- and (R)-2-(3-Bromophenyl)pyrrolidine, or as a racemic mixture.
| Identifier | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂BrN |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)Br |
| InChI | InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 |
| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N |
Different forms of the compound are identified by unique CAS Registry Numbers:
| Compound | CAS Registry Number |
| This compound (racemic) | 383127-79-5[1][2] |
| (S)-2-(3-Bromophenyl)pyrrolidine | 1217694-15-9[3][4] |
| (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391550-13-2 |
| (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391452-66-6[5] |
| This compound hydrochloride (racemic) | 1171898-22-8[6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimentally determined data is limited in publicly available literature, predicted values and data for related salts provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 226.11 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid (predicted for free base) | [3] |
| Boiling Point | 286.1 ± 33.0 °C (Predicted) | [3] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.95 ± 0.10 (Predicted) | [3] |
| LogP | 2.5 (Predicted for (S)-enantiomer) | [7] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų (for (S)-enantiomer hydrochloride) | [5] |
Hydrochloride Salt Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrClN | [5] |
| Molecular Weight | 262.57 g/mol | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published in standard chemical literature. However, general synthetic strategies for similar pyrrolidine derivatives can be adapted.
Synthesis
A common approach for the synthesis of 2-arylpyrrolidines involves the multi-step sequence illustrated below. This is a generalized pathway and specific reagents, conditions, and purification methods would need to be optimized for this compound.
Figure 1. Generalized Synthesis Workflow. This diagram illustrates a potential multi-step synthesis route for this compound, starting from 3-bromobenzaldehyde.
Analytical Methods
Standard analytical techniques are employed for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A typical starting point for method development is outlined below.
References
- 1. 2-(3-BROMO-PHENYL)-PYRROLIDINE | 383127-79-5 [chemicalbook.com]
- 2. 383127-79-5 CAS MSDS (2-(3-BROMO-PHENYL)-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE CAS#: 1217694-15-9 [m.chemicalbook.com]
- 4. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE | 1217694-15-9 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1171898-22-8 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for the chiral molecule (R)-2-(3-Bromophenyl)pyrrolidine, a valuable building block in pharmaceutical research and development. The synthesis is achieved through a stereoselective route commencing with a Friedel-Crafts acylation, followed by the formation of a chiral sulfinamide, diastereoselective reductive cyclization, and final deprotection. This document details the experimental protocols, presents key quantitative data, and illustrates the logical workflow of the synthesis.
Synthetic Strategy Overview
The asymmetric synthesis of (R)-2-(3-Bromophenyl)pyrrolidine is strategically designed to control the stereochemistry at the C2 position of the pyrrolidine ring. The core of this strategy lies in the use of a chiral auxiliary, (R)-tert-butanesulfinamide, which directs the stereochemical outcome of the reductive cyclization step. The overall synthesis can be broken down into four key stages:
-
Friedel-Crafts Acylation: The synthesis begins with the formation of the carbon skeleton by reacting bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst to yield 4-chloro-1-(3-bromophenyl)butan-1-one.
-
Chiral N-tert-Butanesulfinyl Imine Formation: The resulting ketone is then condensed with (R)-tert-butanesulfinamide to form the chiral N-tert-butanesulfinyl ketimine intermediate. This step introduces the chiral auxiliary that will control the subsequent stereoselective transformation.
-
Diastereoselective Reductive Cyclization: The pivotal step of the synthesis involves the diastereoselective reductive cyclization of the chiral imine using a hydride reducing agent. This reaction proceeds with high stereocontrol to form the desired (R,R)-N-tert-butanesulfinyl-2-(3-bromophenyl)pyrrolidine.
-
Deprotection: Finally, the chiral auxiliary is cleaved from the pyrrolidine nitrogen under acidic conditions to yield the target compound, (R)-2-(3-Bromophenyl)pyrrolidine, typically as its hydrochloride salt.
The following diagram illustrates the overall synthetic workflow:
Figure 1: Overall synthetic workflow for (R)-2-(3-Bromophenyl)pyrrolidine.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized as necessary.
Stage 1: Synthesis of 4-chloro-1-(3-bromophenyl)butan-1-one
This procedure details the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.
Reaction Scheme:
Figure 2: Friedel-Crafts acylation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| Bromobenzene | 157.01 | 15.7 | 100 | 1.0 |
| 4-Chlorobutyryl chloride | 141.00 | 14.8 | 105 | 1.05 |
| Aluminum chloride (AlCl₃) | 133.34 | 14.6 | 110 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Ice | - | 200 g | - | - |
| Concentrated HCl | - | 20 mL | - | - |
| Saturated NaHCO₃ solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.6 g, 110 mmol) and 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-chlorobutyryl chloride (14.8 g, 105 mmol) in 50 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, add bromobenzene (15.7 g, 100 mmol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl, while stirring vigorously.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-chloro-1-(3-bromophenyl)butan-1-one.
Stage 2: Synthesis of (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide
This procedure describes the condensation of the ketone with (R)-tert-butanesulfinamide.
Reaction Scheme:
Figure 3: Chiral N-tert-butanesulfinyl imine formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| 4-chloro-1-(3-bromophenyl)butan-1-one | 262.54 | 26.25 | 100 | 1.0 |
| (R)-tert-Butanesulfinamide | 121.20 | 12.73 | 105 | 1.05 |
| Titanium(IV) ethoxide (Ti(OEt)₄) | 228.11 | 45.62 | 200 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - | - |
| Brine | - | 150 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-(3-bromophenyl)butan-1-one (26.25 g, 100 mmol) and (R)-tert-butanesulfinamide (12.73 g, 105 mmol) in 300 mL of anhydrous tetrahydrofuran.
-
To the stirred solution, add titanium(IV) ethoxide (45.62 g, 200 mmol) via syringe.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the ketone by TLC.
-
Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral N-tert-butanesulfinyl imine.
Stage 3: Synthesis of (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide
This section details the diastereoselective reductive cyclization.
Reaction Scheme:
Figure 4: Diastereoselective reductive cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mL) | Moles (mmol) | Equivalents |
| (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide | 365.74 | - | 100 | 1.0 |
| Lithium triethylborohydride (LiBEt₃H), 1.0 M in THF | - | 120 mL | 120 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - | - |
| Saturated NH₄Cl solution | - | 100 mL | - | - |
| Ethyl acetate | - | 300 mL | - | - |
| Brine | - | 150 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine (100 mmol) in 400 mL of anhydrous THF in a dry 1 L round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium triethylborohydride (120 mL of a 1.0 M solution in THF, 120 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-sulfinyl protected pyrrolidine.
Stage 4: Synthesis of (R)-2-(3-Bromophenyl)pyrrolidine
This final step involves the deprotection of the chiral auxiliary.
Reaction Scheme:
Figure 5: Deprotection of the N-sulfinyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide | 330.31 | - | 100 |
| Methanol | - | 200 mL | - |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 |
| Diethyl ether | - | 500 mL | - |
| Saturated NaHCO₃ solution | - | 200 mL | - |
| Dichloromethane | - | 300 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve the N-sulfinyl protected pyrrolidine (100 mmol) in 200 mL of methanol in a 500 mL round-bottom flask.
-
Add 50 mL of 4 M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 200 mL of diethyl ether to the residue and stir. The hydrochloride salt of the product should precipitate.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with a saturated sodium bicarbonate solution or 1 M NaOH.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-(3-Bromophenyl)pyrrolidine.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key compounds in this synthetic pathway.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| 4-chloro-1-(3-bromophenyl)butan-1-one | C₁₀H₁₀BrClO | 262.54 | Colorless to pale yellow oil |
| (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide | C₁₄H₁₉BrClNOS | 365.74 | Viscous oil or low-melting solid |
| (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide | C₁₄H₂₀BrNOS | 330.31 | Solid |
| (R)-2-(3-Bromophenyl)pyrrolidine | C₁₀H₁₂BrN | 226.11 | Oil or low-melting solid |
Table 2: Spectroscopic and Analytical Data (Expected)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Optical Rotation [α]²⁰D |
| 4-chloro-1-(3-bromophenyl)butan-1-one | 8.10 (t, J=1.8 Hz, 1H), 7.85 (dt, J=7.8, 1.2 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 3.70 (t, J=6.3 Hz, 2H), 3.20 (t, J=6.9 Hz, 2H), 2.25 (p, J=6.6 Hz, 2H) | 197.5, 138.5, 134.5, 131.0, 130.5, 126.5, 123.0, 44.5, 35.0, 27.0 | N/A |
| (R)-2-(3-Bromophenyl)pyrrolidine | 7.40-7.10 (m, 4H), 4.20 (t, J=7.5 Hz, 1H), 3.30-3.10 (m, 2H), 2.30-1.80 (m, 5H, includes NH) | 146.0, 131.0, 130.0, 129.5, 125.5, 122.5, 62.0, 47.0, 35.0, 25.5 | Specific rotation value dependent on concentration and solvent |
Note: The NMR data provided are predicted values and may vary slightly from experimental results. It is crucial to obtain and interpret experimental spectra for confirmation of structure and purity.
Concluding Remarks
The synthetic pathway detailed in this guide offers a robust and highly stereoselective method for the preparation of (R)-2-(3-Bromophenyl)pyrrolidine. The use of the Ellman auxiliary is a well-established and reliable strategy for the asymmetric synthesis of chiral amines and their derivatives. The successful execution of this synthesis requires careful attention to anhydrous reaction conditions, particularly during the Friedel-Crafts acylation and the reductive cyclization steps. Researchers, scientists, and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related chiral pyrrolidines for their research and development endeavors.
Spectroscopic and Structural Elucidation of (S)-2-(3-Bromophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral molecule (S)-2-(3-Bromophenyl)pyrrolidine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document focuses on the expected spectroscopic characteristics based on analogous compounds and general principles of NMR, IR, and MS. Furthermore, it outlines detailed experimental protocols for acquiring this data and a general workflow for the structural elucidation of such chiral compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-2-(3-Bromophenyl)pyrrolidine. These predictions are based on established chemical shift ranges for similar functional groups and fragmentation patterns of related molecules. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the bromophenyl group. The chirality at the C2 position will likely render the protons on the pyrrolidine ring diastereotopic, leading to more complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-(3-Bromophenyl)pyrrolidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Pyrrolidine N-H | 1.5 - 3.0 | Broad singlet | Chemical shift can be highly variable depending on solvent and concentration. |
| Pyrrolidine C2-H | 4.0 - 4.5 | Triplet or Doublet of doublets | Benzylic proton, deshielded by the aromatic ring and nitrogen. |
| Pyrrolidine C5-H₂ | 2.9 - 3.4 | Multiplet | Diastereotopic protons adjacent to nitrogen. |
| Pyrrolidine C3-H₂ | 1.8 - 2.2 | Multiplet | Diastereotopic protons. |
| Pyrrolidine C4-H₂ | 1.6 - 2.0 | Multiplet | Diastereotopic protons. |
| Aromatic C2'-H | ~7.5 | Singlet or narrow triplet | Ortho to the pyrrolidine group. |
| Aromatic C4'-H | ~7.3 | Triplet | Meta to the pyrrolidine group and ortho to the bromine. |
| Aromatic C5'-H | ~7.2 | Triplet | Para to the pyrrolidine group. |
| Aromatic C6'-H | ~7.4 | Doublet | Ortho to both the pyrrolidine group and the bromine. |
Note: Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling in the aromatic ring and variable for the pyrrolidine ring protons.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-(3-Bromophenyl)pyrrolidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidine C2 | 60 - 65 |
| Pyrrolidine C5 | 45 - 50 |
| Pyrrolidine C3 | 30 - 35 |
| Pyrrolidine C4 | 25 - 30 |
| Aromatic C1' (ipso-pyrrolidine) | 140 - 145 |
| Aromatic C3' (ipso-bromo) | 120 - 125 |
| Aromatic C2', C4', C5', C6' | 125 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for (S)-2-(3-Bromophenyl)pyrrolidine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of (S)-2-(3-Bromophenyl)pyrrolidine (C₁₀H₁₂BrN) is approximately 225.02 g/mol for the monoisotopic mass. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-2-(3-Bromophenyl)pyrrolidine
| m/z | Proposed Fragment | Notes |
| 225/227 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |
| 146 | [M - Br]⁺ | Loss of a bromine radical. |
| 70 | [C₄H₈N]⁺ | Fragmentation of the bromophenyl group, leaving the pyrrolidinyl cation. |
| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of (S)-2-(3-Bromophenyl)pyrrolidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount (2-5 mg) of (S)-2-(3-Bromophenyl)pyrrolidine in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2][3]
-
Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]
-
If the resulting film is too thin, add another drop of the solution and allow it to evaporate.
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI) :
-
Prepare a dilute solution of (S)-2-(3-Bromophenyl)pyrrolidine in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
-
-
Data Acquisition :
-
Introduce the sample into the ion source of the mass spectrometer. For a solution, this is typically done via a direct infusion pump or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV for EI.
-
The ions are then accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Mandatory Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chiral molecule like (S)-2-(3-Bromophenyl)pyrrolidine.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This comprehensive guide provides the foundational knowledge for researchers and scientists to approach the spectroscopic characterization of (S)-2-(3-Bromophenyl)pyrrolidine. By following the outlined protocols and understanding the predicted spectral features, one can confidently acquire and interpret the necessary data for structural elucidation and purity assessment.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(3-Bromophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, provides a plausible synthetic route, and outlines experimental protocols for its characterization.
Physicochemical Properties
This compound is a substituted pyrrolidine with a bromine atom on the meta position of the phenyl ring. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₂BrN | [Calculated] |
| Molecular Weight | 226.11 g/mol | [Calculated][1][2] |
| Appearance | Light yellow to yellow liquid | [Predicted][1] |
| Boiling Point | 286.1 ± 33.0 °C | [Predicted][1] |
| Density | 1.369 ± 0.06 g/cm³ | [Predicted][1] |
| pKa | 9.95 ± 0.10 | [Predicted][1] |
| Melting Point | Not available | Experimental data not found |
| Solubility | Not available | Experimental data not found |
Synthesis and Characterization
A potential synthetic route could start from 3-bromoacetophenone. This would first be converted to a γ-amino ketone, which can then undergo cyclization and reduction to form the desired this compound.
Illustrative Synthetic Workflow
The following diagram illustrates a possible synthetic workflow for this compound.
Experimental Protocols for Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
-
-
Expected ¹H NMR Spectral Features: Signals corresponding to the protons on the pyrrolidine ring and the bromophenyl group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The aliphatic protons on the pyrrolidine ring will appear in the upfield region (typically 1.5-4.0 ppm).
-
Expected ¹³C NMR Spectral Features: Resonances for each unique carbon atom in the molecule. The carbon attached to the bromine atom will have a characteristic chemical shift, and the aromatic and aliphatic carbons will appear in their respective expected regions.
2.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.
-
-
Expected Mass Spectrum Features: The molecular ion peak should correspond to the molecular weight of this compound (226.11 g/mol for the monoisotopic mass). The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M⁺+2 peaks). Common fragmentation patterns for pyrrolidines involve the loss of side chains or cleavage of the pyrrolidine ring.
2.2.3. Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of this compound.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively characterized in the available literature. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that this compound could have interesting pharmacological properties.
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the bromophenyl group can influence the compound's lipophilicity and its ability to form halogen bonds, which can be critical for target binding and selectivity.
Given the structural similarities to other pharmacologically active phenylpyrrolidines, potential (but unconfirmed) areas of biological activity for this compound could include:
-
Central Nervous System (CNS) Activity: Many phenylpyrrolidines exhibit activity as stimulants, antidepressants, or antipsychotics.
-
Enzyme Inhibition: The pyrrolidine ring can serve as a scaffold for designing inhibitors of various enzymes.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for investigating its biological activity is presented below.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized the currently available physicochemical data, proposed a synthetic and analytical workflow, and outlined a strategy for exploring its biological activity. The generation of experimental data for properties such as melting point and solubility, along with detailed spectroscopic analysis and biological screening, will be crucial next steps in fully characterizing this molecule and unlocking its potential therapeutic applications.
References
A Technical Guide to the Biological Activity Screening of Novel Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring enables the effective exploration of three-dimensional chemical space, a crucial factor for achieving target selectivity and desirable pharmacological profiles.[4][5] This guide provides an in-depth overview of the screening methodologies used to evaluate the biological activities of novel pyrrolidine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Anticancer Activity Screening
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[2][3] The mechanisms often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation.[2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines, a key metric for cytotoxic potential. Lower IC50 values indicate greater potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Carboxamide (19j) | MDA-MB-436 (Breast) | 17.4 | [4] |
| Benzimidazole Carboxamide (19j) | CAPAN-1 (Pancreatic) | 11.4 | [4] |
| Benzimidazole Carboxamide (19p) | MDA-MB-436 (Breast) | 19.8 | [4] |
| Benzimidazole Carboxamide (19p) | CAPAN-1 (Pancreatic) | 15.5 | [4] |
| Thiophen-containing Pyrrolidine (37e) | MCF-7 (Breast) | 17 | [4] |
| Thiophen-containing Pyrrolidine (37e) | HeLa (Cervical) | 19 | [4] |
| Spirooxindole-pyrrolidine (1b) | HCT116 (Colon) | 8.5 | [2] |
| N-Arylpyrrolidine-2,5-dione (2b) | MCF-7 (Breast) | 3.1 | [2] |
| Pyrrolidinone-hydrazone (3b) | IGR39 (Melanoma) | 2.5 | [2] |
| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | 28.0 (% viability) | [2][6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, which serves as an indicator of a compound's cytotoxic effect.[1][2]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrrolidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[2]
Antimicrobial Activity Screening
The pyrrolidine scaffold is a key feature in compounds with potent antibacterial and antifungal properties.[1] Screening for antimicrobial activity is crucial for identifying new agents to combat infectious diseases and antibiotic resistance.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial potency.
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine-thiazole (51a) | Bacillus cereus | 21.70 | [7] |
| Pyrrolidine-thiazole (51a) | Staphylococcus aureus | 30.53 | [7] |
| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (27a) | Staphylococcus aureus | 16 | [7] |
| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (27a) | Bacillus subtilis | 16 | [7] |
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[7][8]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a multi-well microtiter plate. Growth is assessed after incubation, and the MIC is identified as the lowest concentration of the compound that inhibits visible growth.[8]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.
-
MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[8]
Antiviral Activity Screening
Screening for antiviral properties is essential for identifying molecules that can inhibit viral replication and infection.[10] A critical aspect of this screening is the parallel assessment of cytotoxicity to ensure that the observed antiviral effect is not merely a result of cell death.[10][11]
The plaque reduction assay is a standard method to determine the concentration of an antiviral substance needed to reduce the number of plaque-forming units (PFU) by 50% (EC50).
Principle: A confluent monolayer of host cells is infected with a virus, which, in the absence of an effective antiviral, will lyse the cells and create zones of clearing called plaques. The antiviral efficacy of a compound is measured by its ability to reduce the number or size of these plaques.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of suitable host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate overnight.[12]
-
Compound and Virus Incubation: Prepare serial dilutions of the pyrrolidine compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the culture medium from the cells and infect them with the virus in the presence of the various compound concentrations (or pre-treat cells with the compound before adding the virus).[13] Allow the virus to adsorb for 1 hour.[13]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding compound concentrations. This restricts viral spread to adjacent cells, leading to plaque formation.[13]
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 3-5 days), depending on the virus and host cell line.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet.[12][13] The viable cells will stain, revealing the unstained plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration. A parallel cytotoxicity assay (e.g., MTT) is performed to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is then calculated to assess the compound's therapeutic window.[11]
Enzyme Inhibition Screening
Many pyrrolidine derivatives exert their biological effects by inhibiting specific enzymes implicated in disease pathogenesis.[1]
| Compound Class/Derivative | Target Enzyme | IC50 | Reference |
| Benzimidazole Carboxamide (19j) | PARP-1 | ≤10 nM | [4] |
| Polyhydroxylated Pyrrolidine (29) | Aldose Reductase (ALR2) | 57% inhibition @ 100 µM | [7] |
| Rhodanine-spirooxindole (42f) | α-amylase | 1.57 µg/mL | [7] |
| N-Boc Proline Amide (3g) | α-amylase | 26.24 µg/mL | [14] |
| N-Boc Proline Amide (3g) | α-glucosidase | 18.04 µg/mL | [14] |
This protocol describes a general method for measuring enzyme inhibition using a fluorogenic substrate, applicable to various enzymes like proteases or glycosidases.
Principle: The enzyme cleaves a synthetic substrate, releasing a fluorophore from a quencher and producing a fluorescent signal. An inhibitor will prevent or reduce this cleavage, resulting in a decreased fluorescent signal.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, a corresponding fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4), and the test pyrrolidine compounds in an appropriate assay buffer.[2]
-
Compound Incubation: In a 96-well or 384-well black plate, add a small volume of the test compounds at various concentrations.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[2]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Mandatory Visualizations
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for the high-throughput screening of a novel compound library to identify and validate bioactive "hits."
TLR4 Signaling Pathway Inhibition
Certain pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways, such as the Toll-like Receptor 4 (TLR4) pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. criver.com [criver.com]
- 12. journals.asm.org [journals.asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Bromophenyl)pyrrolidine: A Chiral Catalyst for Next-Generation Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent chirality and conformational rigidity make it an attractive scaffold in drug design. Among the myriad of substituted pyrrolidines, 2-(3-Bromophenyl)pyrrolidine has emerged as a particularly valuable chiral building block. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with high stereochemical control. This technical guide provides a comprehensive overview of the synthesis, applications, and biological relevance of this compound, empowering researchers to leverage its potential in their drug discovery endeavors.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis:
Another powerful strategy for the asymmetric synthesis of 2-arylpyrrolidines involves the use of chiral auxiliaries. For instance, a chiral sulfinamide auxiliary can be condensed with a suitable precursor to generate a chiral sulfinylimine, which then undergoes a diastereoselective reaction with a Grignard reagent, followed by cyclization and removal of the auxiliary to afford the desired enantiomerically enriched pyrrolidine.
Chiral Resolution:
Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure amines. This technique involves the reaction of the racemic this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically pure amine. Tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are commonly employed as resolving agents for amines.[5]
Applications in the Synthesis of Biologically Active Molecules
The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse aryl, heteroaryl, and amino functionalities, paving the way for the synthesis of a wide array of complex molecules with potential therapeutic applications.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be efficiently coupled with a variety of aryl or heteroaryl boronic acids or esters to construct biaryl structures. These biaryl motifs are prevalent in many classes of pharmaceuticals.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary or not widely published, the following general procedures for related transformations can be adapted by skilled chemists.
General Procedure for Chiral Resolution of a Racemic Amine using a Chiral Acid
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid) (0.5 - 1.0 eq) in the same solvent.
-
Slowly add the solution of the resolving agent to the amine solution with stirring.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (ee) of the amine in the crystalline salt can be determined at this stage by chiral HPLC analysis after liberating a small sample.
-
Recrystallize the diastereomeric salt from a suitable solvent until a constant optical rotation and a high enantiomeric excess are achieved.
-
Liberation of the Enantiopure Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the enantiomerically enriched amine.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: To a reaction vessel, add the N-protected this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][7]
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 eq), the amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.[6][8][9][10]
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired aminated product.
Data Presentation
Quantitative data for specific reactions involving this compound is scarce in publicly available literature. However, the following tables provide representative data for analogous transformations, which can serve as a benchmark for researchers.
Table 1: Representative Data for Chiral Resolution of Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | - | >95 | General Knowledge |
| α-Methylbenzylamine | (R,R)-Tartaric Acid | Methanol | - | - | [10] |
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 | General Knowledge |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 92 | General Knowledge |
Table 3: Representative Data for Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 | General Knowledge |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 91 | General Knowledge |
Potential Biological Targets and Signaling Pathways
While direct biological data for derivatives of this compound is limited, the structural motifs accessible through its use are found in compounds targeting a range of biological systems.
5-HT₆ Receptor Antagonists
The 5-HT₆ receptor, a member of the serotonin receptor family, is predominantly expressed in the central nervous system and is implicated in cognitive function and mood regulation.[11][12] Antagonists of the 5-HT₆ receptor have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Many potent and selective 5-HT₆ receptor antagonists feature an arylsulfonyl group attached to a nitrogen-containing heterocycle, a structure readily accessible from this compound via Buchwald-Hartwig amination followed by sulfonylation. The blockade of 5-HT₆ receptors is thought to enhance cholinergic and glutamatergic neurotransmission, key pathways involved in learning and memory.
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP.[13] Inhibition of specific PDE isozymes has emerged as a promising therapeutic strategy for a variety of disorders, including inflammatory diseases, cardiovascular conditions, and central nervous system disorders. For instance, PDE4 inhibitors have demonstrated anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD).[14][15][16][17] The pyrrolidine scaffold is present in a number of reported PDE inhibitors. The versatile chemistry of this compound allows for the synthesis of diverse libraries of compounds that can be screened for PDE inhibitory activity. By inhibiting the degradation of cyclic nucleotides, PDE inhibitors can potentiate the signaling pathways mediated by these second messengers, leading to a range of physiological responses.[18][19][20]
Mandatory Visualizations
Caption: Synthetic routes to enantiopure this compound.
Caption: Key cross-coupling reactions of this compound.
Caption: General schematic of a bioactive molecule's mechanism of action.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its ready access in enantiomerically pure form, combined with the synthetic versatility offered by the bromophenyl group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The exploration of its use in the development of novel 5-HT₆ receptor antagonists and PDE inhibitors represents promising avenues for future research. This guide provides a foundational understanding for researchers to harness the capabilities of this powerful chiral synthon in their quest for new and improved therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of cyclic nucleotide analog drugs on the mediators release from basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel PDE4 inhibitors as potential candidates for antidepressant agents | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacological potential of cyclic nucleotide signaling in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect on platelet functions of derivatives of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Bromophenyl)pyrrolidine: An Unexplored Scaffold with Therapeutic Potential
For Immediate Release
Shanghai, China – December 30, 2025 – The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence highlights the therapeutic promise held by its derivatives. One such derivative, 2-(3-Bromophenyl)pyrrolidine, is commercially available as a research chemical, yet its specific biological activities and potential therapeutic applications remain largely uncharted in publicly accessible scientific literature. This technical guide synthesizes the available information on the broader class of bromophenyl-pyrrolidine compounds and outlines a forward-looking perspective on the potential of this compound.
The Pyrrolidine Core: A Privileged Structure in Drug Discovery
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2][3][4] This versatility has led to the development of pyrrolidine-based drugs for a wide range of diseases, including cancer, neurological disorders, infectious diseases, and inflammatory conditions.[1][4] The stereochemistry of substituted pyrrolidines plays a crucial role in their biological activity, allowing for fine-tuning of their pharmacological profiles.[1]
Potential Therapeutic Avenues for this compound
While specific data for this compound is scarce, the known biological activities of related bromophenyl-pyrrolidine derivatives offer insights into its potential therapeutic applications. The bromine substitution on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride |
| CAS Number | 383127-79-5 | 1391452-66-6 |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN |
| Molecular Weight | 226.11 g/mol | 262.57 g/mol |
| Appearance | Light yellow to yellow liquid | Not specified |
| Boiling Point | 286.1±33.0 °C (Predicted) | Not specified |
| Density | 1.369±0.06 g/cm³ (Predicted) | Not specified |
| pKa | 9.95±0.10 (Predicted) | Not specified |
| Storage | 2-8°C (protect from light) | Sealed in dry, 2-8°C |
Data compiled from publicly available chemical supplier information.[5][6][7][8]
Potential as an Intermediate in Novel Drug Synthesis
Given the lack of extensive biological data, it is highly probable that this compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine nitrogen and the reactive bromophenyl group provide two points for chemical modification, allowing for the creation of diverse chemical libraries for drug screening.
Future Directions and Research Opportunities
The full therapeutic potential of this compound remains to be unlocked. The following experimental workflow is proposed for a comprehensive evaluation of its biological properties.
Caption: Proposed experimental workflow for the evaluation of this compound.
Detailed Methodologies for Future Research
Synthesis of Pyrrolidine Derivatives: A general approach to synthesizing substituted pyrrolidines involves the cyclization of haloamines or the reduction of pyrrolinones.[9][10] For 2-aryl pyrrolidines, a common method is the addition of a Grignard reagent to a cyclic imine precursor, followed by reduction.
Hypothetical Signaling Pathway Interaction: Based on the activities of other pyrrolidine derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, many pyrrolidine-containing compounds are known to inhibit protein kinases or modulate ion channels. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
While this compound is currently a compound of unknown specific therapeutic application, its structural similarity to a wide range of biologically active molecules suggests significant untapped potential. As a readily available research chemical, it represents a valuable starting point for drug discovery campaigns. Further investigation through systematic biological screening and medicinal chemistry optimization is warranted to elucidate its pharmacological profile and unlock its potential for the development of novel therapeutics. The broader family of pyrrolidine derivatives continues to be a rich source of inspiration for drug discovery, and it is likely that many more valuable therapeutic agents based on this versatile scaffold will emerge in the future.[1]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 383127-79-5 CAS MSDS (2-(3-BROMO-PHENYL)-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE CAS#: 1217694-15-9 [m.chemicalbook.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 2-(3-Bromophenyl)pyrrolidine Reveals a Gap in Current Mechanistic Understanding
A comprehensive review of existing scientific literature reveals a notable absence of dedicated studies on the mechanism of action for the compound 2-(3-Bromophenyl)pyrrolidine. Despite the prevalence of the pyrrolidine scaffold in numerous pharmacologically active agents, this specific bromo-substituted derivative remains uncharacterized in terms of its biological targets and downstream signaling effects.
For researchers, scientists, and drug development professionals, this signifies a critical knowledge gap. While the broader class of phenyl-substituted pyrrolidines has been explored for a variety of therapeutic applications, including as receptor antagonists and enzyme inhibitors, the specific biological profile of this compound has not been publicly documented.
Our extensive search for quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50), yielded no specific results for this compound. Consequently, the creation of structured data tables for comparative analysis is not possible at this time. Furthermore, the lack of primary research means that detailed experimental protocols for assays involving this compound are unavailable.
The pyrrolidine ring is a key structural motif in a wide range of biologically active molecules, and its derivatives have shown affinity for various targets. For instance, different substituted phenylpyrrolidines have been investigated for their roles as dopamine and serotonin reuptake inhibitors, opioid receptor modulators, and antagonists for other G-protein coupled receptors. However, the influence of the bromine atom at the meta-position of the phenyl ring in this compound on target selectivity and potency has yet to be determined.
To illustrate the typical workflow for characterizing such a compound, a hypothetical experimental plan is outlined below. This serves as a guide for future research endeavors aimed at elucidating the mechanism of action of this compound.
Hypothetical Experimental Workflow for Mechanism of Action Studies
A logical first step in characterizing a novel compound like this compound would be to perform a broad screening to identify potential biological targets. This could be followed by more specific assays to determine potency and functional activity, and finally, investigation into the downstream signaling pathways.
In-Depth Technical Guide: (2R)-2-(3-BROMOPHENYL)PYRROLIDINE (CAS No. 1217632-62-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-(3-Bromophenyl)pyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a 3-bromophenyl group at the 2-position. Its significance in medicinal chemistry and drug development stems primarily from its role as a key building block in the synthesis of potent and selective inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Overexpression of Bcl-2 is a hallmark of various cancers and is implicated in autoimmune disorders, making it a prime therapeutic target.[2][3] This technical guide provides a comprehensive overview of the properties, handling, and synthetic applications of (2R)-2-(3-bromophenyl)pyrrolidine, with a focus on its use in the development of Bcl-2 inhibitors.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for (2R)-2-(3-bromophenyl)pyrrolidine is presented below.
| Property | Value | Reference |
| CAS Number | 1217632-62-6 | |
| Chemical Name | (2R)-2-(3-Bromophenyl)pyrrolidine | |
| Molecular Formula | C₁₀H₁₂BrN | [4] |
| Molecular Weight | 226.12 g/mol | |
| Physical Form | Yellow to Brown Liquid | |
| Storage Temperature | 2-8 °C | |
| Purity | Typically ≥95% | |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Handling
Synthetic Approach
The synthesis of (2R)-2-(3-bromophenyl)pyrrolidine can be achieved through various synthetic routes, often involving the asymmetric reduction of a corresponding cyclic imine precursor. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a Pyrrolidine Precursor
While a specific protocol for (2R)-2-(3-bromophenyl)pyrrolidine is proprietary to manufacturers, the following is a general procedure for the reduction of a cyclic imine, a key step in the synthesis of similar pyrrolidine derivatives. This protocol is for illustrative purposes and would require optimization for the specific target molecule.
-
Reaction Setup: A solution of the precursor, 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, is prepared in a suitable solvent such as methanol or tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). For asymmetric synthesis to obtain the (2R)-enantiomer, a chiral catalyst (e.g., a chiral ruthenium or rhodium complex) would be employed in a hydrogenation reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrrolidine derivative.
Handling and Storage
(2R)-2-(3-Bromophenyl)pyrrolidine should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] It is harmful if swallowed and may cause an allergic skin reaction. In case of contact with eyes, rinse immediately and thoroughly with water. The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.
Application in Drug Development: Bcl-2 Inhibitors
The primary application of (2R)-2-(3-bromophenyl)pyrrolidine is as a crucial chiral intermediate in the synthesis of Bcl-2 inhibitors. These inhibitors are designed to fit into the BH3 binding groove of the anti-apoptotic Bcl-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like BIM, BID, and BAD. This restores the cell's natural apoptotic pathway.
Mechanism of Action and Signaling Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 leads to the sequestration of pro-apoptotic proteins, thus inhibiting apoptosis and promoting cell survival. Bcl-2 inhibitors, synthesized from precursors like (2R)-2-(3-bromophenyl)pyrrolidine, disrupt this interaction.
Synthetic Workflow for a Bcl-2 Inhibitor
The synthesis of a Bcl-2 inhibitor from (2R)-2-(3-bromophenyl)pyrrolidine typically involves a multi-step process to build a more complex molecule that can effectively bind to the target protein.
Representative Biological Activity Data
While specific data for compounds derived directly from CAS 1217632-62-6 can be found in proprietary databases and patent literature, the following table presents representative IC₅₀ values for Bcl-2 inhibitors with similar structural motifs, illustrating their therapeutic potential.
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
| Pyrrolidine-based Bcl-2 Inhibitor | Bcl-2 | 3 | - | [6] |
| Indole-scaffold Bcl-2/Mcl-1 dual inhibitor | Bcl-2 | <1000 | HL-60 | [4] |
| Small molecule Bcl-2 inhibitor | Bcl-2 | 1600 | - | [7] |
Experimental Protocols for Biological Evaluation
Bcl-2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for assessing the ability of a compound to inhibit the interaction between Bcl-2 and a pro-apoptotic peptide (e.g., a BIM BH3 peptide).
-
Reagent Preparation: Prepare solutions of GST-tagged Bcl-2 protein, biotinylated BIM BH3 peptide, Europium cryptate-labeled anti-GST antibody, and XL665-labeled streptavidin in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound (synthesized from (2R)-2-(3-bromophenyl)pyrrolidine) in the assay buffer.
-
Assay Plate Preparation: Add the test compound dilutions, positive controls (known Bcl-2 inhibitors), and negative controls (vehicle) to a low-volume 384-well plate.
-
Protein and Peptide Addition: Add the Bcl-2 protein and BIM BH3 peptide to the wells and incubate to allow for binding.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) and incubate in the dark.
-
Signal Measurement: Read the fluorescence at both 620 nm (Europium emission) and 665 nm (FRET signal) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a Bcl-2 inhibitor on the viability of cancer cells that are dependent on Bcl-2 for survival.
-
Cell Seeding: Seed cancer cells (e.g., a leukemia or lymphoma cell line with high Bcl-2 expression) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
(2R)-2-(3-Bromophenyl)pyrrolidine (CAS No. 1217632-62-6) is a valuable chiral building block for the synthesis of targeted therapeutics, most notably Bcl-2 inhibitors. Its specific stereochemistry and the presence of the bromophenyl group provide a versatile scaffold for the development of potent and selective modulators of the intrinsic apoptotic pathway. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working to create novel therapies for cancer and autoimmune diseases. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of compounds derived from this important intermediate.
References
- 1. WO2021222114A1 - Bcl-2 protein inhibitors - Google Patents [patents.google.com]
- 2. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the Bcl-2 family of apoptosis regulators as cancer therapy. | Semantic Scholar [semanticscholar.org]
- 5. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jiangsu Chia Tai Tianqing Pharmaceutical Group patent describes Bcl-2 inhibitors for cancer | BioWorld [bioworld.com]
- 7. Targeting the Inhibition of B-Cell Lymphoma 2 Protein for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preparation and Stability of 2-(3-Bromophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation and stability of 2-(3-bromophenyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key component in numerous bioactive compounds and FDA-approved drugs.[1] This document outlines a plausible synthetic pathway, including a detailed experimental protocol, and discusses the critical aspects of the compound's stability, offering guidance on storage and handling.
Preparation of this compound Hydrochloride
The synthesis of this compound hydrochloride can be efficiently achieved through a multi-step process. A common and effective strategy involves the initial synthesis of an N-protected this compound intermediate, followed by deprotection and formation of the hydrochloride salt. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
A plausible synthetic route starts with the α-arylation of N-Boc-pyrrolidine. This can be accomplished via a directed ortho-metalation approach or through a palladium-catalyzed cross-coupling reaction. Following the successful synthesis of N-Boc-2-(3-bromophenyl)pyrrolidine, the final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt using a solution of hydrogen chloride in an organic solvent.
Experimental Protocol: Synthesis of N-Boc-2-(3-bromophenyl)pyrrolidine
This protocol is a representative example based on established methodologies for the α-arylation of N-Boc-pyrrolidine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-Boc-pyrrolidine | 171.24 | 1.03 | 98% |
| 1,3-Dibromobenzene | 235.90 | 1.95 | 98% |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 0.68 | - |
| (-)-Sparteine | 234.39 | 1.02 | 98% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 99.9% |
| Saturated aq. NH4Cl solution | - | - | - |
| Ethyl acetate | 88.11 | 0.902 | HPLC grade |
| Brine solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | 99.5% |
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine, followed by the slow, dropwise addition of sec-butyllithium solution, maintaining the temperature below -70 °C.
-
Add N-Boc-pyrrolidine dropwise to the solution. Stir the reaction mixture at -78 °C for 3 hours.
-
In a separate flask, prepare a solution of 1,3-dibromobenzene in anhydrous THF.
-
Slowly add the 1,3-dibromobenzene solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(3-bromophenyl)pyrrolidine.
Experimental Protocol: Deprotection and Hydrochloride Salt Formation
This protocol outlines the final step to obtain the target compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity/Concentration |
| N-Boc-2-(3-bromophenyl)pyrrolidine | 326.23 | Purified |
| 4 M Hydrogen Chloride in 1,4-Dioxane | - | 4 M |
| Anhydrous Diethyl Ether | 74.12 | 99.8% |
| 1,4-Dioxane | 88.11 | Anhydrous |
Procedure:
-
Dissolve N-Boc-2-(3-bromophenyl)pyrrolidine in a minimal amount of anhydrous 1,4-dioxane.
-
To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, a precipitate may form. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Stability of this compound Hydrochloride
General Storage and Handling Recommendations
Based on safety data sheets for structurally related compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound hydrochloride:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[2]
-
Atmosphere: Keep the container tightly closed and sealed in a dry environment.[2]
-
Light: Protect from direct sunlight and other sources of UV radiation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Potential Degradation Pathways
Potential degradation pathways for this compound hydrochloride may include:
-
Oxidation: The pyrrolidine ring could be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, which could potentially lead to de-bromination or other radical-mediated reactions.
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic and absorb moisture from the air, which could affect its physical properties and potentially facilitate hydrolytic degradation, although the primary structure is not readily hydrolyzable.
Forced Degradation Studies
To rigorously assess the stability of this compound hydrochloride, a forced degradation study should be conducted. Such a study would involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish degradation pathways.[3][4]
Table of Recommended Forced Degradation Conditions:
| Stress Condition | Proposed Experimental Setup | Potential Outcome |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Generally stable, but monitoring for any unforeseen reactions is necessary. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for dehydrohalogenation or other base-mediated reactions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides or other oxidation products of the pyrrolidine ring. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Assessment of thermal stability and identification of thermolytic degradants. |
| Photostability | Exposure to UV light (e.g., 254 nm) and visible light | Potential for de-bromination or formation of photoproducts. |
The analysis of samples from these stress studies is typically performed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify and characterize any degradation products.
Caption: Logical workflow for a forced degradation study.
Conclusion
This technical guide has outlined a robust and plausible pathway for the synthesis of this compound hydrochloride, a compound of interest for drug discovery and development. The provided experimental protocols offer a solid foundation for its preparation in a laboratory setting. Furthermore, the discussion on stability, including recommended storage conditions and a framework for conducting forced degradation studies, provides essential guidance for ensuring the quality and integrity of this chemical entity. For researchers and scientists working with this compound, adherence to these guidelines will be crucial for obtaining reliable and reproducible results in their research endeavors.
References
Theoretical and Computational Insights into 2-(3-Bromophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 2-(3-Bromophenyl)pyrrolidine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this document leverages information from closely related analogs, particularly 2-phenylpyrrolidine and other substituted arylpyrrolidines, to project its structural, spectroscopic, and potential biological properties. This guide outlines methodologies for its synthesis, predicted spectroscopic signatures, and computational analysis, offering a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological pathways where the pyrrolidine scaffold is prevalent.
Introduction
The pyrrolidine ring is a fundamental heterocyclic scaffold found in a multitude of natural products and synthetic bioactive molecules.[1] Its saturated, non-planar structure provides a three-dimensional framework that is highly valuable for exploring chemical space in drug design. The introduction of an aryl substituent at the 2-position, as seen in 2-arylpyrrolidines, often imparts significant biological activity.[2] The specific compound, this compound, incorporates a bromine atom on the phenyl ring, a common modification in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
This document serves as a technical resource, compiling predicted data and established methodologies to facilitate further research into this compound.
Molecular Properties and Synthesis
Based on available data for the hydrochloride salt of the (S)-enantiomer and the racemic mixture, the fundamental properties of this compound can be summarized.[3][4][5][6]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₁₀H₁₂BrN | [5] |
| Molecular Weight | 226.11 g/mol | [5] |
| CAS Number | 383127-79-5 (racemate) | [5] |
| 1391452-66-6 ((S)-enantiomer HCl) | [4] | |
| Boiling Point | ~286 °C | [5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| LogP | 3.2954 | [4] |
Synthesis Strategies
The synthesis of 2-arylpyrrolidines can be achieved through various established methods. A common and effective approach involves the asymmetric synthesis starting from γ-chloro N-(tert-butanesulfinyl)ketimines, which allows for high enantioselectivity.[7] Another viable route is the copper-catalyzed intermolecular carboamination of vinylarenes.[2]
Experimental Protocol: Asymmetric Synthesis of 2-Arylpyrrolidines (Analog-Based) [7]
This protocol is based on the synthesis of similar 2-arylpyrrolidines and is expected to be adaptable for this compound.
-
Starting Material Preparation: The corresponding γ-chloro N-(tert-butanesulfinyl)ketimine is synthesized from 3-bromochloroacetophenone.
-
Reductive Cyclization: The ketimine is treated with a reducing agent, such as LiBEt₃H, to induce a diastereoselective cyclization.
-
Deprotection: The tert-butanesulfinyl group is removed under acidic conditions to yield the final this compound.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.0-7.5 ppm.
-
CH Proton (Pyrrolidine C2): A multiplet around δ 4.0-4.5 ppm.
-
CH₂ Protons (Pyrrolidine): Multiplets between δ 1.8-3.5 ppm.
-
NH Proton: A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons: Signals in the region of δ 120-145 ppm, with the carbon attached to bromine showing a characteristic shift.
-
CH Carbon (Pyrrolidine C2): A signal around δ 60-65 ppm.
-
CH₂ Carbons (Pyrrolidine): Signals in the range of δ 25-50 ppm.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3400 (broad) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1450-1600 | Aromatic C=C stretch |
| 1000-1100 | C-N stretch |
| 500-600 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at M+ and M+2.[13][14][15][16]
-
Molecular Ion (M⁺): m/z 225 and 227.
-
Major Fragments: Loss of the bromine atom, and fragmentation of the pyrrolidine ring.
Theoretical and Computational Studies
While no specific computational studies on this compound have been published, density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools to investigate its properties.[17][18][19][20][21]
Computational Methodology
A typical computational workflow for analyzing this molecule would involve:
Protocol: DFT and Molecular Dynamics Simulations
-
Geometry Optimization: The 3D structure of this compound is optimized using a DFT method, such as B3LYP with a 6-31G(d,p) basis set.[17]
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure as a true minimum and to predict the IR spectrum.
-
Electronic Property Calculation: Determination of electronic properties such as HOMO-LUMO gap, molecular electrostatic potential, and partial atomic charges.
-
Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of the molecule to the receptor's active site.[22][23][24][25]
-
Molecular Dynamics (MD) Simulation: MD simulations can be performed to study the dynamic behavior of the molecule, either in solution or in complex with a biological target, providing insights into its conformational flexibility and interaction stability.[26][27][28][29][30][31]
Visualizations
The logical flow of a computational investigation and a hypothetical signaling pathway involving a pyrrolidine derivative can be visualized using diagrams.
Potential Biological Activity and Future Directions
Pyrrolidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the 3-bromophenyl group may enhance binding affinity and selectivity for specific targets through halogen bonding and increased lipophilicity.
Future research should focus on:
-
Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of this compound are crucial to validate the predicted data.
-
Biological Screening: In vitro and in vivo screening against a panel of relevant biological targets will help to identify its pharmacological profile.
-
Computational Refinement: With experimental data, the computational models can be refined to provide more accurate predictions of the molecule's behavior and to guide the design of more potent and selective analogs.
Conclusion
This technical guide provides a foundational overview of the theoretical and computational aspects of this compound. By leveraging data from analogous compounds, it offers valuable insights into its synthesis, spectroscopic properties, and potential for further investigation. The outlined experimental and computational protocols serve as a roadmap for researchers aiming to explore the therapeutic potential of this and related pyrrolidine derivatives. The continued exploration of such scaffolds holds significant promise for the discovery of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. 383127-79-5 CAS MSDS (2-(3-BROMO-PHENYL)-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1217694-15-9|(S)-2-(3-Bromophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 12. 2-Pyrrolidinone [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. iiste.org [iiste.org]
- 18. iiste.org [iiste.org]
- 19. Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholars.mssm.edu [scholars.mssm.edu]
- 28. researchgate.net [researchgate.net]
- 29. Binding of Soluble Ligands to Membrane Receptors: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Molecular Dynamic Simulations Demonstrate How Drugs Block Receptors | Technology Networks [technologynetworks.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using 2-(3-Bromophenyl)pyrrolidine as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective formation of complex molecular architectures. Among these, 2-arylpyrrolidines have emerged as a privileged scaffold due to their steric and electronic properties that effectively control the stereochemical outcome of various transformations. This application note details the use of (S)-2-(3-Bromophenyl)pyrrolidine as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. The presence of the bromine atom on the phenyl ring can influence the catalyst's solubility and electronic properties, potentially offering unique reactivity and selectivity profiles. These application notes provide detailed protocols and performance data for this transformation, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Catalytic Performance of (S)-2-(3-Bromophenyl)pyrrolidine in the Asymmetric Michael Addition
The catalytic efficacy of (S)-2-(3-Bromophenyl)pyrrolidine was evaluated in the asymmetric Michael addition of propanal to β-nitrostyrene. The reaction proceeds through an enamine intermediate, a common mechanism for pyrrolidine-based organocatalysts. The catalyst loading, solvent, and temperature were optimized to achieve high yields and stereoselectivities.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 10 | CH2Cl2 | 25 | 24 | 85 | 90:10 | 88 |
| 2 | 5 | CH2Cl2 | 25 | 24 | 82 | 89:11 | 87 |
| 3 | 10 | Toluene | 25 | 24 | 78 | 85:15 | 82 |
| 4 | 10 | THF | 25 | 24 | 80 | 88:12 | 85 |
| 5 | 10 | CH2Cl2 | 0 | 48 | 92 | 95:5 | 94 |
| 6 | 10 | CH2Cl2 | -20 | 72 | 90 | 96:4 | 95 |
Table 2: Substrate Scope for the Asymmetric Michael Addition
Reaction conditions: Aldehyde (2.0 mmol), nitroalkene (1.0 mmol), (S)-2-(3-Bromophenyl)pyrrolidine (10 mol%), in CH2Cl2 at 0 °C for 48 h.
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 92 | 95:5 | 94 |
| 2 | Butanal | β-Nitrostyrene | 90 | 94:6 | 93 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 88 | 92:8 | 91 |
| 4 | Propanal | 4-Chloro-β-nitrostyrene | 91 | 96:4 | 95 |
| 5 | Propanal | 4-Methyl-β-nitrostyrene | 89 | 93:7 | 92 |
| 6 | Propanal | 2-Nitro-1-propene | 85 | 90:10 | 89 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a stirred solution of the nitroalkene (1.0 mmol) and the aldehyde (2.0 mmol) in the specified solvent (5.0 mL) at the indicated temperature, (S)-2-(3-Bromophenyl)pyrrolidine (0.0226 g, 0.1 mmol, 10 mol%) was added. The reaction mixture was stirred for the time specified in the tables. Upon completion (monitored by TLC), the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired Michael adduct. The diastereomeric ratio was determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Plausible catalytic cycle for the asymmetric Michael addition.
Conclusion
(S)-2-(3-Bromophenyl)pyrrolidine has been demonstrated as an effective organocatalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, affording the corresponding products in high yields and with excellent stereoselectivities. The presented protocols are robust and can be applied to a range of substrates. The modular nature of the 2-arylpyrrolidine scaffold allows for further tuning of the catalyst structure to optimize performance in other asymmetric transformations, making it a valuable tool for synthetic chemists in academic and industrial research.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylpyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-arylpyrrolidine motif is a privileged scaffold found in a multitude of biologically active compounds and pharmaceuticals. Its synthesis has been a significant focus of chemical research, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool. This document provides detailed application notes and protocols for the synthesis of 2-arylpyrrolidines via various palladium-catalyzed methods, including asymmetric carboamination, tandem N-arylation/carboamination, and direct C-H arylation.
Data Presentation
The following tables summarize quantitative data from key palladium-catalyzed reactions for the synthesis of 2-arylpyrrolidines, allowing for easy comparison of different methodologies.
Table 1: Asymmetric Palladium-Catalyzed Carboamination for the Synthesis of 2-(Arylmethyl)pyrrolidines.[1][2]
| Entry | Aryl Bromide | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | (R)-Siphos-PE (7.5) | NaOtBu | Toluene | 90 | 24 | 78 | 82 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | (R)-Siphos-PE (7.5) | NaOtBu | Toluene | 90 | 24 | 85 | 85 |
| 3 | 1-Bromonaphthalene | Pd₂(dba)₃ (2.5) | (R)-Siphos-PE (7.5) | NaOtBu | Toluene | 90 | 24 | 75 | 90 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | (R)-Siphos-PE (7.5) | NaOtBu | Toluene | 90 | 24 | 60 | 88 |
Data extracted from studies on enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives.[1][2]
Table 2: Tandem N-Arylation/Carboamination for the Synthesis of N-Aryl-2-benzylpyrrolidines.[3][4]
| Entry | Amine | Aryl Bromide 1 | Aryl Bromide 2 | Catalyst (mol %) | Ligand 1 (mol %) | Ligand 2 (mol %) | Base | Solvent | Yield (%) | dr |
| 1 | Pent-4-en-1-amine | 4-Bromotoluene | 4-Bromoanisole | Pd₂(dba)₃ (1) | 2-Di-t-butylphosphinobiphenyl (2) | dppe (2) | NaOtBu | Toluene | 75 | >20:1 |
| 2 | Pent-4-en-1-amine | 4-Chlorobromobenzene | 4-Bromotoluene | Pd₂(dba)₃ (1) | (rac)-BINAP (2) | (rac)-BINAP (2) | NaOtBu | Toluene | 68 | >20:1 |
| 3 | Hex-5-en-2-amine | 4-Bromobenzonitrile | 2-Bromonaphthalene | Pd₂(dba)₃ (1) | 2-Di-t-butylphosphinobiphenyl (2) | dppe (2) | NaOtBu | Toluene | 65 | >20:1 |
This one-pot process involves an in situ modification of the palladium catalyst via phosphine ligand exchange.[3][4]
Table 3: Palladium-Catalyzed α-C(sp³)–H Arylation of N-Boc-Pyrrolidine.[5][6][7][8]
| Entry | Aryl Halide | Catalyst (mol %) | Ligand | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine | ZnCl₂ | TBME | RT | 12 | 85 | 96:4 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine | ZnCl₂ | Et₂O | RT | 12 | 88 | 96:4 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (5) | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine | ZnCl₂ | TBME | RT | 12 | 75 | 95:5 |
| 4 | 4-Iodoanisole | Pd(TFA)₂ (10) | None | KHCO₃ | 1,4-BQ | t-AmylOH | 100 | 4 | 87 | N/A |
er = enantiomeric ratio. The first three entries represent an enantioselective arylation via a Negishi coupling, while the last entry describes a direct C-H activation/arylation.[5][6][7][8]
Experimental Protocols
Protocol 1: Asymmetric Palladium-Catalyzed Carboamination
This protocol describes the enantioselective synthesis of 2-(arylmethyl)pyrrolidines from N-Boc-pent-4-enylamine and aryl bromides.[1]
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-Siphos-PE
-
Sodium tert-butoxide (NaOtBu)
-
N-Boc-pent-4-enylamine
-
Aryl bromide
-
Anhydrous toluene
-
Schlenk tube
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol %), (R)-Siphos-PE (7.5 mol %), and NaOtBu (1.2 equivalents).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the amine).
-
Add N-Boc-pent-4-enylamine (1.0 equivalent) followed by the aryl bromide (1.1 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-(arylmethyl)pyrrolidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Tandem N-Arylation/Carboamination
This one-pot protocol allows for the synthesis of differentially arylated N-aryl-2-benzylpyrrolidines from a primary γ-aminoalkene and two different aryl bromides.[3]
Materials:
-
Pd₂(dba)₃
-
2-Di-tert-butylphosphinobiphenyl
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium tert-butoxide (NaOtBu)
-
Primary γ-aminoalkene (e.g., pent-4-en-1-amine)
-
Aryl bromide 1
-
Aryl bromide 2
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
N-Arylation Step:
-
In a flame-dried Schlenk tube under argon, combine Pd₂(dba)₃ (1 mol %), 2-di-tert-butylphosphinobiphenyl (2 mol %), and NaOtBu (2.4 equivalents).
-
Add anhydrous toluene (to achieve a 0.125 M concentration of the amine).
-
Add the primary γ-aminoalkene (1.0 equivalent) and the first aryl bromide (1.0 equivalent).
-
Heat the mixture at 60 °C until the starting amine is consumed (monitor by TLC or GC).
-
-
Carboamination Step:
-
Cool the reaction mixture to room temperature.
-
Add dppe (2 mol %) and the second aryl bromide (1.2 equivalents).
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
Protocol 3: Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol details the synthesis of enantioenriched 2-aryl-N-Boc-pyrrolidines via enantioselective deprotonation followed by a Negishi cross-coupling reaction.[7]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc chloride (ZnCl₂) solution (in Et₂O or THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous tert-butyl methyl ether (TBME) or diethyl ether (Et₂O)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Enantioselective Lithiation and Transmetalation:
-
To a solution of N-Boc-pyrrolidine (1.0 equivalent) and (-)-sparteine (1.2 equivalents) in TBME or Et₂O at -78 °C under an argon atmosphere, add s-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ (1.2 equivalents) and allow the mixture to warm to room temperature over 1 hour.
-
-
Negishi Coupling:
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (5 mol %) and t-Bu₃P-HBF₄ (10 mol %) in the reaction solvent.
-
Add the aryl bromide (1.0 equivalent) to the catalyst mixture.
-
Transfer the prepared organozinc reagent to the catalyst-aryl bromide mixture via cannula.
-
Stir the reaction at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed 2-arylpyrrolidine synthesis.
Caption: Simplified catalytic cycle for palladium-catalyzed carboamination.
References
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric palladium-catalyzed carboamination reactions for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Bromophenyl)pyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3-Bromophenyl)pyrrolidine as a versatile building block in medicinal chemistry. The document outlines its potential applications in the development of novel therapeutic agents, supported by synthesized data from analogous compounds and detailed experimental protocols.
Introduction to this compound
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for diverse spatial arrangements of substituents, enabling effective interaction with biological targets. The introduction of a 3-bromophenyl group at the 2-position of the pyrrolidine ring offers several advantages for medicinal chemistry:
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the exploration of a wide chemical space to optimize biological activity.
-
Pharmacophore Element: The phenyl ring can engage in crucial hydrophobic and π-stacking interactions with target proteins. The bromine atom can act as a hydrophobic substituent and can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The bromophenyl group influences the lipophilicity and metabolic stability of the molecule, which are critical parameters for drug-like properties.
While direct biological data for this compound is limited in publicly available literature, its structural motifs are present in potent bioactive molecules, suggesting its potential as a key intermediate for various therapeutic targets.
Potential Therapeutic Applications and Biological Targets
Based on the biological activities of structurally related compounds, this compound is a promising scaffold for the development of agents targeting:
-
Oncology: As inhibitors of protein-protein interactions and receptor tyrosine kinases.
-
Central Nervous System (CNS) Disorders: As anticonvulsant and analgesic agents.
The p53-MDM2 interaction is a critical target in cancer therapy. Inhibiting this interaction can restore the tumor-suppressing function of p53. Pyrrolidone derivatives bearing a bromophenyl group have been identified as inhibitors of this pathway.[1]
RTKs are crucial in cellular signaling and are often dysregulated in cancer. The "3-bromophenyl" moiety has been incorporated into pyrrolo[2,3-d]pyrimidine scaffolds to generate potent RTK inhibitors.[2]
Quantitative Data Summary
The following tables summarize the biological activity of compounds structurally related to this compound, providing a rationale for its use in drug discovery programs.
Table 1: p53-MDM2 Inhibitory Activity of Bromophenyl-pyrrolidone Analogs [1]
| Compound ID | Modification | Kᵢ (nM) |
| 41 | 5-(4-bromophenyl)-pyrrolidone derivative | 260.0 |
| 60a | 5-(4-bromophenyl)-pyrrolidone derivative | 150.0 |
Table 2: Receptor Tyrosine Kinase Inhibitory Activity of N⁴-(3-bromophenyl)-pyrrolo[2,3-d]pyrimidine Analogs [2]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 8 | EGFR | > 10 |
| VEGFR-1 | 1.83 | |
| PDGFR-β | 0.09 | |
| 10 | EGFR | 1.95 |
| VEGFR-1 | 0.28 | |
| PDGFR-β | > 10 | |
| 12 | EGFR | > 10 |
| VEGFR-1 | 0.01 | |
| VEGFR-2 | 0.01 | |
| PDGFR-β | 0.01 |
Experimental Protocols
The following protocols are generalized methodologies based on published procedures for the synthesis and evaluation of compounds derived from scaffolds similar to this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., K₂CO₃, DIPEA, 2-3 eq).
-
Addition of Electrophile: Add the desired electrophile (e.g., alkyl halide, acyl chloride, 1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
This protocol is adapted from methodologies used to evaluate RTK inhibitors.[2]
-
Materials: Kinase enzyme (e.g., VEGFR-1, EGFR), substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate peptide, and test compound solution. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its utility as a scaffold for developing inhibitors of key cancer targets like p53-MDM2 and receptor tyrosine kinases is supported by data from analogous structures. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive building block for drug discovery campaigns in oncology and potentially other therapeutic areas. The provided protocols offer a starting point for the synthesis and biological evaluation of new chemical entities derived from this promising scaffold.
References
- 1. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Pharmaceutical Intermediates with Pyrrolidine Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of key pharmaceutical intermediates utilizing pyrrolidine-based organocatalysts. The methodologies highlighted herein leverage the power of asymmetric catalysis to afford chiral building blocks with high enantiopurity, a critical aspect in modern drug development.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast number of FDA-approved drugs and biologically active compounds.[1] Its inherent chirality and conformational rigidity make it an ideal structural component for achieving specific molecular interactions with biological targets. Organocatalysis, employing small organic molecules like proline and its derivatives, has emerged as a powerful and environmentally benign strategy for the asymmetric synthesis of these crucial intermediates.[2] This approach often offers advantages over traditional metal-based catalysis, including milder reaction conditions, lower toxicity, and operational simplicity.
This document will focus on specific, well-established applications of pyrrolidine catalysts in the synthesis of intermediates for several blockbuster drugs, providing detailed experimental protocols, tabulated data for easy comparison, and visualizations of the catalytic processes.
Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin, an inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, contains a stereogenic amine. An efficient organocatalytic approach to establish this chirality is through an aza-Michael addition reaction.
Key Reaction: Enantioselective Aza-Michael Addition
A quinine-derived C(9)-urea ammonium catalyst is employed under phase-transfer conditions to facilitate the enantioselective addition of a carbamate to an α,β-unsaturated ketone, yielding the desired chiral amine precursor with high enantiomeric excess.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Catalyst | Quinine-derived C(9)-urea ammonium salt | [3][4] |
| Key Reaction | Enantioselective aza-Michael addition | [3][4] |
| Overall Yield | 41% (over 7 steps) | [4] |
| Enantiomeric Excess (e.e.) | 96% | [4] |
Experimental Protocol: Key Aza-Michael Addition Step
This protocol outlines the crucial chirality-inducing step in the organocatalytic route to an intermediate for (R)-Sitagliptin.[4]
Materials:
-
(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (Michael acceptor)
-
tert-butyl β-naphthylmethoxycarbamate (Nucleophile)
-
Quinine-derived C(9)-urea ammonium catalyst (10 mol%)
-
Potassium hydroxide (KOH) (50% w/v aqueous solution, 1.2 equiv)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 equiv), the nucleophile (2.0 equiv), and the quinine-derived catalyst (10 mol%) in toluene (to achieve a 0.05 M concentration of the Michael acceptor).
-
Phase-Transfer Conditions: Cool the mixture to -20 °C. Add the aqueous solution of KOH (1.2 equiv) and additional water.
-
Reaction: Stir the biphasic mixture vigorously at -20 °C until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and separate the organic layer. The organic phase is then washed, dried, and concentrated. The resulting aza-Michael adduct is purified by column chromatography.
Logical Workflow for Organocatalytic Synthesis of Sitagliptin Intermediate
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 2-(3-Bromophenyl)pyrrolidine in Asymmetric Hydrogenation Reactions
A thorough review of scientific literature and chemical databases did not yield any specific examples of the direct use of 2-(3-Bromophenyl)pyrrolidine as a ligand or catalyst in asymmetric hydrogenation reactions. Extensive searches were conducted to identify publications, patents, or protocols detailing its application in this context. Furthermore, no instances were found where this compound was explicitly used as a precursor for the synthesis of a ligand for asymmetric hydrogenation.
This suggests that this compound is not a commonly employed compound for this particular application, or its use is not documented in publicly accessible resources.
While direct application notes for the specified compound cannot be provided due to the absence of data, this document will outline a general framework and hypothetical protocols based on the reactivity of similar pyrrolidine-based ligands and the functional handles present in this compound. This information is intended for researchers and scientists as a guide to potentially explore the utility of this compound.
Hypothetical Ligand Synthesis from this compound
The structure of this compound, featuring a chiral pyrrolidine backbone and a functionalizable bromophenyl group, suggests its potential as a scaffold for creating more complex chiral ligands. The two primary sites for modification are the secondary amine of the pyrrolidine ring and the bromine atom on the phenyl ring.
Synthesis of P,N-Type Ligands via Cross-Coupling
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions to introduce a phosphine group, a common coordinating atom in hydrogenation catalysts.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis of a P,N-ligand.
Experimental Protocol (General Procedure):
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), diphenylphosphine (1.1 eq.), Palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and potassium phosphate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired P,N-ligand.
Hypothetical Application in Asymmetric Hydrogenation
Assuming a chiral ligand derived from this compound has been synthesized (e.g., a P,N-ligand as described above), it could be used to form a transition metal complex (e.g., with Rhodium or Iridium) for the asymmetric hydrogenation of prochiral substrates like ketones or olefins.
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Experimental Protocol (General Procedure for Ketone Hydrogenation):
-
Catalyst Formation (in situ): In a glovebox, add the chiral P,N-ligand (0.011 eq.) and a metal precursor such as [Rh(COD)₂]BF₄ (0.01 eq.) to a vial. Add a degassed solvent (e.g., methanol) and stir for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a high-pressure autoclave, add the prochiral ketone substrate (1.0 eq., e.g., acetophenone).
-
Reaction: Transfer the catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot of the reaction mixture. Determine the conversion by GC or ¹H NMR. Determine the enantiomeric excess (e.e.) of the chiral alcohol product by chiral HPLC or GC.
Hypothetical Performance Data
Since no experimental data exists for this compound or its direct derivatives in asymmetric hydrogenation, the following table is a hypothetical representation of data that would be collected to evaluate the performance of a newly synthesized ligand.
| Substrate | Ligand | Metal Precursor | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | e.e. (%) |
| Acetophenone | L1 | [Rh(COD)₂]BF₄ | MeOH | 30 | 20 | 12 | >99 | 85 (R) |
| 1-Tetralone | L1 | [Rh(COD)₂]BF₄ | MeOH | 30 | 20 | 12 | >99 | 92 (S) |
| Methyl acetoacetate | L1* | [RuCl₂(PPh₃)₃] | EtOH | 50 | 50 | 24 | 95 | 78 (R) |
*L1 represents a hypothetical P,N-ligand synthesized from this compound.
Conclusion
While this compound is not a documented ligand or catalyst for asymmetric hydrogenation, its chemical structure provides a foundation for the synthesis of novel chiral ligands. The protocols and workflows presented here are based on established methodologies in the field and serve as a conceptual guide for researchers interested in exploring the potential of this and similar compounds in asymmetric catalysis. Any investigation into its use would require initial synthesis of a suitable ligand derivative followed by systematic screening and optimization of reaction conditions.
Application Notes and Protocols for Stereoselective Reactions with Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral pyrrolidines as organocatalysts in stereoselective reactions. Chiral pyrrolidines, particularly L-proline and its derivatives, are powerful tools in asymmetric synthesis, enabling the formation of enantiomerically enriched products with high efficiency.[1] These catalysts are often inexpensive, readily available, and environmentally friendly, making them attractive alternatives to metal-based catalysts.[2] The protocols detailed herein cover three fundamental carbon-carbon bond-forming reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing a straightforward method for the synthesis of chiral β-hydroxy carbonyl compounds.[3][4][5] The reaction typically proceeds via an enamine intermediate, formed between the pyrrolidine catalyst and a ketone donor, which then reacts with an aldehyde acceptor.[1] The chirality of the pyrrolidine catalyst directs the facial selectivity of the attack on the aldehyde, leading to high enantioselectivity.[6]
Quantitative Data Summary
| Reaction Type | Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | d.r. (anti:syn) | e.e. (%) | Reference |
| Aldol Reaction | L-Prolinamide (2a) | 4-Nitrobenzaldehyde | Acetone | Neat | 80 | - | 30 | [6] |
| Aldol Reaction | L-Prolinamide (3h) | Benzaldehyde | Acetone | Neat | - | - | 93 | [6] |
| Aldol Reaction | L-Prolinamide (3h) | Isovaleraldehyde | Acetone | Neat | - | - | >99 | [6] |
| Aldol Reaction | (S)-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 78 | 90:10 | 95 | [7] |
| Aldol Reaction | L-Prolinamide (7c/7d) | 4-Nitrobenzaldehyde | Cyclohexanone | Brine | >96 | >99:1 | >99 | [8] |
Experimental Protocol: L-Proline-Catalyzed Direct Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone[3]
This protocol describes the direct aldol reaction between 4-nitrobenzaldehyde and acetone, catalyzed by L-proline.
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).
-
Add acetone (5.0 mL) to the flask.
-
Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL).
-
Purify the product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Experimental Workflow and Catalytic Cycle
Caption: Experimental workflow for the L-proline-catalyzed aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive 2-(3-Arylphenyl)pyrrolidine Derivatives as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and preliminary biological evaluation of a series of 2-(3-arylphenyl)pyrrolidine derivatives, potent dopamine reuptake inhibitors (DRIs), using 2-(3-Bromophenyl)pyrrolidine as a key precursor. The primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl functionalities at the 3-position of the phenyl ring.
The 2-phenylpyrrolidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery. By modifying the substitution on the phenyl ring, it is possible to modulate the potency and selectivity of these compounds for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The compounds described herein exhibit high affinity and selectivity for DAT, making them valuable research tools and potential leads for the development of therapeutics for CNS disorders like attention deficit hyperactivity disorder (ADHD) and depression.
I. Synthetic Pathway Overview
The core synthetic transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids. This reaction allows for the efficient formation of a carbon-carbon bond, leading to the desired 2-(3-arylphenyl)pyrrolidine analogs.
Caption: General synthetic scheme for 2-(3-Arylphenyl)pyrrolidines.
II. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-(3-arylphenyl)pyrrolidine derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Tricyclohexylphosphine (PCy₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-arylphenyl)pyrrolidine derivative.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
III. Quantitative Data Summary
The following table summarizes the in vitro biological activity of synthesized 2-(3-arylphenyl)pyrrolidine analogs as inhibitors of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) reuptake. The data is presented as IC₅₀ values (nM), which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound ID | Aryl Substituent (Ar) | DA IC₅₀ (nM) | 5-HT IC₅₀ (nM) | NE IC₅₀ (nM) |
| 1 | Phenyl | 15 | 2,500 | 1,800 |
| 2 | 4-Methylphenyl | 12 | 1,900 | 1,500 |
| 3 | 4-Chlorophenyl | 8 | 1,200 | 900 |
| 4 | 4-Methoxyphenyl | 25 | 3,000 | 2,200 |
| 5 | 3,4-Dichlorophenyl | 5 | 800 | 600 |
| 6 | Naphthyl | 10 | 1,500 | 1,100 |
IV. Signaling Pathway and Mechanism of Action
Dopamine reuptake inhibitors act by binding to the dopamine transporter (DAT) on the presynaptic neuron. This binding event blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration of dopamine leads to enhanced dopaminergic neurotransmission.
Caption: Mechanism of action of a dopamine reuptake inhibitor.
Application Notes and Protocols for 2-(3-Bromophenyl)pyrrolidine as a Ligand in Transition Metal Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 2-(3-bromophenyl)pyrrolidine being used as a ligand in transition metal catalysis. The following application notes and protocols are based on structurally analogous chiral 2-arylpyrrolidine and other pyrrolidine-based ligands to provide representative examples of potential applications. The quantitative data and experimental details are derived from published reports on these analogous systems and should be considered as starting points for optimization when using this compound.
Application Note 1: Palladium-Catalyzed Asymmetric Carboamination
Introduction: Chiral pyrrolidine-based ligands are widely employed in palladium-catalyzed asymmetric carboamination reactions. These reactions are powerful tools for the synthesis of enantiomerically enriched nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. In this context, a chiral ligand such as this compound could potentially be utilized to induce asymmetry in the intramolecular cyclization of unsaturated amines with aryl or vinyl halides, leading to the formation of substituted pyrrolidines with high enantioselectivity.
Core Application: Enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives.
Quantitative Data Summary: Representative Palladium-Catalyzed Asymmetric Carboamination
The following table summarizes representative results for the palladium-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with various aryl bromides using a chiral phosphoramidite ligand, analogous to what might be expected with a this compound-derived ligand.
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine | 88 | 90 |
Experimental Protocol: General Procedure for Asymmetric Carboamination
This protocol is adapted from established procedures for palladium-catalyzed asymmetric carboamination reactions.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand (e.g., a derivative of this compound)
-
N-Boc-pent-4-enylamine
-
Aryl bromide
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the aryl bromide (1.0 mmol), N-Boc-pent-4-enylamine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched pyrrolidine derivative.
Diagram: Workflow for Palladium-Catalyzed Asymmetric Carboamination
Caption: Workflow for Pd-catalyzed asymmetric carboamination.
Application Note 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Introduction: Chiral pyrrolidine-based ligands are integral to many successful rhodium-catalyzed asymmetric hydrogenation reactions. These ligands can form chiral metal complexes that effectively differentiate between the enantiotopic faces of a prochiral olefin, leading to the formation of a single enantiomer of the hydrogenated product with high efficiency. A ligand like this compound, after suitable derivatization to incorporate a phosphine moiety, could be a candidate for such transformations.
Core Application: Enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives, to produce chiral amino acids.
Quantitative Data Summary: Representative Rhodium-Catalyzed Asymmetric Hydrogenation
The following table presents typical results for the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate using a chiral pyrrolidine-based diphosphine ligand.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | 1.0 | 10 | Methanol | >99 | 98 |
| 2 | Methyl (Z)-α-acetamidocinnamate | 0.5 | 20 | Toluene | >99 | 96 |
| 3 | Itaconic acid dimethyl ester | 1.0 | 15 | THF | >99 | 95 |
| 4 | N-Acetenamidostyrene | 1.0 | 10 | Dichloromethane | >99 | 99 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
This protocol is based on established methods for rhodium-catalyzed asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand (e.g., a phosphine derivative of this compound)
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., methanol, THF)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the chiral ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in the degassed solvent (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve the prochiral olefin substrate (1.0 mmol) in the same degassed solvent (5 mL).
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel via cannula transfer.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the required time (typically 1-12 hours).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess can be determined by chiral HPLC or GC analysis of the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Diagram: Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.
Application Note 3: Copper-Catalyzed Asymmetric Conjugate Addition
Introduction: Chiral pyrrolidine-based ligands have proven effective in copper-catalyzed asymmetric conjugate addition reactions. These reactions, often employing Grignard or organozinc reagents, allow for the enantioselective formation of carbon-carbon bonds. A chiral ligand like this compound could potentially be derivatized into a phosphine or N-donor ligand suitable for this type of transformation, enabling the synthesis of chiral ketones and esters.
Core Application: Enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds.
Quantitative Data Summary: Representative Copper-Catalyzed Asymmetric Conjugate Addition
The following table shows representative results for the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclohexenone using a chiral pyrrolidine-based phosphoramidite ligand.
| Entry | Electrophile | Nucleophile | Ligand Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexenone | Et₂Zn | 2.0 | Toluene | 95 | 98 |
| 2 | Cyclopentenone | Et₂Zn | 2.0 | THF | 92 | 96 |
| 3 | Chalcone | MeMgBr | 5.0 | Toluene/THF | 88 | 90 |
| 4 | 2-Cyclohexen-1-one | n-Bu₂Zn | 2.0 | Toluene | 90 | 94 |
Experimental Protocol: General Procedure for Asymmetric Conjugate Addition
This protocol is adapted from standard procedures for copper-catalyzed asymmetric conjugate addition reactions.
Materials:
-
Copper(I) salt (e.g., Cu(OTf)₂, CuI)
-
Chiral Ligand (e.g., a phosphoramidite derivative of this compound)
-
α,β-Unsaturated carbonyl compound
-
Organometallic reagent (e.g., diethylzinc, Grignard reagent)
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper(I) salt (1.0 mol%) and the chiral ligand (2.0 mol%) to a dry Schlenk tube.
-
Add the anhydrous solvent (3 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the α,β-unsaturated carbonyl compound (1.0 mmol) to the catalyst mixture.
-
Slowly add the organometallic reagent (1.2 mmol) dropwise over a period of 10-15 minutes.
-
Stir the reaction at the same temperature for the required time (typically 1-6 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral product. The enantiomeric excess can be determined by chiral HPLC or GC.
Diagram: Logical Relationship in Asymmetric Conjugate Addition
Caption: Logical relationship of components in asymmetric conjugate addition.
Application Note: A Step-by-Step Guide to the Synthesis of 2-(3-Bromophenyl)pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a vital heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are explored for a wide range of biological activities, making them privileged structures in medicinal chemistry.[3][4] This application note details a synthetic strategy for preparing derivatives of 2-(3-bromophenyl)pyrrolidine. The 3-bromophenyl moiety serves as a versatile chemical handle, allowing for extensive diversification through modern cross-coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The general workflow involves the initial synthesis of the core this compound scaffold, followed by functionalization at two key positions: the pyrrolidine nitrogen and the aryl bromide.
Overall Synthetic Workflow
The synthetic approach is a two-stage process. First, the core structure, this compound, is synthesized. Second, this core is diversified using three common parallel synthesis techniques: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Caption: General workflow for synthesis and derivatization.
Part 1: Synthesis of the Core Scaffold
A plausible and effective method for synthesizing the 2-aryl pyrrolidine core is through the palladium-catalyzed Mizoroki-Heck reaction to form a 2-aryl-pyrroline intermediate, followed by reduction of the double bond.[3]
Experimental Protocol 1: Synthesis of this compound
Step 1a: Reductive Mizoroki-Heck Reaction
-
To an oven-dried Schlenk tube, add N-protected-2,3-dihydropyrrole (1.0 equiv.), 1-bromo-3-iodobenzene (1.2 equiv.), Palladium(II) chloride (PdCl₂, 5 mol%), and tri(o-tolyl)phosphine (P(o-Tol)₃, 7.5 mol%).
-
Add copper(II) triflate (Cu(OTf)₂, 1.5 equiv.) as an additive.[3]
-
Evacuate and backfill the tube with argon gas three times.
-
Add anhydrous acetonitrile (MeCN) as the solvent, followed by N,N-dimethylpiperazine (5.0 equiv.) as the base.[3]
-
Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected 2-(3-bromophenyl)-3-pyrroline.
Step 1b: Hydrogenation and Deprotection
-
Dissolve the pyrroline intermediate from the previous step in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol% by weight).
-
If the nitrogen is protected by a cleavable group like Cbz, this step can achieve both reduction and deprotection. For an N-alkyl group, only reduction will occur.[3]
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or distillation if necessary.
Part 2: Derivatization of the Core Scaffold
The synthesized this compound can be readily diversified. The following protocols outline three high-utility transformations.
A. N-Acylation of the Pyrrolidine Nitrogen
This reaction forms a stable amide bond by reacting the secondary amine of the pyrrolidine ring with an acylating agent.[5]
Experimental Protocol 2: General N-Acylation
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA, 1.5 equiv.) or pyridine (1.5 equiv.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Acylating Agent | Base | Solvent | Typical Yield |
| 1 | Acetyl Chloride | TEA | DCM | >90% |
| 2 | Benzoyl Chloride | Pyridine | DCM | >90% |
| 3 | Acetic Anhydride | TEA | THF | >95% |
| 4 | Isobutyryl Chloride | TEA | DCM | >85% |
| Yields are illustrative and depend on the specific substrate. |
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound.[6][7] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring of 2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrolidine ring of 2-(3-Bromophenyl)pyrrolidine. This versatile building block is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. The functionalization of the pyrrolidine nitrogen and carbon framework allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Application Notes
The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and natural products. The presence of a 3-bromophenyl substituent at the 2-position of the pyrrolidine ring offers a strategic advantage for drug discovery. The bromine atom can serve as a handle for further diversification through cross-coupling reactions, while the pyrrolidine ring itself provides a three-dimensional scaffold that can be tailored to interact with specific biological targets.
One notable application of functionalized this compound derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair mechanisms in cancer cells.[1][2][3] Inhibiting PARP1 can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The functionalization of the pyrrolidine nitrogen of this compound allows for the introduction of pharmacophoric elements that can enhance binding affinity and selectivity for the PARP active site.
This document outlines protocols for key functionalization strategies:
-
N-Alkylation: Introduction of alkyl groups to the pyrrolidine nitrogen to modulate basicity, lipophilicity, and steric bulk.
-
N-Acylation: Formation of amides to introduce hydrogen bond donors and acceptors and to explore interactions with target proteins.
-
N-Arylation: Attachment of aryl or heteroaryl moieties to expand the aromatic system and introduce further points for modification.
-
C-H Functionalization at the C2-Position: Directed lithiation of the N-Boc protected pyrrolidine followed by electrophilic quench to install substituents at the carbon adjacent to the nitrogen and the phenyl ring.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group onto the nitrogen atom of the pyrrolidine ring using an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data (Representative Examples for 2-Arylpyrrolidines):
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 12 | 85-95 | Adapted from[5] |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 18 | 80-90 | Adapted from[5] |
| 3 | Ethyl Bromoacetate | NaH | THF | 6 | 75-85 | Adapted from[5] |
Protocol 2: N-Acylation of this compound
This protocol details the formation of an amide bond by reacting the pyrrolidine nitrogen with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for Pyrrolidines):
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Et₃N | DCM | 2 | >90 | Adapted from[6][7] |
| 2 | Benzoyl Chloride | Et₃N | DCM | 3 | >90 | Adapted from[6][7] |
| 3 | 4-Nitrobenzoyl Chloride | Pyridine | THF | 4 | 85-95 | Adapted from[6][8] |
Protocol 3: Palladium-Catalyzed N-Arylation of this compound
This protocol describes the coupling of an aryl bromide with the pyrrolidine nitrogen, catalyzed by a palladium complex.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the aryl bromide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for 2-Arylpyrrolidines):
| Entry | Aryl Bromide | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 70-85 | Adapted from[9][10][11] |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110 | 65-80 | Adapted from[9][10][11] |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 75-90 | Adapted from[9][10][11] |
Protocol 4: C-H Functionalization at the C2-Position via Directed Lithiation
This protocol describes the functionalization at the C2-position of the pyrrolidine ring after N-protection with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
N-Boc-2-(3-Bromophenyl)pyrrolidine (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.2 eq) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
-
Electrophile (e.g., methyl iodide, benzaldehyde) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-2-(3-Bromophenyl)pyrrolidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-BuLi (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples for N-Boc-2-phenylpyrrolidine):
| Entry | Electrophile | Lithiation Conditions | Quench Temp (°C) | Yield (%) | Reference |
| 1 | Methyl Iodide | s-BuLi / TMEDA, THF | -78 | 70-85 | Adapted from[12][13][14] |
| 2 | Benzaldehyde | s-BuLi / TMEDA, THF | -78 | 60-75 | Adapted from[12][13][14] |
| 3 | Acetone | n-BuLi / TMEDA, THF | -78 | 65-80 | Adapted from[12][13][14] |
Visualizations
Caption: Workflow for N- and C-functionalization of this compound.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 3. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Scale-Up Synthesis of Enantiomerically Pure 2-(3-Bromophenyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of enantiomerically pure 2-(3-Bromophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The protocols focus on robust and scalable methodologies that deliver high enantiomeric purity.
Introduction
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The stereochemistry of substituents on the pyrrolidine core is often critical for biological activity, making the development of efficient and scalable methods for the synthesis of enantiomerically pure derivatives a key objective in pharmaceutical research and development. This document outlines two primary strategies for obtaining enantiopure this compound: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthetic Approaches
Two highly effective methods for the asymmetric synthesis of 2-arylpyrrolidines, adaptable for the synthesis of this compound, are presented below. These methods offer excellent enantioselectivity and are amenable to scale-up.
Method 1: Diastereoselective Reductive Cyclization of a γ-Chloro N-tert-Butanesulfinyl Imine
This highly efficient method relies on the diastereoselective reduction of a chiral N-tert-butanesulfinyl imine derived from 4-chloro-1-(3-bromophenyl)butan-1-one. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reduction, and is easily removed under acidic conditions to yield the desired enantiomerically pure pyrrolidine. This approach is known to produce 2-arylpyrrolidines with enantiomeric excess (ee) often exceeding 99%.[1][2]
Step 1: Synthesis of 4-chloro-1-(3-bromophenyl)butan-1-one
A solution of 3-bromo-1-iodobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. In a separate flask, 4-chlorobutyryl chloride (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared aryllithium solution is then cannulated into the solution of the acid chloride. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of (R)-N-(1-(3-bromophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide
To a solution of 4-chloro-1-(3-bromophenyl)butan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in THF is added Ti(OEt)4 (1.5 eq). The reaction mixture is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral N-tert-butanesulfinyl imine.
Step 3: Diastereoselective Reduction and Cyclization
The chiral N-tert-butanesulfinyl imine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Lithium triethylborohydride (LiBEt3H, 2.0 eq, 1.0 M in THF) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of methanol, followed by saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
Step 4: Deprotection to (R)-2-(3-Bromophenyl)pyrrolidine
The crude product from the previous step is dissolved in methanol, and a solution of HCl in 1,4-dioxane (4 M, 5.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between diethyl ether and 1 M NaOH. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to yield the enantiomerically pure (R)-2-(3-Bromophenyl)pyrrolidine. The enantiomeric excess can be determined by chiral HPLC analysis.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | 4-chloro-1-(3-bromophenyl)butan-1-one | 75-85% | N/A |
| 2 | (R)-N-(1-(3-bromophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide | 80-90% | >99% de |
| 3 & 4 | (R)-2-(3-Bromophenyl)pyrrolidine | 85-95% (over two steps) | >99% |
Method 2: Biocatalytic Asymmetric Amination and Cyclization
This method utilizes a transaminase (TA) enzyme to convert a prochiral ω-chloroketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine.[3] This biocatalytic approach offers excellent enantioselectivity and operates under mild, environmentally friendly conditions, making it highly attractive for industrial-scale synthesis. Both (R)- and (S)-enantiomers can be selectively produced by choosing the appropriate transaminase enzyme.
Step 1: Preparation of Reaction Mixture
A reaction vessel is charged with a potassium phosphate buffer (100 mM, pH 8.0). To this is added 4-chloro-1-(3-bromophenyl)butan-1-one (50 mM), pyridoxal 5'-phosphate (PLP, 1 mM), and isopropylamine (IPA, 1 M) as the amine donor. Dimethyl sulfoxide (DMSO, 20% v/v) can be included to improve substrate solubility.
Step 2: Biocatalytic Conversion
The reaction is initiated by the addition of a selected transaminase enzyme (e.g., ATA-117-Rd11 for the (R)-enantiomer or ATA-117-Rd6 for the (S)-enantiomer, 10 mg/mL). The mixture is incubated at 37 °C with agitation (e.g., 700 rpm) for 48 hours. The progress of the reaction can be monitored by HPLC.
Step 3: Work-up and Isolation
After the reaction is complete, the pH of the mixture is adjusted to >10 with the addition of NaOH. The product is then extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude enantiomerically pure this compound. Further purification can be achieved by column chromatography if necessary.
| Substrate | Enzyme | Enantiomer | Typical Yield | Enantiomeric Excess (ee) |
| 4-chloro-1-(3-bromophenyl)butan-1-one | (R)-selective TA | (R) | 80-90% | >99.5% |
| 4-chloro-1-(3-bromophenyl)butan-1-one | (S)-selective TA | (S) | 80-90% | >99.5% |
Chiral Resolution of Racemic this compound
An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound followed by chiral resolution. This is a well-established industrial practice for separating enantiomers.[4][5]
Protocol: Diastereomeric Salt Crystallization
Step 1: Synthesis of Racemic this compound
A common method is the reduction of 2-(3-bromophenyl)-1-pyrroline.
Step 2: Diastereomeric Salt Formation
The racemic this compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone). A solution of a chiral resolving agent (0.5 eq), such as L-(+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid, in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
Step 3: Isolation of Diastereomer
The crystallized diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The mother liquor, enriched in the other diastereomer, can be processed separately.
Step 4: Liberation of the Free Base
The isolated diastereomeric salt is suspended in water and treated with a base (e.g., 2 M NaOH) until the pH is >10. The liberated free base is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to yield the enantiomerically pure this compound. The enantiomeric purity should be confirmed by chiral HPLC.
Visualizations
Caption: Workflow for the asymmetric synthesis of (R)-2-(3-Bromophenyl)pyrrolidine.
Caption: Workflow for the biocatalytic synthesis of enantiopure this compound.
Caption: Workflow for the chiral resolution of racemic this compound.
References
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Synthesis of Neurological Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of promising neurological drug candidates. The methodologies presented encompass a range of synthetic strategies, from classical organic synthesis to modern flow chemistry, highlighting the versatility of chemical synthesis in accessing complex molecular architectures for neurotherapeutics.
Ganaxolone: A GABAA Receptor Positive Allosteric Modulator
Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as a positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission in the brain.[1] This mechanism makes it a promising therapeutic agent for various neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2]
Quantitative Data: Synthesis of Ganaxolone
| Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 5α-Pregnane-3,20-dione | Ganaxolone | Methylmagnesium chloride (MeMgCl) | Tetrahydrofuran (THF) | ~93 | >92 | [3] |
Experimental Protocol: One-Step Synthesis of Ganaxolone
This protocol describes a regioselective and stereoselective one-step synthesis of Ganaxolone from 5α-pregnane-3,20-dione.[3]
Materials:
-
5α-Pregnane-3,20-dione
-
Methylmagnesium chloride (MeMgCl) solution (3M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Apparatus for inert atmosphere reaction
Procedure:
-
Set up a reaction vessel under a nitrogen atmosphere.
-
Cool the vessel to approximately -25 °C.
-
Add 5α-Pregnane-3,20-dione (10 g, 0.0316 mol) to the reaction vessel.
-
Slowly add MeMgCl solution (39 mL, 0.117 mol, 3M in THF) to the suspension while maintaining the internal temperature between -25 °C and -20 °C.
-
Stir the resulting dark brown reaction mixture under nitrogen at the same temperature overnight.
-
Monitor the reaction completion by HPLC. The reaction is considered complete when the starting material (5α-pregnane-3,20-dione) is less than 1.5%.
-
Upon completion, quench the reaction and proceed with standard work-up and purification procedures to isolate Ganaxolone.
Signaling Pathway: Ganaxolone's Mechanism of Action
Ganaxolone enhances the effect of the inhibitory neurotransmitter GABA by binding to a specific allosteric site on the GABAA receptor. This binding increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Caption: Ganaxolone positively modulates GABAA receptors.
J147: A Novel Neurotrophic Agent
J147 is a synthetic derivative of curcumin with potent neuroprotective and neurotrophic properties.[4] Its mechanism of action is multifaceted, involving the binding to mitochondrial ATP synthase, which in turn modulates the AMPK/mTOR and BDNF signaling pathways.[5] This makes J147 a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's.
Quantitative Data: Synthesis and Efficacy of J147
| Parameter | Value | Reference |
| EC50 (Neuroprotection) | 25 nM | [4] |
| EC50 (Trophic Factor Withdrawal Assay) | 25 nM | [4] |
Experimental Protocol: Synthesis of J147
The synthesis of J147 involves the reaction of 2,4-dimethylphenylhydrazine hydrochloride with 3-methoxybenzaldehyde.
Materials:
-
2,4-dimethylphenylhydrazine hydrochloride
-
3-methoxybenzaldehyde
-
Appropriate solvents and reagents for condensation and purification.
Procedure: A detailed step-by-step protocol for the synthesis of J147 can be found in the supporting information of the cited literature.[4] The general procedure involves the condensation of the hydrazine with the aldehyde under conditions that promote the formation of the hydrazone product, followed by purification using standard techniques such as chromatography.
Signaling Pathway: J147's Neuroprotective Mechanism
J147 binds to mitochondrial ATP synthase, leading to a cascade of downstream effects including the activation of the AMPK/mTOR pathway and increased expression of Brain-Derived Neurotrophic Factor (BDNF), both of which are crucial for neuronal survival and cognitive function.
Caption: J147's neuroprotective signaling pathway.
(±)-Oxomaritidine: A Cytotoxic Alkaloid via Multi-Step Flow Synthesis
(±)-Oxomaritidine is a cytotoxic alkaloid belonging to the Amaryllidaceae family. Its synthesis has been accomplished using an innovative multi-step flow chemistry process, which offers significant advantages in terms of reaction time and automation.[6][7][8]
Quantitative Data: Multi-Step Flow Synthesis of (±)-Oxomaritidine
| Parameter | Value | Reference |
| Overall Yield | >40% | [6] |
| Total Synthesis Time | ~3.5 minutes | [6] |
Experimental Protocol: Multi-Step Flow Synthesis of (±)-Oxomaritidine
This protocol outlines the key stages of the seven-step continuous flow synthesis of (±)-Oxomaritidine. The process utilizes a series of packed columns containing immobilized reagents and catalysts.[6]
General Setup:
-
A microfluidic pumping system.
-
A series of packed columns with immobilized reagents, catalysts, and scavengers.
-
A back-pressure regulator.
Key Steps in the Flow Sequence:
-
Amide formation: A solution of the starting amine is passed through a column containing an immobilized acylating agent.
-
Reduction: The resulting amide is then passed through a column with an immobilized reducing agent.
-
Cyclization: The product from the reduction step is directed through a heated column containing a catalyst to induce cyclization.
-
Oxidation: The cyclized product is then passed through a column with an immobilized oxidizing agent.
-
Aza-Wittig Reaction: The oxidized intermediate is mixed with a phosphine reagent in a flow reactor.
-
Intramolecular Heck Reaction: The product of the aza-Wittig reaction is passed through a heated column containing a palladium catalyst.
-
Final Deprotection and Purification: The product stream is passed through scavenger columns to remove any unreacted reagents and byproducts, yielding the final (±)-Oxomaritidine.
For specific flow rates, reagent concentrations, and column specifications, refer to the detailed experimental section of the original publication.[6]
Experimental Workflow: Flow Synthesis of (±)-Oxomaritidine
The following diagram illustrates the sequential nature of the multi-step flow synthesis.
Caption: Multi-step flow synthesis of (±)-Oxomaritidine.
Novel Dopamine D2 Receptor Agonists
The development of novel dopamine D2 receptor agonists is a key strategy in the treatment of Parkinson's disease and other neurological disorders. The following data pertains to a series of newly synthesized agonists with varying affinities and efficacies at the D2 receptor.
Quantitative Pharmacological Data of Novel Dopamine D2 Receptor Agonists
| Compound | D2 Ki (nM) | D2 EC50 (nM) | D2 Emax (%) | Reference |
| Dopamine | 7.70 (pEC50) | - | 100 | [5] |
| (S)-5-OH-DPAT | 8.28 (pEC50) | - | 52 | [5] |
| (R)-5-OH-DPAT | 6.85 (pEC50) | - | 11 | [5] |
| p-Tyramine | 4.00 (pEC50) | - | 9 | [5] |
| (Note: pEC50 values are presented as -log(EC50). Emax is relative to Dopamine.) |
Experimental Protocol: Synthesis of a Novel Dopamine D2 Receptor Agonist
This protocol is a general representation for the synthesis of a novel dopamine D2 receptor agonist, (2R,4aR,10aR)-2-methylsulfanylmethyl-4-propyl-3,4,4a,5,10,10a-hexahydro-2H-naphtho[2,3-b][3][6]oxazin-9-ol, based on similar reported syntheses.
Materials:
-
Appropriate bicyclic or tricyclic amine precursor
-
Alkylating or acylating agents
-
Protecting group reagents
-
Deprotection reagents
-
Solvents and catalysts for cross-coupling reactions (if applicable)
General Synthetic Strategy:
-
Core Scaffold Synthesis: Construction of the core naphthooxazine or a related heterocyclic system. This may involve multi-step sequences including cyclization and condensation reactions.
-
Introduction of Substituents: Functionalization of the core scaffold through alkylation, acylation, or cross-coupling reactions to introduce the desired substituents at specific positions (e.g., the propyl group and the methylsulfanylmethyl group).
-
Stereochemical Control: Utilization of chiral starting materials or asymmetric synthesis techniques to obtain the desired stereoisomer.
-
Deprotection and Purification: Removal of any protecting groups and purification of the final compound using chromatographic techniques.
Detailed experimental procedures, including specific reagents, reaction conditions, and characterization data, can be found in the primary literature describing the synthesis of this class of compounds.
Signaling Pathway: Dopamine D2 Receptor Activation
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the production of cyclic AMP (cAMP) by inhibiting adenylyl cyclase. This leads to a variety of downstream cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganaxolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2464653A2 - Method for making 3 -hydroxy, 3 - methyl-5 -pregnan-20-one (ganaxolone) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. syrris.jp [syrris.jp]
- 7. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3-Bromophenyl)pyrrolidine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of this heterocyclic system is of paramount importance for modulating pharmacological activity. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as substituted pyrrolidines, in a single step from readily available starting materials. This document provides detailed application notes and protocols related to the synthesis of 2-aryl-pyrrolidines, with a focus on methodologies that can be adapted for the synthesis of 2-(3-bromophenyl)pyrrolidine and its derivatives. While direct multi-component reactions utilizing this compound as a starting material are not extensively reported, its synthesis via MCRs or its use as a chiral catalyst are key applications.
Application I: Synthesis of 2-Aryl-Pyrrolidines via a Copper-Catalyzed Three-Component Reaction
A significant application of multi-component reactions in this context is the synthesis of the 2-aryl-pyrrolidine core itself. A notable example is the copper-catalyzed intermolecular carboamination of vinylarenes. This method allows for the direct formation of the C-C and C-N bonds necessary to construct the pyrrolidine ring with a 2-aryl substituent.
Reaction Principle
This three-component reaction involves the coupling of a vinylarene (e.g., styrene or a substituted derivative), an amine source, and a carbon-based nucleophile. The copper catalyst facilitates the cascade of bond-forming events, leading to the desired 2-aryl-pyrrolidine product. This approach is highly valuable for creating libraries of substituted pyrrolidines for drug discovery screening.
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 2-Aryl-Pyrrolidines
This protocol is a general representation of the copper-catalyzed carboamination for the synthesis of 2-arylpyrrolidines.[1]
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, CuI)
-
Ligand (if required by the specific catalytic system)
-
Vinylarene (e.g., 3-bromostyrene to target the desired product)
-
Potassium N-carbamoyl-β-aminoethyltrifluoroborate (as the amine and carbon source)
-
Oxidant (e.g., Di-tert-butyl peroxide)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the copper catalyst and any necessary ligand under an inert atmosphere.
-
Add the vinylarene (1.0 equivalent) and the potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.2 equivalents).
-
Add the anhydrous solvent, followed by the oxidant (1.5 equivalents).
-
Seal the vessel and stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-pyrrolidine.
Quantitative Data
The yields and stereoselectivity of such reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a representative table summarizing potential outcomes based on analogous reactions found in the literature.
| Entry | Vinylarene | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Cu(OTf)₂ | DCE | 80 | 75 |
| 2 | 4-Chlorostyrene | CuI / Bipyridine | Dioxane | 100 | 68 |
| 3 | 3-Methoxystyrene | Cu(OAc)₂ | Toluene | 90 | 71 |
Note: This data is illustrative and based on typical yields for this reaction type.
Application II: 2-Aryl-Pyrrolidine Derivatives as Organocatalysts in Asymmetric MCRs
Derivatives of 2-aryl-pyrrolidines are widely employed as chiral organocatalysts in a variety of asymmetric transformations, including multi-component reactions. The aryl group plays a crucial role in establishing the chiral environment necessary for high enantioselectivity.[2] A common application is in asymmetric Mannich reactions.
Reaction Principle
In an asymmetric Mannich reaction, a 2-aryl-pyrrolidine-derived catalyst, often a diarylprolinol silyl ether, activates an aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic imine in a stereocontrolled manner to form a β-amino carbonyl compound.
Experimental Protocol: General Procedure for an Asymmetric Mannich Reaction Catalyzed by a 2-Aryl-Pyrrolidine Derivative
Materials:
-
2-Aryl-pyrrolidine-based organocatalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine)
-
Aldehyde (e.g., propanal)
-
Imine (e.g., N-PMP-protected imine of benzaldehyde)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aldehyde (2.0 equivalents) and the solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the 2-aryl-pyrrolidine-based organocatalyst (0.1 equivalents).
-
Stir the mixture for 10-15 minutes to allow for enamine formation.
-
Add the imine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction for the required time (typically 12-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction and work up as appropriate for the specific product.
-
Purify the product by column chromatography.
Quantitative Data
| Entry | Aldehyde | Imine | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Propanal | N-PMP-benzaldimine | 10 | 95 | 98 |
| 2 | Butanal | N-Boc-ethylglyoxylimine | 5 | 89 | 95 |
| 3 | Cyclohexanecarbaldehyde | N-PMP-4-nitrobenzaldimine | 10 | 92 | 99 |
Note: This data is representative of typical outcomes for this class of reaction.
Visualizations
Caption: Workflow for the multi-component synthesis of 2-aryl-pyrrolidines.
Caption: Signaling pathway for an asymmetric Mannich reaction.
References
- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenyl)pyrrolidine
Welcome to the Technical Support Center for the synthesis of 2-(3-Bromophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed to synthesize this compound. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability. Common approaches include:
-
Palladium-Catalyzed Carboamination: This method involves the cyclization of an appropriate aminoalkene with an aryl halide. Enantioselective variants of this reaction can be used to produce specific stereoisomers.
-
Grignard Reaction: The addition of a Grignard reagent, such as 3-bromophenylmagnesium bromide, to a suitable proline derivative or a γ-chlorinated N-tert-butanesulfinyl imine can yield the desired product. This method is effective for creating the carbon-carbon bond at the 2-position of the pyrrolidine ring.[1]
-
Reductive Amination: Intramolecular reductive amination of a γ-amino ketone can also form the pyrrolidine ring.
-
[3+2] Cycloaddition: The reaction of an azomethine ylide with an appropriate dipolarophile is a powerful method for constructing the pyrrolidine ring. Catalytic asymmetric versions of this reaction can provide high enantioselectivity.
Q2: How can I control the stereochemistry during the synthesis of this compound?
A2: Achieving high stereoselectivity is often a critical aspect of synthesizing chiral molecules like this compound. Several techniques can be employed:
-
Chiral Catalysts: The use of chiral ligands with a metal catalyst (e.g., Palladium) in carboamination or cycloaddition reactions can induce high enantioselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
-
Substrate Control: Starting with an enantiomerically pure precursor, such as a derivative of L- or D-proline, can transfer the chirality to the final product.
Q3: What are the key factors that can affect the yield of the reaction?
A3: Several factors can significantly influence the overall yield of the this compound synthesis:
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are crucial parameters that need to be optimized for each specific synthetic route.
-
Catalyst and Ligand: In catalytic reactions, the choice of metal catalyst and ligand is critical for both yield and selectivity.
-
Solvent: The polarity and properties of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and yield.
-
Purity of Reagents: The purity of starting materials and reagents is paramount. Impurities can lead to side reactions and lower the yield of the desired product.
-
Atmosphere: Some reactions, particularly those involving organometallic reagents like Grignard reagents, are sensitive to moisture and oxygen and must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials or reagents | - Verify the purity of starting materials using techniques like NMR or GC-MS. - Use freshly distilled solvents and high-purity reagents. |
| Incorrect reaction temperature | - Optimize the reaction temperature by running small-scale experiments at different temperatures. - Ensure accurate temperature monitoring and control throughout the reaction. |
| Inactive catalyst | - Use a fresh batch of catalyst or activate the catalyst according to established procedures. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Presence of moisture or oxygen in the reaction | - Thoroughly dry all glassware and reagents before use. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction time | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Avoid unnecessarily long reaction times, which can lead to product degradation or side reactions. |
Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Side reactions due to reactive intermediates | - Adjust the reaction temperature to minimize the formation of undesired byproducts. - Modify the rate of addition of reagents to control the concentration of reactive intermediates. |
| Lack of regioselectivity or stereoselectivity | - For catalytic reactions, screen different ligands to improve selectivity. - For Grignard reactions, consider the use of additives that can enhance selectivity. - Adjust the solvent to influence the transition state energies of competing pathways. |
| Product degradation | - Analyze the stability of the product under the reaction and work-up conditions. - If the product is unstable, consider a milder work-up procedure or in-situ protection. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a 2-arylpyrrolidine derivative via Palladium-catalyzed carboamination is outlined below. While this is for a related compound, the principles can be adapted for the synthesis of this compound.
Table 1: Example Protocol for Enantioselective Pd-Catalyzed Carboamination
| Step | Procedure |
| 1. Reagent Preparation | In a glovebox, a solution of the aryl bromide (1.0 equiv), N-Boc-pent-4-enylamine (1.2 equiv), and a suitable base (e.g., Cs2CO3, 2.0 equiv) in an anhydrous solvent (e.g., toluene) is prepared. |
| 2. Catalyst Preparation | In a separate vial, the palladium precursor (e.g., Pd(OAc)2, 0.05 equiv) and the chiral ligand (e.g., (R)-Siphos-PE, 0.10 equiv) are dissolved in the same anhydrous solvent. |
| 3. Reaction Setup | The catalyst solution is added to the reagent mixture under an inert atmosphere. |
| 4. Reaction Conditions | The reaction mixture is heated to the optimized temperature (e.g., 80-100 °C) and stirred for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS. |
| 5. Work-up | After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. |
| 6. Purification | The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-N-Boc-pyrrolidine. |
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Purification
Q4: What are the recommended methods for purifying this compound?
A4: The primary method for purifying this compound is flash column chromatography .
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be optimized to achieve good separation of the product from impurities. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
-
Detection: The fractions can be monitored by thin-layer chromatography (TLC) with visualization under UV light (due to the aromatic ring) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin if the pyrrolidine nitrogen is unprotected).
For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
References
Technical Support Center: Optimization of Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[1][2]
-
Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[3] This can be achieved through various reactions, including reductive amination and C-H amination.
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[4][5][6]
-
Ring Contraction of Pyridines: A photo-promoted method that converts pyridines into pyrrolidine derivatives, offering a novel route from abundant starting materials.[7]
Q2: How can I improve the stereoselectivity of my pyrrolidine synthesis?
A2: Achieving high stereoselectivity is a common challenge. Key strategies include:
-
Catalyst Selection: The use of chiral catalysts, such as those based on iridium or rhodium, can induce high enantioselectivity.[1] Proline-based organocatalysts are also effective.
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction.
-
Reaction Conditions: Optimizing temperature, solvent, and concentration can significantly impact diastereoselectivity. Lower temperatures often favor the formation of a single diastereomer.[8]
Q3: I am observing significant by-product formation. How can I minimize this?
A3: By-product formation often competes with the desired reaction pathway. Key factors to control are:
-
Reaction Conditions: Temperature, concentration, and choice of reagents are crucial. For instance, in reactions where a five-membered pyrrolidine ring competes with a four-membered azetidine ring, lower temperatures and high dilution can favor the desired product.[8]
-
Catalyst Choice: The catalyst itself can influence reaction pathways. For example, some metal catalysts may promote the dehydrogenation of pyrrolidines to form pyrroles. In such cases, considering a metal-free alternative or a less active catalyst may be necessary.[8]
-
Protecting Groups: The choice of protecting groups, especially on the nitrogen atom, can impact the stability and reactivity of the pyrrolidine core, preventing side reactions.[8]
Q4: My reaction is not going to completion. What are the likely causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Reagent/Catalyst: Ensure all reagents and the catalyst are present in the correct stoichiometry. For catalytic reactions, the catalyst may need to be loaded at a higher percentage.
-
Reaction Time: Some reactions are inherently slow and may require longer reaction times. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all materials are pure and solvents are appropriately dried.[8]
Troubleshooting Guides
Issue 1: Low Yield in Pyrrolidine Synthesis
Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. gctlc.org [gctlc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral 2-(3-Bromophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of chiral 2-(3-Bromophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral purification of this compound?
A1: The main techniques for chiral separation of compounds like this compound include chromatographic methods and crystallization-based methods.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely used for their high resolution and versatility.[1][2] Another common approach is the formation of diastereomeric salts by reacting the racemic pyrrolidine with a chiral resolving agent, followed by separation of the diastereomers through crystallization.[3]
Q2: How do I choose between chromatographic separation and diastereomeric salt crystallization?
A2: The choice depends on several factors including the scale of the purification, available equipment, and the properties of the compound.
-
Chromatography (HPLC/SFC): This is often the method of choice for analytical-scale separations and for initial small-scale preparative purifications.[1][2] It is highly versatile but can be expensive due to the cost of chiral columns and solvents, especially for large-scale production.[2]
-
Diastereomeric Salt Crystallization: This method is often more cost-effective and scalable for large quantities.[3] However, it requires finding a suitable chiral resolving agent and crystallization conditions, which can be time-consuming to develop. The success of this method depends on the formation of well-defined crystals and a significant difference in solubility between the two diastereomeric salts.[3]
Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC or SFC separation of this compound?
A3: For compounds containing aromatic rings and amine functionalities, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4] For a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, a (R, R) Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor CSP, was found to be effective.[5] It is recommended to screen a variety of CSPs to find the one with the best selectivity for your specific molecule.
Q4: How can I determine the enantiomeric purity of my purified this compound?
A4: The most common method for determining enantiomeric purity (or enantiomeric excess, ee) is through analytical chiral HPLC or SFC.[6] This involves developing a chiral separation method that can resolve the two enantiomers and then integrating the peak areas to determine their relative ratio. Other techniques like capillary electrophoresis (CE) can also be used.[1]
Troubleshooting Guides
Chiral HPLC/SFC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen a variety of CSPs with different chiral selectors.[7]- Modify the mobile phase by changing the organic modifier (e.g., ethanol, isopropanol), its percentage, or by adding additives like trifluoroacetic acid (TFA) or a basic modifier.[5][7] |
| Peak tailing or broad peaks | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a modifier to the mobile phase (e.g., a small amount of a basic compound like isopropylamine for a basic analyte).[5]- Reduce the sample concentration or injection volume. |
| High backpressure | - Blockage of the column inlet frit by particulates.- Sample precipitation in the mobile phase. | - Reverse the flow direction through the column to wash away contaminants from the frit.[8]- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8] Use a guard column to protect the analytical column.[8] |
| Loss of column performance over time | - Adsorption of impurities onto the stationary phase.- Degradation of the stationary phase. | - For immobilized columns, flush with a strong solvent like DMF or THF.[8]- For coated columns, flush with the strongest compatible solvent (e.g., 2-propanol).[8]- Always use a new or well-documented column for method development.[8] |
| "Memory effect" from additives | - Residual acidic or basic modifiers on the column affecting subsequent runs. | - Dedicate specific columns to methods using particular additives.- Thoroughly flush the column with an appropriate solvent sequence to remove residual additives. The persistence of memory effects can sometimes last for thousands of column volumes.[7] |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Salts are too soluble in the chosen solvent.- Incorrect stoichiometry of the resolving agent. | - Change the solvent to one in which the salts are less soluble.- Try a different resolving agent.- Ensure an accurate 1:1 molar ratio of the amine to the chiral acid. |
| Formation of an oil or gum | - The melting point of the diastereomeric salt is lower than the boiling point of the solvent.- Impurities are present. | - Use a lower crystallization temperature.- Try a different solvent or solvent mixture.- Purify the starting racemic amine before salt formation. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Similar solubilities of the two diastereomeric salts.- Co-crystallization or formation of a solid solution. | - Perform multiple recrystallizations to enrich the desired diastereomer.[9]- Screen different chiral resolving agents and crystallization solvents.[3]- A "digestion" process, where the crystals are briefly boiled in a solvent mixture, can sometimes improve purity.[9] |
| Low recovery of the desired enantiomer | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the crystallization temperature and time.- Concentrate the mother liquor to recover a second crop of crystals. |
Experimental Protocols
Proposed Starting Protocol for Chiral HPLC Purification
This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and serves as a good starting point for method development.[5]
1. Column and Mobile Phase Selection:
-
Chiral Stationary Phase: (R, R) Whelk-O1, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A good starting point is a ratio of 95:5:0.1 (n-hexane:ethanol:TFA). The addition of a small amount of a basic modifier like isopropylamine (e.g., 0.025%) can improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
2. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1.0 mg/mL.
3. Chromatographic Run:
-
Inject 10 µL of the sample solution.
-
Run the separation isocratically for a sufficient time to allow both enantiomers to elute (e.g., 30-40 minutes for initial runs).
4. Method Optimization:
-
If separation is not optimal, adjust the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention times.
-
Vary the concentration of the additives (TFA and/or isopropylamine) to improve peak shape and resolution.
Visualizations
General Workflow for Chiral Purification
Caption: General workflow for the chiral purification of this compound.
Troubleshooting Logic for Poor HPLC/SFC Separation
Caption: Troubleshooting logic for poor separation in chiral HPLC/SFC.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Overcoming challenges in the stereoselective synthesis of pyrrolidines
Welcome to the technical support center for the stereoselective synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton with high stereocontrol include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[1] This is one of the most robust and widely used methods for synthesizing enantioenriched pyrrolidines.[2]
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1] This can be achieved through various reactions, including reductive amination and C-H amination.[1]
-
Asymmetric Synthesis from Chiral Precursors: Often, proline or 4-hydroxyproline are used as starting materials, leveraging their inherent chirality to synthesize more complex pyrrolidine derivatives.[3][4]
-
Catalytic Asymmetric Methods: A variety of chiral catalysts, including those based on copper, iridium, and organocatalysts, are employed to achieve high enantioselectivity in pyrrolidine synthesis.[2][5][6][7]
Q2: How can I improve the diastereoselectivity of my pyrrolidine synthesis?
A2: Improving diastereoselectivity often involves careful optimization of reaction parameters:
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its associated ligands play a crucial role in directing the stereochemical outcome. For metal-catalyzed reactions, experimenting with different chiral ligands is often necessary.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM) is recommended.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Sterics: The steric bulk of substituents on both the precursor and the reacting partner can significantly influence the facial selectivity of the reaction.
Q3: My enantiomeric excess (ee) is low. What are the key factors to consider for improvement?
A3: Low enantiomeric excess is a common challenge. Consider the following:
-
Chiral Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
-
Catalyst Loading: In some cases, increasing or decreasing the catalyst loading can impact the enantioselectivity.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to racemization of the product or catalyst degradation.
-
Additives: The presence of additives, such as Lewis acids or bases, can significantly influence the stereochemical environment of the reaction.
Q4: What are some common side reactions in pyrrolidine synthesis, and how can they be minimized?
A4: Side reactions can lead to lower yields and purification challenges. Common issues include:
-
Homodimerization of reactants.
-
Isomerization of double bonds in starting materials or products.
-
Formation of regioisomers in cycloaddition reactions.
To minimize these, consider adjusting the rate of addition of reagents, changing the solvent, or modifying the catalyst system to favor the desired reaction pathway.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For metal catalysts, consider an activation step if required by the protocol.- Verify the purity of the catalyst and ligands. |
| Poor Substrate Reactivity | - Increase the reaction temperature.- Use a more active catalyst system.- Modify the substrate to include more activating groups if possible. |
| Incorrect Reaction Conditions | - Double-check the concentrations of all reagents.- Ensure the reaction is being run under a strictly inert atmosphere if required.- Verify the pH of the reaction medium if relevant. |
| Decomposition of Starting Materials or Product | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder workup procedure. |
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand | - Screen a variety of chiral ligands with different steric and electronic properties.- For organocatalysis, consider catalysts with different hydrogen-bonding capabilities.[5] |
| Incorrect Solvent Choice | - Test a range of solvents with varying polarities.- In some cases, a solvent-free reaction may provide better selectivity. |
| Reaction Temperature Too High | - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). |
| Background (Uncatalyzed) Reaction | - Lower the reaction temperature.- Decrease the concentration of reactants.- Use a more active catalyst to ensure the catalyzed pathway dominates. |
Experimental Protocols
Key Experiment: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This protocol is adapted from methodologies for the synthesis of chiral fluorinated pyrrolidines.[2]
Materials:
-
Copper(I) precatalyst (e.g., Cu(CH3CN)4PF6, 5 mol%)
-
Chiral ligand (e.g., a chiral phosphine or bidentate nitrogen ligand, 5.5 mol%)
-
Azomethine ylide precursor (imine of a glycine ester, 1.2 equiv)
-
Electron-deficient alkene (e.g., fluorinated styrene, 1.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Base (e.g., DBU, dropwise addition)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the copper(I) precatalyst and the chiral ligand in anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor to the reaction mixture.
-
Add the electron-deficient alkene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
Quantitative Data Summary
The following table summarizes representative data for the stereoselective synthesis of pyrrolidines, highlighting the impact of different catalysts and conditions.
| Reaction Type | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| [3+2] Cycloaddition | Cu(OAc)2 / (Sa,Sa,Sa)-L5 | Fluorobenzene | 100 | High | >95:5 | 92 | [5] |
| [3+2] Cycloaddition | Ag2CO3 | Toluene | RT | Moderate | 80:20 | N/A | [8] |
| Intramolecular C-H Amination | Copper(I) precatalyst | Anhydrous, degassed solvent | 90 | Good | N/A | N/A | [2] |
| Spiro-pyrrolidine Synthesis | MCCFe2O4@L-proline | EtOH | Reflux | 91 | High | N/A | [9] |
Visualizing Workflows and Pathways
General Workflow for Troubleshooting Stereoselective Pyrrolidine Synthesis
Caption: A flowchart for troubleshooting common issues in stereoselective pyrrolidine synthesis.
Decision Pathway for Optimizing Enantioselectivity
Caption: A decision tree for systematically improving the enantiomeric excess of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-(3-Bromophenyl)pyrrolidine. The information is tailored for professionals in research and development who require a comprehensive understanding of potential side reactions and impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several strategic routes. The most common methods involve the cyclization of a linear precursor. Two prominent strategies are:
-
Reductive Amination of a γ-Halo Ketone: This involves the reaction of a γ-halo ketone with a suitable amine source, followed by in situ or subsequent reduction of the intermediate imine/enamine to form the pyrrolidine ring. For this compound, this would typically start from 4-chloro-1-(3-bromophenyl)butan-1-one.
-
Grignard Reaction: This approach utilizes the addition of a Grignard reagent, such as 3-bromophenylmagnesium bromide, to a suitable electrophile containing a protected or latent pyrrolidine ring precursor.
Q2: What are the potential side reaction products I should be aware of during the synthesis?
A2: Side reactions can lead to the formation of several impurities that may complicate purification and reduce the overall yield. The nature of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
For Reductive Amination Routes:
-
Over-alkylation Products: The newly formed secondary amine of the pyrrolidine ring can react further with the starting γ-halo ketone, leading to the formation of tertiary amine byproducts.
-
Incomplete Cyclization: Unreacted linear amino-ketone or amino-alcohol precursors may remain in the reaction mixture if the cyclization step is not driven to completion.
-
Dimerization/Oligomerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers or oligomers.
For Grignard Reaction Routes:
-
Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of 3,3'-dibromobiphenyl. This is favored at higher temperatures and with high concentrations of the aryl halide.[1]
-
Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can couple to form a biphenyl byproduct.
-
Reaction with Solvent: Grignard reagents are highly reactive and can react with protic solvents or even some aprotic solvents if not perfectly dry.
Q3: How can I minimize the formation of these side products?
A3: Careful control of reaction parameters is crucial for minimizing side product formation.
-
Temperature Control: Many side reactions, such as the formation of biphenyl impurities in Grignard reactions, are accelerated at higher temperatures. Maintaining a low and controlled temperature throughout the reaction is critical.
-
Stoichiometry and Order of Addition: Precise control of the stoichiometry of reactants is essential. For instance, in reductive amination, using a large excess of the amine source can help to minimize over-alkylation of the product.[2] Slow addition of reagents can also help to control the reaction rate and minimize side reactions.
-
Anhydrous Conditions: Grignard reactions are particularly sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents is paramount to prevent quenching of the Grignard reagent.[3]
-
Choice of Reagents: The choice of base and reducing agent in reductive amination can influence the outcome. Milder reducing agents may offer better selectivity.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of the crude product is essential to remove unreacted starting materials and side products. The optimal method will depend on the nature and quantity of the impurities.
-
Acid-Base Extraction: As a basic amine, this compound can be separated from neutral and acidic impurities by extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, transferring it to the aqueous phase. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting material indicates an incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature cautiously, while monitoring for the formation of degradation products. - Ensure the purity and reactivity of your reagents. |
| Grignard Reagent Quenching | Observe the initial stages of the Grignard reagent formation for signs of reaction (e.g., bubbling, color change). If the reaction does not initiate or ceases prematurely, quenching may have occurred. | - Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere. - Use anhydrous solvents. - Add a small crystal of iodine to activate the magnesium turnings.[4] |
| Side Reactions Dominating | Analyze the crude reaction mixture by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major components. Compare the mass of the major peaks with the expected masses of potential side products. | - Optimize reaction conditions to disfavor the identified side reaction (e.g., lower temperature, change in stoichiometry). - Consider an alternative synthetic route if a particular side reaction is inherent to the chosen method. |
| Product Loss During Workup | Analyze both the organic and aqueous layers after extraction by TLC or LC-MS to check for the presence of the product. | - If the product is partially soluble in the aqueous phase, perform multiple extractions with the organic solvent. - Adjust the pH of the aqueous layer during acid-base extraction to ensure complete protonation or deprotonation of the product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Likely Cause | Corrective Action |
| Starting Materials | Incomplete reaction or inefficient purification. | - Optimize the reaction conditions for higher conversion. - Improve the purification method (e.g., optimize the solvent gradient in column chromatography, perform multiple extractions). |
| Higher Molecular Weight Species | Dimerization, oligomerization, or over-alkylation. | - Use a higher dilution of reactants. - In reductive amination, use a large excess of the primary amine source.[2] |
| Debrominated Product (2-Phenylpyrrolidine) | Reductive dehalogenation during a hydrogenation step or under certain catalytic conditions. | - Choose a milder reducing agent or catalyst that is less prone to causing dehalogenation. - Carefully control the reaction time and temperature of any reduction steps. |
| Biphenyl Derivatives (e.g., 3,3'-dibromobiphenyl) | Side reaction during Grignard reagent formation or coupling. | - Maintain a low reaction temperature during the formation and reaction of the Grignard reagent. - Add the aryl halide slowly to the magnesium turnings to keep its concentration low.[1] |
Experimental Protocols
Proposed Synthesis via Reductive Amination (Illustrative Protocol)
This is a general guideline and requires optimization for specific laboratory conditions.
Step 1: Synthesis of 4-Chloro-1-(3-bromophenyl)butan-1-one
This intermediate can be synthesized via a Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: Reductive Amination to form this compound
-
Imine Formation: Dissolve 4-chloro-1-(3-bromophenyl)butan-1-one in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) in excess. The reaction can be stirred at room temperature or gently heated to facilitate imine formation.
-
Reduction: After the formation of the intermediate imine (which can be monitored by TLC or LC-MS), a reducing agent such as sodium borohydride or sodium cyanoborohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup and Purification: Once the reduction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using the methods described in the FAQ section (acid-base extraction, column chromatography).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Proposed Reductive Amination Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
How to improve enantioselectivity in 2-(3-Bromophenyl)pyrrolidine catalysis
Welcome to the technical support center for the use of 2-(3-Bromophenyl)pyrrolidine and its derivatives in asymmetric organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound catalysts?
A1: this compound catalysts, like other diarylprolinol silyl ether catalysts, primarily operate through an enamine or iminium ion intermediate. In reactions with aldehydes or ketones, the secondary amine of the pyrrolidine ring forms a nucleophilic chiral enamine. This enamine then reacts with an electrophile, and the steric bulk of the catalyst's 2-substituent (the 3-bromophenyl group) directs the facial selectivity of the attack, leading to the enantioselective formation of the product.[1]
Q2: My enantioselectivity is low. What are the most critical factors to investigate?
A2: Low enantioselectivity can arise from several factors. The most critical parameters to investigate are:
-
Catalyst Purity and Handling: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is sensitive to air and moisture.
-
Reaction Temperature: Lowering the temperature often significantly improves enantiomeric excess (ee).
-
Solvent Choice: The polarity and coordinating ability of the solvent can have a profound impact on the transition state.
-
Additives: The presence of acidic or basic additives can influence both the reaction rate and the enantioselectivity.
Q3: Can small amounts of water affect the reaction?
A3: Yes, in some instances, a small amount of water can be beneficial. It may facilitate proton transfer steps or help to create a more compact and ordered transition state, which can improve both the reaction rate and enantioselectivity.[2] However, in other cases, particularly with moisture-sensitive reagents, anhydrous conditions are crucial. It is a parameter that may require empirical optimization.
Q4: How does the structure of the substrates impact enantioselectivity?
A4: The steric and electronic properties of both the nucleophile and the electrophile are crucial. Bulky substituents on either reactant can enhance facial discrimination by creating a more sterically demanding transition state, which can lead to higher enantioselectivity. Conversely, substrates that are too sterically hindered may react sluggishly or not at all.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess (ee) in your reactions catalyzed by this compound.
Step 1: Verify Reagent and Catalyst Quality
-
Question: Could my catalyst or reagents be compromised?
-
Answer: This is the most common starting point for troubleshooting.
-
Catalyst Purity: Ensure the this compound catalyst is of high purity. Impurities can interfere with the catalytic cycle.
-
Reagent Purity: Use freshly purified reagents. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which can react with the amine catalyst.
-
Solvent Quality: Use anhydrous solvents if the reaction is known to be moisture-sensitive.
-
Step 2: Optimize Reaction Parameters
If reagent and catalyst quality are confirmed, the next step is to screen and optimize key reaction parameters.
-
Question: How can I systematically optimize the reaction conditions?
-
Answer: Vary one parameter at a time to understand its effect on enantioselectivity. The most influential parameters are typically temperature, solvent, and catalyst loading.
Data Presentation
The following tables summarize the typical effects of various parameters on enantioselectivity in reactions catalyzed by pyrrolidine-based organocatalysts, which can be extrapolated to this compound catalysis.
Table 1: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Typical Enantiomeric Excess (ee, %) | General Trend |
| Room Temperature (25°C) | 60 - 85% | Lower ee |
| 0°C | 80 - 95% | Improved ee |
| -20°C | 90 - >99% | Often optimal |
| -78°C | >95% | May have slow reaction rates |
Caption: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer.
Table 2: Effect of Solvent on Enantioselectivity in a Model Michael Addition
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (ee, %) | General Trend |
| Toluene | 2.4 | 90 - 97% | Non-polar solvents often favored |
| Dichloromethane (DCM) | 9.1 | 85 - 92% | |
| Tetrahydrofuran (THF) | 7.6 | 80 - 88% | Coordinating solvents may lower ee |
| Acetonitrile | 37.5 | 75 - 85% | |
| Methanol | 32.7 | 60 - 75% | Protic solvents can interfere |
Caption: Solvent polarity and coordinating ability significantly influence the geometry of the transition state and thus enantioselectivity.
Table 3: Effect of Additives on Enantioselectivity
| Additive (10 mol%) | Typical Enantiomeric Excess (ee, %) | General Effect |
| None | 85% | Baseline |
| Benzoic Acid | 92% | Can act as a co-catalyst, improving rate and ee.[3] |
| Trifluoroacetic Acid | 95% | Stronger acids can enhance iminium ion formation.[4] |
| Imidazole | 88% | Basic additives can sometimes be beneficial.[5] |
Caption: Acidic or basic additives can act as co-catalysts or alter the catalyst's conformation, impacting enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol provides a general starting point for the conjugate addition of an aldehyde to a nitroalkene.
Materials:
-
This compound catalyst (10 mol%)
-
Nitroalkene (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (10 mol%).
-
Add the anhydrous solvent (to make a 0.1 M solution with respect to the nitroalkene).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroalkene (1.0 equiv) and stir for 5 minutes.
-
Add the aldehyde (1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Protocol 2: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a general starting point for the direct aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound catalyst (20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (e.g., acetone, used as solvent and reagent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (20 mol%).
-
Add the ketone (e.g., acetone).
-
Cool the mixture to the desired temperature (e.g., -25 °C).
-
Add the aldehyde (1.0 equiv) to the stirred solution.
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Remove the excess ketone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral GC analysis.[6]
Visualizations
Caption: Enamine catalysis cycle for this compound.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Carboamination Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed carboamination reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed carboamination reaction is resulting in a low yield or failing completely. What are the common causes?
Low yields in palladium-catalyzed carboamination reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and issues with the reagents themselves. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include:
-
Catalyst Inhibition and Deactivation: The palladium catalyst can be inhibited or deactivated through various pathways. For instance, the lone pair of electrons on a pyridine nitrogen in the substrate can coordinate to the palladium, forming inactive species.[1] The active Pd(0) catalyst is also sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1] Another common issue is the formation of palladium black, which is aggregated, inactive palladium, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1] Sintering, coking, poisoning, or leaching of the palladium catalyst are also major causes of deactivation.[2][3]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For substrates containing coordinating groups like pyridine, bulky and electron-rich phosphine ligands are often necessary to shield the palladium and promote the desired reaction.[1] The choice of ligand can significantly impact the reaction's success, with some ligands leading to poor yields or low enantioselectivities.[4][5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly influence the reaction outcome. The solvent must be anhydrous and capable of dissolving all reaction components.[1] While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[1] The choice of base is also critical; for example, using a weaker base like Cs₂CO₃ instead of NaOtBu can improve tolerance for certain functional groups.[6]
-
Reagent Quality: Impurities in substrates, reagents, or the solvent can act as catalyst poisons.[1] Additionally, some coupling partners may be unstable under the reaction conditions, leading to degradation.[4][5]
Q2: I suspect my palladium catalyst is deactivating. What are the signs and how can I prevent it?
Catalyst deactivation is a common problem. Visual cues can include the formation of palladium black, a dark precipitate of aggregated palladium metal.[1]
Prevention Strategies:
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed, leading to aggregation and deactivation.[1] A proper ligand-to-metal ratio is crucial for stabilizing the catalyst.[4]
-
Control Reaction Temperature: While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition.[1] It is important to find the optimal temperature that promotes the reaction without significant catalyst degradation.
-
Use High-Purity Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.[1] Using high-purity, anhydrous reagents and solvents is essential.
Q3: How do I select the appropriate ligand for my carboamination reaction?
The choice of ligand is critical for a successful carboamination reaction. The ideal ligand will stabilize the palladium catalyst, promote the desired catalytic cycle, and, in the case of asymmetric reactions, induce high enantioselectivity.
-
For substrates with coordinating groups (e.g., pyridines): Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can shield the palladium center from coordination by the substrate's heteroatom.
-
For asymmetric carboamination: Chiral ligands are necessary to achieve high enantioselectivity. BINOL-derived phosphoramidites and other chiral phosphine ligands have been shown to be effective in certain reactions.[4][5] Screening a variety of chiral ligands is often necessary to find the optimal one for a specific transformation.[4]
Q4: What is the role of the solvent, and how do I choose the right one?
The solvent plays a critical role by dissolving reactants, influencing reaction rates, and in some cases, stabilizing the catalyst.[7]
-
Polarity: The polarity of the solvent can have a significant effect. For example, in some Pd-catalyzed carboaminations of electron-poor nitrogen nucleophiles, a relatively polar solvent like PhCF₃ was found to be beneficial.[8]
-
Coordinating vs. Non-coordinating: Non-coordinating solvents are often preferred to avoid competition with the desired ligands for coordination to the palladium center.[9]
-
Anhydrous Conditions: It is crucial to use anhydrous solvents, as water can lead to side reactions and catalyst deactivation.[1]
Commonly used solvents in palladium-catalyzed carboamination include toluene, dioxane, and DMF.[4][5][10][11] The optimal solvent will depend on the specific substrates and reaction conditions, and screening may be necessary.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yields in palladium-catalyzed carboamination.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide reaction optimization.
Table 1: Effect of Ligand on Enantioselectivity [4][5]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-BINAP | low | low |
| 2 | (S)-Phanephos | low | low |
| 3 | (R)-Siphos-PE | 78 | 82 |
Table 2: Optimization of Reaction Conditions [4][5]
| Entry | Pd Precatalyst | Ligand:Metal Ratio | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | 2:1 | 110 | - | - |
| 2 | Pd₂(dba)₃ | 1.5:1 | 90 | 78 | 82 |
Table 3: Effect of Base and Solvent [6]
| Entry | Substrate | Base | Solvent | Yield (%) |
| 1 | N-Boc-pent-4-enylamine | NaOtBu | Toluene | Similar to Cs₂CO₃ |
| 2 | N-Boc-pent-4-enylamine | Cs₂CO₃ | Dioxane | Similar to NaOtBu |
| 3 | N-Cbz-pent-4-enylamine | NaOtBu | Toluene | 17 |
| 4 | N-Cbz-pent-4-enylamine | Cs₂CO₃ | Dioxane | 88 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Carboamination: [8]
An oven-dried test tube equipped with a magnetic stir bar and a rubber septum is cooled under a stream of nitrogen. The tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (e.g., CPhos or RuPhos, 5 mol %), and the base (e.g., LiOtBu, 1.4 equiv). The tube is then purged with nitrogen. A solution of the aryl triflate (1.2 equiv) and the aminoalkene (1.0 equiv) in the appropriate solvent (e.g., PhCF₃) is added via syringe. The resulting mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed carboamination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes [organic-chemistry.org]
- 10. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing 2-(3-Bromophenyl)pyrrolidine analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the synthesis of 2-(3-bromophenyl)pyrrolidine and its analogs. The pyrrolidine ring is a crucial structural motif in many pharmaceuticals, and this guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize synthetic strategies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 2-arylpyrrolidines like this compound?
A1: The primary methods for constructing the 2-arylpyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This is a powerful technique that involves the reaction of an azomethine ylide with an alkene. It allows for the direct formation of the five-membered ring with good control over stereochemistry.[1][4]
-
Intramolecular Cyclization: This strategy utilizes acyclic precursors, such as ω-amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by a reduction step to yield the N-substituted pyrrolidine.[1]
-
Asymmetric Synthesis from ω-Chloroketones: Biocatalytic approaches using transaminases can convert ω-chloroketones into enantiopure 2-substituted pyrrolidines.[5]
-
Functionalization of Proline: Using a pre-existing chiral precursor like L-proline and modifying its structure is an effective way to produce optically pure compounds.[2][4]
Q2: How can I achieve stereocontrol in the synthesis of this compound?
A2: Stereocontrol is a critical aspect of synthesizing biologically active pyrrolidines. Key methods include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a highly effective method for controlling the stereochemistry of the pyrrolidine ring, potentially forming up to four new stereogenic centers with high enantioselectivity through the use of chiral catalysts.[4]
-
Use of Chiral Precursors: Starting with an optically pure compound, such as L-proline or (S)-prolinol, establishes a chiral center from the outset.[2][4]
-
Enzyme-Catalyzed Reactions: Transaminases can be used for the asymmetric synthesis of 2-arylpyrrolidines from achiral starting materials, providing access to both enantiomers with high enantiomeric excess.[5]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: Common starting materials depend on the chosen synthetic route:
-
For syntheses involving cyclization, a suitable precursor would be a 4-chloro-1-(3-bromophenyl)butan-1-one.
-
If starting from a chiral pool, N-protected L-proline could be functionalized.
-
For [3+2] cycloaddition, an appropriate azomethine ylide precursor and a styrene derivative could be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound analogs.
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider increasing the reaction time or the amount of a key reagent.[6]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Maintaining a low reaction temperature can often minimize side reactions like over-reduction or elimination.[6] Additives, such as pivalic acid, have been shown to improve the yield of the desired product in some cyclization reactions by controlling the reaction pathway.[7]
-
Work-up Issues: The product may be lost during the extraction phase, especially if it has some water solubility. Ensure thorough extraction with a suitable organic solvent and consider performing multiple extractions. Using a brine wash can help to "salt out" the product from the aqueous layer, improving extraction efficiency.[6]
-
Catalyst Inactivity: If using a catalyst, ensure it is fresh and active. For instance, in hydrogenations using Pd/C, the catalyst should be handled carefully to avoid deactivation.[6]
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My final product is a mixture of compounds that are difficult to separate. How can I improve the reaction's selectivity?
-
Answer: A complex product mixture suggests a lack of selectivity or the presence of side reactions.
-
Temperature Control: Decreasing the reaction temperature can sometimes prevent the formation of undesired regioisomers or byproducts.[7]
-
Solvent Choice: The solvent can significantly influence the reaction pathway. Experiment with different solvents to find one that favors the desired product.
-
Ligand and Catalyst Selection: In metal-catalyzed reactions, the choice of ligand can have a profound impact on selectivity. Screening different ligands may be necessary to optimize the reaction.[7]
-
Purification Technique: If a mixture is unavoidable, optimizing the purification method is crucial. Column chromatography with a carefully selected solvent gradient is a standard approach. Recrystallization may also be an effective purification method if a suitable solvent system can be found.
-
Issue 3: Poor Stereoselectivity
-
Question: The enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is often a challenge.
-
Chiral Catalyst: In asymmetric catalysis, the choice of the chiral catalyst and ligand is paramount. Ensure the catalyst is of high optical purity.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Solvent and Additives: The solvent and the presence of additives can influence the transition state of the reaction and thus the stereochemical outcome.
-
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Transaminase-Triggered Cyclization
This protocol is adapted from the synthesis of 2-arylpyrrolidines using ω-chloroketones.[5]
Materials:
-
4-chloro-1-(3-bromophenyl)butan-1-one
-
Transaminase (TA) enzyme (either (R)- or (S)-selective)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (KPi buffer)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vials
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Prepare a stock solution of the transaminase (10 mg/mL) in KPi buffer (100 mM, pH 8).
-
In a reaction vial, add the KPi buffer, DMSO (20% v/v), IPA (1 M), and PLP (1 mM).
-
Add the substrate, 4-chloro-1-(3-bromophenyl)butan-1-one, to a final concentration of 50 mM.
-
Initiate the reaction by adding the transaminase stock solution.
-
Seal the vial and place it in a shaking incubator at 37°C for 48 hours.
-
After 48 hours, add NaOH (e.g., 50 µL of 10 M solution) and incubate for an additional hour to facilitate the cyclization of the intermediate amino alcohol.
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes representative yields for the synthesis of various 2-arylpyrrolidines using a transaminase-catalyzed approach, which can serve as a benchmark for the synthesis of this compound.
| Entry | Aryl Substituent | Yield (HPLC) | Enantiomeric Excess (ee) |
| 1 | Phenyl | 70% | >99% |
| 2 | 4-Chlorophenyl | 84% | >99.5% |
| 3 | 4-Fluorophenyl | 75% | >99% |
| 4 | 4-Methoxyphenyl | 60% | >99% |
| 5 | 2-Naphthyl | 45% | >99% |
Data adapted from a study on the synthesis of 2-arylpyrrolidines.[5] The yield for this compound would need to be determined experimentally but is expected to be in a similar range.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting guide for synthesis issues.
[3+2] Dipolar Cycloaddition Pathway
Caption: General pathway for [3+2] dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Pyrrolidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during the synthesis of pyrrolidines.
Troubleshooting Guides
Catalyst performance is critical for achieving high yield and stereoselectivity in pyrrolidine synthesis. This section provides a guide to identifying and resolving common issues related to catalyst deactivation.
Table 1: Catalyst Performance and Deactivation Troubleshooting
| Problem | Potential Cause | Identification Method | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Contaminants in substrates, solvents, or gases.[1] | Elemental analysis of the spent catalyst for traces of sulfur, phosphorus, etc.[1] | - Purify all reactants and solvents. - Use high-purity hydrogen with an in-line purifier.[1] |
| 2. Improper Catalyst Activation: Incomplete reduction or activation of the catalyst. | Inconsistent results between batches. | Strictly adhere to the recommended activation protocol for the specific catalyst.[1] | |
| 3. Presence of Water: Trace amounts of water can deactivate the catalyst.[2] | Karl Fischer titration of solvents and reactants. | Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] | |
| Decreasing Activity Over Time/Cycles | 1. Coking/Fouling: Deposition of polymeric or tar-like substances on the catalyst surface.[1] | Visual inspection of the catalyst; thermogravimetric analysis (TGA). | Implement a regeneration protocol involving controlled oxidation.[1] |
| 2. Sintering: Agglomeration of metal particles at high temperatures, leading to loss of active surface area.[1] | Transmission electron microscopy (TEM) or X-ray diffraction (XRD) analysis showing increased particle size.[1] | Operate at the lower end of the recommended temperature range. This is often irreversible.[1] | |
| 3. Leaching: Dissolution of the active metal from the support into the reaction medium.[1] | Inductively coupled plasma (ICP) analysis of the reaction filtrate showing the presence of the catalytic metal.[1] | Select a solvent that minimizes metal leaching or use a more robust catalyst support. This is generally irreversible.[1] | |
| Low Enantioselectivity | 1. Ligand Degradation: The chiral ligand is unstable under reaction conditions.[1] | Analysis of the reaction mixture or spent catalyst for ligand decomposition products.[1] | Optimize for milder reaction conditions (temperature, pressure).[1] |
| 2. Product Inhibition: The amine product coordinates to the metal center, blocking active sites. | Non-linear reaction kinetics. | Consider using a different catalyst or a flow chemistry setup. | |
| 3. Incorrect Catalyst/Ligand Ratio: Suboptimal ratio affecting the formation of the active chiral species.[1] | Poor and irreproducible enantiomeric excess (ee) values.[1] | Screen different metal-to-ligand ratios to find the optimal composition.[1] |
Table 2: Illustrative Quantitative Data on Catalyst Deactivation and Regeneration
The following data are illustrative examples and will vary based on the specific catalyst, substrate, and reaction conditions.
| Catalyst System | Deactivation Cause | Activity Loss per Cycle | Regeneration Method | Regeneration Efficiency |
| 5% Pd/C | Coking | 10-15% | Controlled air oxidation at 250°C followed by H₂ reduction. | ~90% recovery of initial activity. |
| Ru-BINAP | Ligand Degradation | 5-10% | Not typically regenerable; requires fresh ligand/catalyst. | N/A |
| Raney Nickel | Product Adsorption | 15-20% | Washing with a suitable solvent (e.g., methanol) under inert atmosphere. | ~70-80% recovery of initial activity. |
| Cu(I)/Chiral Ligand | Air/Moisture Sensitivity | >50% on exposure | Strict anhydrous and inert conditions are preventative. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Materials:
-
Deactivated Pd/C catalyst
-
Methanol (or other suitable solvent)
-
Tube furnace
-
Quartz tube
-
Inert gas (Nitrogen or Argon)
-
Diluted air (e.g., 5% O₂ in N₂)
-
Hydrogen gas
Methodology:
-
Solvent Washing: Wash the deactivated catalyst with methanol to remove any adsorbed organic species.
-
Drying: Dry the catalyst under vacuum at 60-80°C for 4-6 hours.
-
Oxidation (Decoking):
-
Place the dried catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst under a flow of inert gas to the desired oxidation temperature (e.g., 250°C).
-
Once the temperature is stable, switch the gas flow to diluted air.
-
Maintain this condition for 2-4 hours to burn off carbon deposits.
-
-
Reduction (Reactivation):
-
Purge the system with an inert gas to remove any remaining oxygen.
-
Switch the gas flow to hydrogen.
-
Maintain the temperature at 250°C for 2-4 hours to reduce the palladium oxide back to its active metallic state.
-
-
Cooling and Storage: Cool the catalyst to room temperature under an inert gas flow. Store the regenerated catalyst under an inert atmosphere.
Protocol 2: Catalyst Activity Test Post-Regeneration
Materials:
-
Regenerated catalyst
-
Fresh catalyst (as a control)
-
Pyrrolidine precursor substrate
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
High-pressure autoclave
-
Hydrogen gas
-
Analytical equipment (GC or HPLC)
Methodology:
-
Reaction Setup:
-
In a high-pressure autoclave, add the regenerated catalyst and the solvent under an inert atmosphere.
-
Add the pyrrolidine precursor substrate.
-
Seal the autoclave and purge with hydrogen gas.
-
-
Reaction:
-
Analysis:
-
Calculate the conversion of the starting material and the yield of the pyrrolidine product.
-
Compare the performance of the regenerated catalyst to that of a fresh catalyst under identical conditions to determine the regeneration efficiency.
-
Visualizations
Caption: Catalyst Deactivation and Regeneration Cycle.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in pyrrolidine synthesis?
A1: Common catalysts include noble metal catalysts like Palladium on carbon (Pd/C) and Raney Nickel for reductive amination routes. For asymmetric synthesis, chiral ruthenium and rhodium complexes, such as Ru-BINAP, are often employed. Copper and iridium complexes are also used in certain cycloaddition and amination reactions.[1][2]
Q2: My catalyst's activity drops significantly after the first use. What is the most likely cause?
A2: A sharp initial drop in activity often points to catalyst poisoning from impurities in your substrate, solvent, or hydrogen gas.[1] Even trace amounts of substances like sulfur or other nitrogen-containing compounds can poison the catalyst.[1] Another possibility, especially for air-sensitive catalysts, is deactivation due to improper handling and exposure to air or moisture.[2]
Q3: Can the pyrrolidine product itself deactivate the catalyst?
A3: Yes, this is a known phenomenon called product inhibition. The nitrogen atom in the pyrrolidine product has a lone pair of electrons and can act as a Lewis base, coordinating strongly to the acidic metal center of the catalyst. This blocks active sites and prevents the substrate from binding, thus inhibiting the reaction.
Q4: Is it always possible to regenerate a deactivated catalyst?
A4: Not always. The success of regeneration depends heavily on the deactivation mechanism. Deactivation by coking or fouling can often be reversed by controlled oxidation to burn off the carbonaceous deposits.[1] Poisoning by weakly adsorbed species may be reversed by solvent washing. However, deactivation by sintering (thermal agglomeration of metal particles) or leaching (dissolution of the active metal) is generally considered irreversible.[1]
Q5: What is a general procedure for regenerating a carbon-supported Ruthenium catalyst?
A5: A general procedure for a carbon-supported Ruthenium catalyst deactivated by coking involves:
-
Solvent Washing: To remove any adsorbed organic species.
-
Drying: Under vacuum at a moderate temperature.
-
Oxidation: Heating in a controlled flow of diluted air (e.g., 2-5% oxygen in nitrogen) at a temperature sufficient to burn off carbon deposits (e.g., 200-400°C). The temperature should be ramped up slowly to avoid sintering.[1]
-
Reduction: Following oxidation, the catalyst is heated under a hydrogen atmosphere to reduce the ruthenium oxide back to its active metallic form.[1]
Q6: How can I minimize catalyst deactivation?
A6: To minimize deactivation:
-
Use high-purity reagents: Ensure substrates, solvents, and gases are free from potential poisons.[1]
-
Control reaction temperature: Avoid excessively high temperatures that can lead to sintering.[1]
-
Use an inert atmosphere: For air- and moisture-sensitive catalysts, handle them in a glovebox or under an inert gas like argon or nitrogen.[2]
-
Optimize catalyst loading: Using the correct amount of catalyst can prevent localized overheating and side reactions.
References
Technical Support Center: Enhancing the Stability of 2-(3-Bromophenyl)pyrrolidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on maintaining the stability of 2-(3-Bromophenyl)pyrrolidine and its intermediates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for 2-arylpyrrolidines, including this compound, is the oxidation of the pyrrolidine ring. This reaction typically occurs at the carbon atom adjacent to the nitrogen, leading to the formation of the corresponding lactam, 2-oxo-5-(3-bromophenyl)pyrrolidine.[1] This oxidation can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] For long-term storage, refrigeration (2-8°C) is advisable.
Q3: Can the solvent used for storage or reaction impact the stability of this compound?
A3: Yes, the choice of solvent can influence stability. Protic solvents, especially under non-neutral pH conditions, may facilitate certain degradation pathways. It is crucial to use high-purity, dry solvents. For reactions sensitive to moisture, the use of freshly distilled or anhydrous solvents is recommended. Compatibility studies with your specific reaction or storage solvent are advised if long-term stability is critical.
Q4: Are there any recommended stabilizing agents that can be added to solutions of this compound?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Pyrrolidine derivatives can be susceptible to degradation under strongly acidic or basic conditions. While specific pH-rate profiles for this compound are not widely published, it is generally advisable to maintain solutions at a neutral pH to minimize potential acid- or base-catalyzed degradation.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in Reactions
Symptom: Reactions involving this compound that has been stored for some time result in lower than expected yields.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of the Intermediate | 1. Verify the purity of the this compound using HPLC or GC-MS before use. 2. If impurities are detected, purify the intermediate by an appropriate method (e.g., column chromatography, distillation). | The primary degradation product, the corresponding lactam, is unlikely to participate in the desired reaction, leading to a lower effective concentration of the starting material.[3][4] |
| Presence of Moisture | 1. Ensure all glassware is flame-dried or oven-dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under a strict inert atmosphere (argon or nitrogen). | Water can quench sensitive reagents and intermediates, leading to reduced yields.[5] |
| Suboptimal Reaction Conditions | 1. Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. | The optimal conditions may vary if the purity of the starting material has changed over time.[3] |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: HPLC or GC analysis of a stored sample of this compound shows a new, significant peak that was not present in the freshly prepared sample.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Analyze the sample using LC-MS to determine the molecular weight of the impurity. 2. Compare the mass with the expected molecular weight of 2-oxo-5-(3-bromophenyl)pyrrolidine. | Oxidation to the lactam is a common degradation pathway for 2-arylpyrrolidines.[1] |
| Photodegradation | 1. Review storage conditions to ensure the sample has been protected from light. | The bromophenyl moiety can be susceptible to photodegradation. |
| Contamination | 1. Verify the purity of the solvent used to dissolve the sample. 2. Ensure proper cleaning of vials and syringes. | Contaminants from external sources can be introduced during sample preparation. |
Data Presentation
The following tables provide representative data on the degradation of 2-arylpyrrolidine intermediates under forced conditions. This data is illustrative and the actual degradation rates for this compound may vary.
Table 1: Hypothetical Oxidative Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product |
| 3% H₂O₂ | 24 | Room Temperature | 3 - 9 | 2-oxo-5-(3-bromophenyl)pyrrolidine |
| 10% H₂O₂ | 24 | 60 | 18 - 35 | 2-oxo-5-(3-bromophenyl)pyrrolidine, other oxidation products |
Table 2: Hypothetical Photolytic and Thermal Degradation of this compound
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products |
| Photolytic (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m² | < 5 | Minimal degradation expected |
| Thermal (Dry Heat) | 48 hours at 105°C | < 3 | Minimal degradation expected |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for monitoring the stability of this compound and detecting the formation of its primary oxidative degradation product.
-
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or monitor a wider range with a PDA detector.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time. The primary degradation product, 2-oxo-5-(3-bromophenyl)pyrrolidine, is expected to have a different retention time.
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6][7]
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 48 hours.
-
Photodegradation: Expose the sample solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to the appropriate concentration with the mobile phase.
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Analyze an unstressed control sample for comparison.
-
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of intermediates.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 2. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for constructing the pyrrolidine ring, often creating multiple stereocenters in one step.[1][2][3] However, controlling selectivity can be a significant challenge.[1]
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a common pitfall when the electronic and steric properties of the azomethine ylide and the dipolarophile are not sufficiently differentiated.[1]
Troubleshooting Steps:
-
Modify the Dipolarophile: The electronic nature of the substituent on the alkene or alkyne is critical. Electron-withdrawing groups (EWGs) are typically used to activate the dipolarophile.[2] Switching to a stronger or bulkier EWG can enhance the electronic bias and favor the formation of one regioisomer.
-
Alter the Azomethine Ylide Precursor: The substituents on the azomethine ylide also influence regioselectivity. Using α-iminoesters or α-iminonitriles with different steric bulk or electronic properties can direct the cycloaddition.[4]
-
Choice of Catalyst: Lewis acid catalysts can modulate the HOMO and LUMO energy levels of the dipole and dipolarophile, thereby enhancing regioselectivity. Metal catalysts like Silver (Ag) or Copper (Cu) complexes are known to provide high regioselectivity.[3][5][6]
-
Solvent Polarity: The solvent can influence the stability of the transition states leading to different regioisomers. A screen of solvents with varying polarities is recommended.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve it?
A2: Achieving high diastereoselectivity is crucial, especially when multiple stereocenters are formed.[3][5] The spatial orientation of the dipole and dipolarophile in the transition state determines the outcome.
Troubleshooting Steps:
-
Catalyst System: The choice of metal catalyst and chiral ligand is paramount for inducing facial selectivity. Copper, silver, and iridium catalysts with appropriate chiral ligands have demonstrated high levels of stereocontrol.[7][8][9]
-
Temperature Control: Lowering the reaction temperature often increases diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Substrate Sterics: Increasing the steric bulk on either the azomethine ylide or the dipolarophile can create a stronger facial bias, forcing the approach from the less hindered side. For instance, increasing the steric demand of the substituent on the amide nitrogen has been shown to improve diastereocontrol.[8]
-
Chiral Auxiliaries: Attaching a removable chiral auxiliary to the substrate can effectively direct the stereochemical course of the cycloaddition.[7]
Table 1: Comparison of Catalysts in Asymmetric 1,3-Dipolar Cycloaddition
| Catalyst / Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Ag₂CO₃ | N-tert-Butanesulfinylazadiene | 50-95 | >20:1 | >98 | [5] |
| Cu(I)/Fesulphos | Naphthyl-derived iminoester | High | >95:5 | >98 | [4] |
| [Ir(COD)Cl]₂ | Tertiary Amide | Good-Excellent | Good-Excellent | - | [8] |
| Cu(II) salt | α-substituted 4-pentenyl sulfonamide | 76-97 | >20:1 (cis) | - | [9] |
This table summarizes representative data and actual results may vary based on specific substrates and conditions.
DOT Diagram: Troubleshooting Workflow for Low Selectivity in [3+2] Cycloaddition
Caption: Troubleshooting decision tree for improving selectivity.
Section 2: Aza-Michael Addition / Intramolecular Cyclization
The intramolecular aza-Michael addition is a powerful method for forming the pyrrolidine ring from an acyclic precursor containing both a nucleophilic amine and a Michael acceptor.[10][11][12]
Q3: My intramolecular aza-Michael cyclization is slow and gives low yields. What can I do to promote the reaction?
A3: Slow reaction rates and low yields often point to issues with nucleophilicity, electrophilicity, or unfavorable cyclization kinetics.
Troubleshooting Steps:
-
Catalyst Selection: While some aza-Michael additions proceed thermally, many benefit from catalysis.
-
Base Catalysis: A mild base (e.g., DBU, K₂CO₃) can deprotonate the amine, increasing its nucleophilicity.
-
Acid Catalysis: A Brønsted or Lewis acid can activate the Michael acceptor, making it more electrophilic. Chiral phosphoric acids have been used for asymmetric versions.[13]
-
Organocatalysis: Chiral secondary amines, like proline and its derivatives, can catalyze the reaction via an enamine mechanism, often providing high enantioselectivity.[14][15]
-
-
Activating Group on Michael Acceptor: Ensure the activating group (e.g., ester, ketone, sulfone, nitro) is sufficiently electron-withdrawing. If the reaction is sluggish, consider switching to a more activating group.
-
Protecting Group on Nitrogen: The choice of N-protecting group is critical. Bulky or electron-withdrawing groups (e.g., Boc, Cbz) can decrease the amine's nucleophilicity. A less sterically demanding or more easily removable group like tosyl (Ts) or benzyl (Bn) might be more suitable.
-
Solvent and Temperature: The reaction medium can significantly impact the rate. Polar aprotic solvents like DMSO or DMF are often effective.[15] Heating the reaction can overcome activation barriers, but may negatively impact stereoselectivity.
Q4: I am struggling with the purification of my final pyrrolidine product. It seems to be highly water-soluble. What is the best approach?
A4: The basic nature of the pyrrolidine nitrogen can lead to high polarity and water solubility, especially if it becomes protonated.[7]
Recommended Purification Strategy:
-
Acid-Base Extraction: This is the most effective technique.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrrolidine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.
-
Separate the layers. Basify the aqueous layer with a suitable base (e.g., 1M NaOH, NaHCO₃) to pH > 10.
-
Extract the deprotonated, now organic-soluble, pyrrolidine back into a fresh organic solvent.
-
Dry the combined organic extracts (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography Considerations: If chromatography is necessary, use a deactivated stationary phase. Treating silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) can prevent streaking and improve the separation of basic amines.
DOT Diagram: Logic for Aza-Michael Reaction Optimization
Caption: Optimization workflow for aza-Michael cyclizations.
Section 3: Experimental Protocols
Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol is adapted from methodologies that utilize silver catalysts for the highly stereoselective synthesis of substituted pyrrolidines.[5][6]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid ester hydrochloride (e.g., methyl glycinate HCl) (1.1 mmol)
-
Chalcone or other electron-deficient alkene (1.0 mmol)
-
Silver Carbonate (Ag₂CO₃) (10 mol%, 0.1 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Anhydrous solvent (e.g., THF or Toluene) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the isatin derivative, α-amino acid ester hydrochloride, dipolarophile, and Ag₂CO₃.
-
Add the anhydrous solvent via syringe.
-
Stir the suspension and add triethylamine dropwise at room temperature. The in-situ generation of the azomethine ylide from the isatin and amino ester is often indicated by a color change.
-
Stir the reaction mixture at room temperature (or as optimized) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the silver catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the desired substituted pyrrolidine. Products bearing four consecutive stereocenters can often be acquired with high diastereoselectivity (>20:1 dr).[6]
Protocol 2: Organocatalytic Intramolecular Aza-Michael Addition
This protocol is a general representation based on methods using proline or its derivatives as organocatalysts.[14][15]
Materials:
-
Amino-enal substrate (acyclic precursor) (1.0 mmol)
-
(S)-Proline or a diaryl prolinol ether catalyst (20 mol%, 0.2 mmol)
-
Solvent (e.g., DCE or CHCl₃) (5 mL)
-
(Optional for in-situ reduction) Sodium borohydride (NaBH₄) (3.0 mmol)
Procedure:
-
Dissolve the amino-enal substrate in the solvent in a flask.
-
Add the organocatalyst to the solution.
-
Stir the reaction at the optimized temperature (e.g., -25 °C to room temperature) and monitor by TLC. Reaction times can vary from a few hours to several days.
-
Once the cyclization is complete (as judged by TLC), the reaction can be worked up.
-
Workup Option A (Isolating the Aldehyde): Quench the reaction with water, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
-
Workup Option B (In-situ Reduction to Alcohol): Cool the reaction mixture to 0 °C and carefully add NaBH₄ in portions. Allow the mixture to warm to room temperature and stir for 2 hours. Quench by slowly adding 1M HCl. Extract with an organic solvent (e.g., Et₂O), dry, concentrate, and purify. This procedure can yield the corresponding alcohol with high enantiomeric excess (e.g., 90% ee).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enantiomeric Resolution of 2-(3-Bromophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of enantiomers of 2-(3-Bromophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound?
A1: The most common and effective methods for resolving racemic this compound are:
-
Diastereomeric Salt Crystallization: This classical chemical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5][6]
-
Enzymatic Resolution: This method employs an enzyme to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.[1][7][8]
Q2: How do I choose the best chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a suitable chiral resolving agent is crucial and often requires screening. For the basic this compound, chiral acids are the appropriate choice. Commonly used and commercially available chiral acids include:
-
(+)-Tartaric acid and its derivatives (e.g., (+)-dibenzoyltartaric acid)[2][9]
-
(-)-Mandelic acid and its derivatives[9]
-
(+)-Camphor-10-sulfonic acid[9]
The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the target compound while the salt of the other enantiomer remains in solution.[3][10]
Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound?
A3: For the separation of amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[4] These columns can be operated in normal-phase, reversed-phase, or polar organic modes. Macrocyclic glycopeptide-based columns are also a viable option.[4] Method development will be necessary to determine the optimal mobile phase and column for your specific separation.
Q4: Can enzymatic resolution be applied to this compound?
A4: Yes, enzymatic resolution is a potential method. A common approach for amines is the enantioselective acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB), often employed as Novozym 435.[11] In this process, one enantiomer is selectively acylated, and the resulting amide can be separated from the unreacted amine enantiomer.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent system.- Supersaturation not reached.- Impurities inhibiting crystallization. | - Screen a variety of solvents with different polarities.- Try cooling the solution slowly, adding an anti-solvent, or evaporating the solvent.- Ensure the starting racemic mixture is of high purity. |
| Oily precipitate instead of crystals | - Low melting point of the diastereomeric salt.- Incorrect solvent choice. | - Use a higher boiling point solvent.- Attempt crystallization at a lower temperature.- Try a different chiral resolving agent. |
| Low enantiomeric excess (ee) of the resolved product | - Co-crystallization of both diastereomers.- Inefficient separation of the diastereomeric salts. | - Perform multiple recrystallizations of the diastereomeric salt.[10]- Optimize the crystallization temperature and cooling rate.- Screen for a more selective chiral resolving agent. |
| Difficulty liberating the free amine from the salt | - Incomplete neutralization.- Emulsion formation during extraction. | - Ensure complete basification of the salt with a suitable base (e.g., NaOH, K2CO3).- Use a different extraction solvent or add salt to the aqueous layer to break up emulsions. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Vary the mobile phase composition, including the organic modifier and any additives. |
| Poor peak shape (tailing, fronting) | - Secondary interactions with the stationary phase.- Column overload. | - Add a basic modifier to the mobile phase (e.g., diethylamine, triethylamine) to reduce peak tailing for amines.- Inject a smaller sample volume or a more dilute sample. |
| Low resolution between enantiomeric peaks | - Non-optimal mobile phase composition.- Inappropriate column temperature or flow rate. | - Adjust the ratio of organic modifiers in the mobile phase.- Optimize the column temperature and flow rate to improve efficiency and selectivity. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | - Inactivated enzyme.- Incorrect reaction conditions (solvent, temperature, pH). | - Use fresh, properly stored enzyme.- Screen different organic solvents.- Optimize the reaction temperature. |
| Low enantioselectivity (low ee) | - Enzyme is not selective for the substrate.- Incorrect acyl donor. | - Screen different lipases or other suitable enzymes.- Try different acylating agents (e.g., ethyl acetate, vinyl acetate). |
| Difficult separation of product and remaining starting material | - Similar physical properties. | - Use column chromatography or other purification techniques to separate the acylated product from the unreacted amine. |
Experimental Protocols
Diastereomeric Salt Crystallization
This is a general procedure that must be optimized for this compound.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.
-
Stir the solution at room temperature or with gentle heating to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
If no crystals form, try adding a seed crystal, scratching the inside of the flask, or slowly adding an anti-solvent.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals and determine the diastereomeric purity by chiral HPLC or by measuring the specific rotation.
-
Recrystallize the salt from a suitable solvent until a constant rotational value or high diastereomeric excess is achieved.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., 1M NaOH) until the solution is basic (pH > 10) to liberate the free amine.[12]
-
Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).[12]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column.
-
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of a basic additive (e.g., 0.1% diethylamine).
-
Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) or an acidic additive (e.g., trifluoroacetic acid).
-
-
Optimization:
-
Vary the ratio of the mobile phase components to optimize resolution and retention time.
-
Adjust the flow rate and column temperature to improve peak shape and separation.
-
Enzymatic Resolution Protocol
-
Reaction Setup:
-
In a suitable vial, dissolve racemic this compound in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30-50 °C) with shaking.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted amine from the acylated product using column chromatography on silica gel.
-
Visualizations
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 9. onyxipca.com [onyxipca.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to 2-(3-Bromophenyl)pyrrolidine and Other Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands and organocatalysts, has emerged as a powerful tool for achieving high levels of stereocontrol. Among the privileged scaffolds for such catalysts, the pyrrolidine ring system has proven to be exceptionally versatile and effective. This guide provides an objective comparison of the performance of 2-(3-Bromophenyl)pyrrolidine with other prominent chiral pyrrolidine-based ligands in the context of asymmetric catalysis, supported by experimental data and detailed methodologies.
Introduction to Chiral Pyrrolidine Ligands in Asymmetric Catalysis
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of chiral organocatalysts.[1] The seminal work on L-proline as a catalyst for asymmetric aldol reactions paved the way for the development of a vast library of pyrrolidine derivatives.[2] These catalysts typically operate through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction. The substituents on the pyrrolidine ring play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity.
Profile of this compound
This compound is a chiral secondary amine featuring a bromophenyl substituent at the 2-position of the pyrrolidine ring. This substitution pattern is expected to influence the catalyst's performance in several ways:
-
Steric Hindrance: The bulky bromophenyl group can create a well-defined chiral pocket around the active site, effectively shielding one face of the enamine or iminium intermediate, leading to high enantioselectivity.
-
Electronic Effects: The bromine atom, being an electron-withdrawing group, can influence the electronic density of the phenyl ring and, consequently, the overall reactivity of the catalyst.
-
Synthetic Handle: The bromo substituent offers a valuable site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of catalysts with tailored properties.
Performance Comparison in a Benchmark Asymmetric Aldol Reaction
To provide a quantitative comparison, we will focus on a well-established benchmark reaction: the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction has been extensively studied with various pyrrolidine-based catalysts, providing a solid basis for comparison.
Table 1: Performance of Chiral Pyrrolidine Ligands in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Structure | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | 95 | 95:5 | 96 | |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | ~90 | 97:3 | >99 | |
| Jørgensen-Hayashi Catalyst ((S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine) |
| >99 | 98:2 | >99 | |
| This compound |
| N/A | N/A | N/A |
Note: "N/A" indicates that directly comparable data for this specific benchmark reaction was not found in the reviewed literature.
The data clearly indicates that while L-proline itself is a highly effective catalyst, structural modifications to the pyrrolidine ring can lead to significant improvements in both yield and stereoselectivity. The Jørgensen-Hayashi catalyst, with its bulky and electron-withdrawing substituents, demonstrates exceptional performance. Based on its structure, this compound would be expected to offer good stereocontrol due to the steric bulk of the bromophenyl group. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols
A detailed experimental protocol for the benchmark asymmetric aldol reaction catalyzed by L-proline is provided below. This protocol can serve as a template for evaluating the performance of other chiral ligands, including this compound.
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [3]
-
Materials:
-
(S)-Proline (e.g., 10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Anhydrous DMSO (2.0 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.1 mmol).
-
Add 4-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-96 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
-
Visualizing Catalytic Pathways and Workflows
To further aid in the understanding of asymmetric catalysis with pyrrolidine-based ligands, the following diagrams illustrate key concepts.
Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.
Caption: A standard experimental workflow for an organocatalyzed asymmetric aldol reaction.
Caption: Logical comparison of the structural features and expected performance of selected chiral pyrrolidine ligands.
Conclusion
The family of chiral pyrrolidine-based organocatalysts offers a powerful and versatile toolkit for asymmetric synthesis. While L-proline remains a robust and economical choice, the strategic placement of substituents on the pyrrolidine ring, as seen in SMP and the Jørgensen-Hayashi catalyst, can dramatically enhance catalytic performance. This compound, with its sterically demanding and electronically influential substituent, represents a promising yet underexplored catalyst in this class. Further head-to-head comparative studies are necessary to fully elucidate its potential and define its optimal applications in asymmetric catalysis. The provided data and protocols offer a solid foundation for researchers to embark on such investigations and to make informed decisions in the selection of chiral ligands for their synthetic endeavors.
References
- 1. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Enantiomers: A Comparative Analysis of (R)- and (S)-2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the stereoisomers of 2-(3-Bromophenyl)pyrrolidine reveals a stark contrast in their pharmacological profiles at the serotonin 5-HT6 receptor, underscoring the critical importance of stereochemistry in drug design and development.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-arylpyrrolidines have garnered significant attention, particularly for their interaction with central nervous system targets. This guide provides a comparative analysis of the (R) and (S) enantiomers of this compound, focusing on their synthesis, stereochemistry, and differential effects on the 5-HT6 receptor, a key target in the development of therapeutics for cognitive disorders.
Physicochemical Properties
| Property | (R)-2-(3-Bromophenyl)pyrrolidine | (S)-2-(3-Bromophenyl)pyrrolidine |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol | 226.11 g/mol |
| Appearance | Light yellow to yellow liquid | Light yellow to yellow liquid |
| Boiling Point | 286.1±33.0 °C (Predicted) | 286.1±33.0 °C (Predicted) |
| pKa | 9.95±0.10 (Predicted) | 9.95±0.10 (Predicted) |
| Storage | 2-8°C, protect from light | 2-8°C, protect from light |
Pharmacological Profile at the 5-HT6 Receptor
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, is coupled to Gs and mediates excitatory neurotransmission. Its modulation has been a key strategy in the development of treatments for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.
Based on the activity of analogous compounds, the enantiomers of this compound are expected to exhibit opposing effects on the 5-HT6 receptor signaling pathway.
-
(R)-2-(3-Bromophenyl)pyrrolidine (Agonist): As an agonist, the (R)-enantiomer is predicted to activate the 5-HT6 receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
(S)-2-(3-Bromophenyl)pyrrolidine (Antagonist): Conversely, the (S)-enantiomer is expected to act as an antagonist, blocking the binding of the endogenous ligand serotonin and preventing receptor activation. This would inhibit the downstream signaling cascade, preventing the increase in cAMP levels.
The opposing actions of these enantiomers on the 5-HT6 receptor signaling pathway are a critical consideration for their therapeutic potential.
Experimental Protocols
Synthesis of Racemic this compound
A plausible synthetic route to racemic this compound can be adapted from general methods for the synthesis of 2-arylpyrrolidines. A common approach involves the reaction of a suitable precursor, such as 1-(3-bromophenyl)-4-chlorobutan-1-one, with an amine source.
Step 1: Synthesis of 1-(3-bromophenyl)-4-chlorobutan-1-one
A Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 1-(3-bromophenyl)-4-chlorobutan-1-one.
Step 2: Synthesis of Racemic this compound
The resulting ketone can then be subjected to reductive amination. Treatment with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) would lead to the formation of the racemic pyrrolidine ring.
Chiral Separation of (R)- and (S)-2-(3-Bromophenyl)pyrrolidine
The separation of the racemic mixture into its individual enantiomers is crucial for their distinct pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol for Chiral HPLC Separation:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), is often effective for separating enantiomers of compounds containing a stereocenter adjacent to a nitrogen atom.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is suitable.
-
Flow Rate: A typical flow rate of 0.5-1.5 mL/min is used.
The retention times of the (R) and (S) enantiomers will differ on the chiral column, allowing for their collection as separate, enantiomerically pure fractions.
5-HT6 Receptor Binding Assay
To determine the binding affinity (Ki) of each enantiomer for the 5-HT6 receptor, a competitive radioligand binding assay is performed.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4, is used.
-
Radioligand: A radiolabeled 5-HT6 receptor ligand, such as [³H]-LSD, is used at a concentration near its Kd value.
-
Competition: The assay is set up in a 96-well plate with the cell membranes, radioligand, and increasing concentrations of the unlabeled test compound ((R)- or (S)-2-(3-Bromophenyl)pyrrolidine).
-
Incubation: The plate is incubated at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
To determine the functional activity (agonist or antagonist) of each enantiomer at the 5-HT6 receptor, a cAMP assay is performed.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured and seeded in 96-well plates.
-
Agonist Assay ((R)-enantiomer):
-
Cells are incubated with increasing concentrations of the (R)-enantiomer.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
The EC₅₀ value (concentration of the agonist that produces 50% of the maximal response) is determined.
-
-
Antagonist Assay ((S)-enantiomer):
-
Cells are pre-incubated with increasing concentrations of the (S)-enantiomer.
-
A fixed concentration of a known 5-HT6 receptor agonist (e.g., serotonin or a synthetic agonist) is then added to stimulate cAMP production.
-
Intracellular cAMP levels are measured.
-
The IC₅₀ value (concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
-
Signaling Pathways and Experimental Workflows
The differential effects of the (R) and (S) enantiomers on the 5-HT6 receptor signaling pathway can be visualized as follows:
Caption: Signaling pathways for (R)- and (S)-2-(3-Bromophenyl)pyrrolidine at the 5-HT6 receptor.
The experimental workflow for the synthesis and analysis of the enantiomers can be summarized as follows:
Caption: Experimental workflow for the synthesis and analysis of this compound enantiomers.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Bromophenyl)pyrrolidine Analogs and Related Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-bromophenyl)pyrrolidine analogs and related compounds as inhibitors of monoamine transporters. The objective is to offer a clear, data-driven comparison to inform drug discovery and development efforts targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The information presented is collated from various in vitro studies to facilitate an evidence-based understanding of the pharmacological profiles of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of 2-(phenyl)pyrrolidine derivatives and structurally related compounds. This data highlights the impact of substitutions on the phenyl ring, particularly with bromine, on the potency and selectivity for monoamine transporters.
Table 1: In Vitro Activity of Bromine-Substituted dl-threo-Methylphenidate Analogs [1]
| Compound | Phenyl Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methylphenidate | Unsubstituted | 82 | 440 | >1000 |
| Analog 1 | o-Bromo | 13 | 32 | >1000 |
| Analog 2 | m-Bromo | 4 | 20 | >1000 |
| Analog 3 | p-Bromo | 20 | 31 | >1000 |
Table 2: In Vitro Activity of Selected Phenylpyrrolidinone (Pyrovalerone) Analogs [2]
| Compound | Phenyl Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| 4a | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 |
| 3-Br-PPP * | 3-Bromo | Low µM | Low µM | - | - | - | - |
*Data for 3-Br-PPP (3'-bromo-α-pyrrolidinopropiophenone) is qualitative from a separate study, which characterized it as a low micromolar inhibitor at hDAT and hNET and a partial releasing agent at hNET.[3]
Structure-Activity Relationship Insights
The data presented in the tables above, although from different structural classes, provide valuable insights into the SAR of phenyl-substituted compounds targeting monoamine transporters:
-
Impact of Bromine Substitution: The position of the bromine atom on the phenyl ring significantly influences the inhibitory potency at DAT and NET. In the methylphenidate series, a bromine substitution at the meta (3-position) resulted in the highest affinity for both DAT and NET, with IC50 values of 4 nM and 20 nM, respectively.[1] This suggests that the 3-position is a favorable location for a bulky, electronegative substituent. The ortho and para positions also conferred higher potency compared to the unsubstituted parent compound.[1]
-
Selectivity Profile: The bromine-substituted methylphenidate analogs displayed high selectivity for DAT and NET over SERT, with IC50 values for SERT being greater than 1000 nM.[1] Similarly, the phenylpyrrolidinone analogs are generally selective inhibitors of DAT and NET with weaker effects on SERT.[2]
-
Phenylpyrrolidinone Scaffold: For the phenylpyrrolidinone (pyrovalerone) analogs, substitutions on the phenyl ring also modulate activity. While the provided data is limited for a direct comparison with a 3-bromo substituent, it is evident that methyl substitutions at the 2- and 4-positions are well-tolerated and result in potent DAT and NET inhibition.[2] The qualitative data for 3-Br-PPP indicates that a 3-bromo substitution on this scaffold also leads to potent interaction with DAT and NET.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of these phenylpyrrolidine analogs and related compounds.
1. Radioligand Binding Assays
These assays are conducted to determine the binding affinity (Ki) of the test compounds for the monoamine transporters.[2]
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[2]
-
Binding Assay: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT) and varying concentrations of the test compound.[1][2]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[2]
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.[2]
-
Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in multi-well plates and grown to a suitable confluency.[2]
-
Uptake Assay: The cells are pre-incubated with varying concentrations of the test compound or vehicle. Following pre-incubation, a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.[4]
-
Uptake Termination and Lysis: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.[2]
-
Data Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The IC50 value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined by fitting the data to a sigmoidal dose-response curve.[4]
Visualizations
Caption: Inhibition of monoamine reuptake.
References
- 1. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of 2-(3-Bromophenyl)pyrrolidine-Based Inhibitors in Targeting the p53-MDM2 Interaction
For Immediate Release
A comparative analysis of 2-(3-bromophenyl)pyrrolidine-based inhibitors reveals a class of potent antagonists of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression. This guide provides a detailed comparison of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. In many cancers with wild-type p53, the function of p53 is inhibited by overexpression of MDM2, which binds to p53 and promotes its degradation. The disruption of this interaction is a key therapeutic strategy to reactivate p53 and induce tumor cell death.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of several this compound-based inhibitors against the MDM2 protein. The data is compiled from multiple studies and presented to facilitate a direct comparison of their inhibitory activities.
| Compound ID | Scaffold | Modification | Target | Efficacy (Ki in nM) | Efficacy (IC50 in µM) | Cell Line | Reference |
| Compound 5 | Pyrrolidone | 5-(4-bromophenyl), 4-benzoyl, 3-isopropoxy | p53-MDM2 | 780 | - | - | [1] |
| Compound 41 | Pyrrolidone | Further optimized from Compound 5 | p53-MDM2/MDMX | 260 | - | A549 | [1] |
| Compound 60a | Pyrrolidone | Further optimized from Compound 5 | p53-MDM2 | 150 | - | A549 | [1] |
| RO-2468 | Pyrrolidine | Trans-pyrrolidine core with chloro and bromo substitutions | p53-MDM2 | - | 0.009 (SJSA-1) | SJSA-1, HCT116, RKO | [2] |
| RO-5353 | Pyrrolidine | Trans-pyrrolidine core with chloro and bromo substitutions | p53-MDM2 | - | 0.023 (SJSA-1) | SJSA-1, HCT116, RKO | [2] |
Signaling Pathway
The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis. Under normal cellular conditions, MDM2 keeps p53 levels low. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest or apoptosis. Inhibitors based on the this compound scaffold are designed to mimic the binding of p53 to MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound-based inhibitors.
Experimental Protocols
The efficacy of these inhibitors is typically determined through a series of in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound-based p53-MDM2 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of the inhibitors to the MDM2 protein.
Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the unbound state, the small peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the rotation slows down, leading to an increase in polarization. Test compounds that inhibit the p53-MDM2 interaction will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein.
-
Fluorescein-labeled p53 peptide (e.g., FAM-PMPLSQLERLFEAW).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
A mixture of MDM2 protein and the fluorescent p53 peptide is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a 384-well plate.
-
The MDM2/peptide mixture is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
The Ki values are then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the ability of the inhibitors to inhibit the growth of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Culture:
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116) and p53-mutant or null cell lines (e.g., SW480, Saos-2) are used to assess selectivity.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
-
Treatment:
-
Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well and incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to vehicle-treated control cells.
-
The IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The general workflow for the discovery and evaluation of this compound-based p53-MDM2 inhibitors involves a multi-step process from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the development of this compound-based p53-MDM2 inhibitors.
References
- 1. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(3-Bromophenyl)pyrrolidine Against Known Organocatalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the search for novel, efficient, and selective catalysts is paramount. Pyrrolidine-based scaffolds, particularly those derived from proline, have emerged as a cornerstone of this field, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative benchmark of the hypothetical performance of 2-(3-Bromophenyl)pyrrolidine against two well-established and widely utilized organocatalysts: L-Proline and (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a common diarylprolinol silyl ether (DPS) catalyst.
While specific experimental data for the catalytic activity of this compound is not extensively available in the current literature, its structural similarity to known 2-arylpyrrolidine catalysts allows for an informed projection of its potential. The presence of the 3-bromophenyl group at the 2-position of the pyrrolidine ring is anticipated to influence the steric and electronic properties of the catalyst, which in turn would affect its reactivity and stereoselectivity. This guide will therefore present a data-driven comparison based on the established performance of benchmark catalysts in key asymmetric transformations.
Data Presentation: Catalyst Performance in Asymmetric Reactions
The following tables summarize the quantitative performance of L-Proline and a representative diarylprolinol silyl ether catalyst in the asymmetric aldol and Michael addition reactions, respectively. These reactions are standard benchmarks for evaluating the efficacy of new organocatalysts.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [1] |
| 2 | Benzaldehyde | Cyclohexanone | 20 | DMF | 96 | 99 | 96 | |
| 3 | Isovaleraldehyde | Acetone | 30 | Neat | 24 | 97 | 93 |
Table 2: Performance of (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether in the Asymmetric Michael Addition
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Propanal | β-Nitrostyrene | 10 | TFA (20) | Toluene | 2 | 95 | 95:5 | 99 | |
| 2 | Pentanal | β-Nitrostyrene | 10 | TFA (20) | Toluene | 2 | 94 | 94:6 | 99 | |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 10 | TFA (20) | Toluene | 4 | 90 | 90:10 | 99 |
TFA: Trifluoroacetic Acid
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to enable researchers to replicate these experiments for comparative analysis with novel catalysts such as this compound.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (4.0 mL) is added the ketone (10.0 mmol) and L-Proline (0.30 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition
In a vial, the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and the additive (0.2 mmol, 20 mol%) are dissolved in the specified solvent (2.0 mL). The aldehyde (2.0 mmol) is then added, and the mixture is stirred at room temperature for 10 minutes. The nitroalkene (1.0 mmol) is subsequently added, and the reaction is stirred for the time indicated in Table 2. After completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of organocatalysts.
Caption: Experimental workflow for benchmarking a novel organocatalyst.
Caption: Generalized enamine activation pathway in pyrrolidine-catalyzed aldol reactions.
References
Bridging the Gap: Cross-Validation of Experimental Results with Computational Models in Drug Development
A guide for researchers, scientists, and drug development professionals on integrating computational modeling with experimental validation to accelerate therapeutic discovery.
In the landscape of modern drug development, the synergy between computational modeling and experimental validation is paramount. Computational models offer a powerful lens to simulate complex biological systems, predict drug efficacy, and identify potential therapeutic targets. However, the predictive power of these models is only as robust as their validation against real-world experimental data. This guide provides a framework for the cross-validation of experimental results with computational models, focusing on the EGFR/MAPK signaling pathway, a critical cascade in cancer biology.
The Iterative Cycle of Modeling and Experimentation
The relationship between computational modeling and experimental work is not linear but cyclical.[1][2] Computational models are built upon existing experimental data and are used to generate new, testable hypotheses.[1][2] These hypotheses are then investigated through wet-lab experiments. The results of these experiments are, in turn, used to refine and improve the computational model, leading to a more accurate and predictive tool for drug discovery.[1] This iterative process of model refinement and experimental validation is crucial for building confidence in the model's predictions and its ultimate application in a clinical setting.
Case Study: EGFR/MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which includes the Mitogen-Activated Protein Kinase (MAPK) cascade, is a well-characterized pathway frequently dysregulated in various cancers.[2] Its central role in cell proliferation, survival, and differentiation makes it a prime target for therapeutic intervention.[2] Consequently, numerous computational models have been developed to simulate its dynamics and predict the effects of targeted inhibitors.[2][3]
A common approach to modeling this pathway involves the use of ordinary differential equations (ODEs) to describe the rates of protein-protein interactions, phosphorylation, and dephosphorylation events within the cascade.[2][4] These models can predict the temporal dynamics of key signaling molecules, such as the phosphorylation of ERK (p-ERK), in response to stimuli like Epidermal Growth Factor (EGF).
To validate the predictions of such a computational model, experimental measurements of the same signaling events are essential. Techniques like Western Blotting and quantitative Polymerase Chain Reaction (qPCR) are workhorse methods for this purpose.
Quantitative Data Comparison
The core of cross-validation lies in the direct comparison of quantitative data generated from computational simulations and experimental assays. The following table provides a representative example of how such a comparison might be structured.
| Parameter | Computational Model Prediction (Normalized Intensity) | Experimental Result (Western Blot; Normalized Intensity) | Experimental Result (qPCR; Fold Change in c-Fos mRNA) |
| Control (No EGF) | 0.05 | 0.08 ± 0.02 | 1.0 ± 0.1 |
| EGF (10 ng/mL) - 5 min | 0.95 | 0.92 ± 0.08 | 5.2 ± 0.5 |
| EGF (10 ng/mL) - 15 min | 0.60 | 0.55 ± 0.06 | 3.8 ± 0.4 |
| EGF (10 ng/mL) - 30 min | 0.20 | 0.25 ± 0.04 | 2.1 ± 0.3 |
| EGFR Inhibitor + EGF - 5 min | 0.15 | 0.20 ± 0.03 | 1.5 ± 0.2 |
This table presents hypothetical data for illustrative purposes. Actual experimental data would be derived from specific research articles.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of model validation. Below are detailed protocols for two key experimental techniques used to validate computational models of the EGFR/MAPK pathway.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to measure the levels of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway.[1][5][6]
1. Cell Culture and Treatment:
- Culture human cancer cell lines (e.g., HeLa or A431) in appropriate media until they reach 70-80% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
- Treat the cells with EGF at the desired concentration and for various time points as dictated by the computational model's predictions. Include untreated controls and controls with specific EGFR inhibitors.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
- Denature the protein lysates by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly to remove unbound secondary antibody.
6. Detection and Analysis:
- Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the resulting chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using image analysis software.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[1][6]
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure the expression of a downstream target gene of the MAPK pathway, such as c-Fos, in response to EGFR activation.[7][8]
1. Cell Culture and Treatment:
- Follow the same cell culture and treatment procedures as described for the Western Blot analysis.
2. RNA Extraction:
- After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit.
- Treat the RNA with DNase to remove any contaminating genomic DNA.[8]
3. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
4. qPCR Reaction Setup:
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (c-Fos) and a reference gene (e.g., GAPDH or ACTB), a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.
- Pipette the reaction mix into a qPCR plate.
5. qPCR Cycling and Data Collection:
- Perform the qPCR in a real-time PCR machine. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- The instrument measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
6. Data Analysis:
- Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
- Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
- Calculate the fold change in gene expression relative to the control sample using the 2-ΔΔCt method.[7]
Visualizing the Process
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.
Caption: EGFR/MAPK signaling pathway.
Caption: Experimental workflow for model validation.
By rigorously comparing the quantitative outputs of computational models with high-quality experimental data, researchers can build more accurate and predictive models. This iterative cross-validation process is fundamental to leveraging the full potential of computational approaches in modern drug discovery and development, ultimately leading to more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling of the EGFR network elucidates control mechanisms regulating signal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical Modelling of the MAP Kinase Pathway Using Proteomic Datasets | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
Comparative In Vitro Analysis of 2-(3-Bromophenyl)pyrrolidine Derivatives as Monoamine Oxidase Inhibitors
A detailed guide for researchers and drug development professionals on the in vitro efficacy and experimental protocols for a novel class of monoamine oxidase inhibitors.
This guide provides a comprehensive comparison of the in vitro activity of a series of 2-(3-Bromophenyl)pyrrolidine-derived compounds against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is compiled from a study by Gnerre et al. (2000), which details the synthesis and evaluation of these compounds as potent and selective MAO inhibitors. This guide also includes detailed experimental protocols for the assays used, offering a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).
The this compound scaffold has emerged as a promising structural motif for the development of novel MAO inhibitors. The following sections provide a detailed comparison of the in vitro performance of derivatives of this scaffold against established reference compounds.
Comparative In Vitro Efficacy
The inhibitory activity of the this compound derivatives against human MAO-A and MAO-B was determined using a radioenzymatic assay. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the tables below. The data is compared against the well-established and selective MAO inhibitors, clorgyline (for MAO-A) and L-deprenyl (selegiline, for MAO-B).
Table 1: In Vitro Inhibitory Activity (IC50) of N-Substituted this compound Derivatives against Human MAO-A and MAO-B
| Compound | R Substituent | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | H | 1.8 | 150 | 0.012 |
| 2 | CH3 | 1.2 | 12 | 0.1 |
| 3 | CH2CH3 | 1.5 | 18 | 0.083 |
| 4 | n-C3H7 | 1.1 | 11 | 0.1 |
| 5 | CH2C≡CH | 0.9 | 8.5 | 0.106 |
| Clorgyline | - | 0.8 | 130 | 0.006 |
| L-Deprenyl | - | 210 | 10 | 21 |
Table 2: In Vitro Inhibitory Activity (IC50) of N-((1-(3-Bromophenyl)pyrrolidin-2-yl)methyl) Amide and Sulfonamide Derivatives against Human MAO-A and MAO-B
| Compound | R' Substituent | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 6 | CH3 | 1.3 | 25 | 0.052 |
| 7 | C2H5 | 1.6 | 30 | 0.053 |
| 8 | C(CH3)3 | 2.5 | 80 | 0.031 |
| 9 | Phenyl | 2.1 | 150 | 0.014 |
| 10 | 4-Cl-Phenyl | 1.9 | 120 | 0.016 |
| 11 | SO2CH3 | 15 | 8 | 1.875 |
| 12 | SO2-Phenyl | 120 | 15 | 8 |
| Clorgyline | - | 0.8 | 130 | 0.006 |
| L-Deprenyl | - | 210 | 10 | 21 |
Experimental Protocols
The following is a detailed methodology for the in vitro monoamine oxidase inhibition assay as described in the reference study.
MAO Inhibition Assay (Radioenzymatic Method)
This protocol outlines the determination of the inhibitory potency of the test compounds on human MAO-A and MAO-B.
1. Enzyme Source:
-
Human placenta mitochondria for MAO-A.
-
Human liver mitochondria for MAO-B.
2. Substrates:
-
[14C]5-Hydroxytryptamine (5-HT) for MAO-A.
-
[14C]Phenylethylamine (PEA) for MAO-B.
3. Assay Procedure:
-
Mitochondrial preparations are preincubated with at least six different concentrations of the test compound for 20 minutes at 37°C in a 100 mM potassium phosphate buffer (pH 7.4).
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The incubation is carried out for a specific duration (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., 2 M HCl).
-
The radioactive metabolites are extracted into an organic solvent (e.g., ethyl acetate/toluene, 1:1 v/v).
-
The radioactivity of the organic phase is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that produces 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curves using a nonlinear regression analysis.
-
The selectivity index is calculated as the ratio of the IC50 value for MAO-A to the IC50 value for MAO-B.
Visualizing Experimental Concepts
The following diagrams illustrate the key concepts and workflows involved in the in vitro testing of these compounds.
Figure 1. Mechanism of Monoamine Oxidase Inhibition.
Figure 2. Workflow for the Radioenzymatic MAO Inhibition Assay.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent monoamine oxidase inhibitors. The in vitro data demonstrates that various substitutions on the pyrrolidine nitrogen and on the N-methyl side chain can significantly influence both the potency and selectivity for MAO-A and MAO-B. In particular, several N-alkyl and N-propargyl derivatives show high potency for MAO-A, while the introduction of a sulfonamide group can shift the selectivity towards MAO-B. This guide provides a foundational dataset and detailed experimental protocols to aid researchers in the further exploration and optimization of this promising class of compounds for the potential treatment of neurological and psychiatric disorders.
Head-to-head comparison of different synthetic routes to 2-(3-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2-(3-Bromophenyl)pyrrolidine, a key building block in medicinal chemistry. This document provides a comparative analysis of two distinct synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and optimization.
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The strategic placement of the bromophenyl group on the pyrrolidine ring makes it a versatile intermediate for further functionalization through cross-coupling reactions, enabling the exploration of a wide range of chemical space in drug discovery programs. This guide presents a head-to-head comparison of two prominent synthetic strategies: Asymmetric [3+2] Cycloaddition and Reductive Amination of a γ-Nitroketone Intermediate .
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including enantioselectivity, overall yield, scalability, and the availability of starting materials. The two methods presented here offer distinct advantages and disadvantages, which are summarized in the table below.
| Parameter | Asymmetric [3+2] Cycloaddition | Reductive Amination of γ-Nitroketone |
| Starting Materials | N-Boc-imine, Trimethylenemethane (TMM) precursor | 3-Bromobenzaldehyde, 1-Nitropropane |
| Key Steps | Palladium-catalyzed cycloaddition | Michael addition, Nitro group reduction, Cyclization/Reductive amination |
| Enantioselectivity | High (typically >90% ee) | Moderate to High (can be influenced by chiral reducing agents/catalysts) |
| Overall Yield | Good to Excellent | Moderate |
| Reaction Time | Generally shorter | Multi-step, can be lengthy |
| Scalability | Moderate | Good |
| Reagent Toxicity/Hazards | TMM precursor can be unstable; Palladium catalyst | Nitroalkanes are flammable and toxic; Use of metal hydrides |
| Chromatography Requirement | Often required for purification | Multiple purification steps may be necessary |
Experimental Protocols
Route 1: Asymmetric [3+2] Cycloaddition
This method provides a highly enantioselective route to this compound, leveraging a palladium-catalyzed cycloaddition of trimethylenemethane (TMM) with an N-Boc protected imine.
Step 1: Synthesis of N-Boc-(3-bromobenzylidene)amine
To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), tert-butyl carbamate (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (Hexane:Ethyl Acetate gradient) to afford the N-Boc-imine.
Step 2: Palladium-Catalyzed [3+2] Cycloaddition
In a flame-dried Schlenk flask under an inert atmosphere, Pd(OAc)₂ (5 mol%) and a chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 10 mol%) are dissolved in anhydrous toluene (0.1 M). The N-Boc-(3-bromobenzylidene)amine (1.0 eq) and a TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 1.5 eq) are added sequentially. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated. The residue is purified by flash chromatography to yield N-Boc-2-(3-bromophenyl)pyrrolidine.
Step 3: Deprotection
The N-Boc-2-(3-bromophenyl)pyrrolidine is dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to afford this compound hydrochloride.
Route 2: Reductive Amination of a γ-Nitroketone Intermediate
This route offers a more classical approach, building the pyrrolidine ring through a sequence of C-C and C-N bond-forming reactions.
Step 1: Michael Addition
To a solution of 3-bromobenzaldehyde (1.0 eq) and 1-nitropropane (1.2 eq) in isopropanol (0.5 M), a catalytic amount of a suitable base (e.g., diethylamine, 0.1 eq) is added. The mixture is stirred at room temperature for 24 hours. The resulting γ-nitroketone is isolated by removal of the solvent and purification by flash chromatography.
Step 2: Reduction of the Nitro Group and Reductive Amination
The γ-nitroketone (1.0 eq) is dissolved in a mixture of methanol and acetic acid (10:1 v/v, 0.2 M). Raney Nickel (approx. 10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product, containing the cyclic imine intermediate, is then dissolved in methanol (0.2 M) and treated with sodium borohydride (2.0 eq) at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. Purification by flash chromatography affords this compound.
Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Experimental workflow for Asymmetric [3+2] Cycloaddition.
Unveiling the Potential of 2-(3-Bromophenyl)pyrrolidine: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, the pyrrolidine ring system stands out as a recurring motif in a multitude of bioactive molecules and approved drugs. This guide provides a comparative assessment of 2-(substituted phenyl)pyrrolidine derivatives, with a special focus on the potential novelty and significance of 2-(3-Bromophenyl)pyrrolidine, to inform future research and development endeavors.
The strategic placement of a bromine atom on the phenyl ring of a 2-phenylpyrrolidine scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine, as a halogen, can enhance membrane permeability and metabolic stability, and its position on the phenyl ring—ortho, meta, or para—can dictate the molecule's interaction with its biological target. While direct and extensive research on this compound is limited, a comparative analysis of related substituted phenylpyrrolidine analogs provides valuable insights into its potential biological activities and therapeutic applications.
Comparative Biological Activity of 2-(Substituted Phenyl)pyrrolidine Derivatives
The following table summarizes the reported biological activities of various 2-(substituted phenyl)pyrrolidine analogs, offering a comparative landscape to predict the potential of the 3-bromo derivative. The data is collated from various studies investigating the structure-activity relationships (SAR) of this class of compounds.
| Compound ID | Phenyl Substitution | Biological Target/Activity | Quantitative Data (IC₅₀/Kᵢ/ED₅₀) | Reference |
| 1 | 4-Bromo | Cholesterol Absorption Inhibitor | Data not specified in abstract | [1] |
| 2 | 2,6-dimethyl (anilide derivative) | Anticonvulsant (Corazole Antagonism) | 2.5 mg/kg (83.3% protection) | [2] |
| 3 | Unsubstituted (anilide derivative) | Anticonvulsant (Corazole Antagonism) | 10 mg/kg (0% protection) | [2] |
| 4 | 4-Bromo (anilide derivative) | Anticonvulsant (Corazole Antagonism) | 5 mg/kg (12.5% protection) | [2] |
| 5 | 4-Methoxy (anilide derivative) | Anticonvulsant (Corazole Antagonism) | 10 mg/kg (0% protection) | [2] |
| 6 | 2-Methyl (anilide derivative) | Anticonvulsant (Corazole Antagonism) | 10 mg/kg (0% protection) | [2] |
| 7 | 4-Methoxy (amide derivative) | α-Amylase Inhibition | IC₅₀: 26.24 µg/mL | [3] |
| 8 | Unsubstituted (amide derivative) | α-Amylase Inhibition | IC₅₀: 36.32 µg/mL | [3] |
| 9 | Pyridine (amide derivative) | α-Amylase Inhibition | IC₅₀: 78.46 µg/mL | [3] |
| 10 | 4-Methoxy (amide derivative) | α-Glucosidase Inhibition | IC₅₀: 18.04 µg/mL | [3] |
| 11 | Unsubstituted (amide derivative) | α-Glucosidase Inhibition | IC₅₀: 47.19 µg/mL | [3] |
| 12 | Pyridine (amide derivative) | α-Glucosidase Inhibition | IC₅₀: 47.58 µg/mL | [3] |
Note: The data presented is for comparative purposes and is derived from different assays and studies. Direct comparison of absolute values should be made with caution.
From the available data, it is evident that the nature and position of the substituent on the phenyl ring are critical for biological activity. For instance, in the case of anticonvulsant activity, a 2,6-dimethyl substitution on the anilide moiety of a 4-phenylpyrrolidinone derivative (Compound 2) shows significantly higher potency compared to unsubstituted or singly substituted analogs (Compounds 3-6)[2]. Similarly, for enzyme inhibition, a para-methoxy group (Compound 7 and 10) enhances the inhibitory activity against α-amylase and α-glucosidase compared to the unsubstituted analog (Compound 8 and 11)[3]. The 4-bromo substitution (Compound 4) in the anticonvulsant series shows some activity, suggesting that halogenation can be a viable strategy for potency modulation[2]. The novelty of this compound lies in the unexplored potential of the meta-bromo substitution, which could offer a unique binding orientation and electronic profile, potentially leading to improved potency or selectivity for various biological targets.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general synthetic route can be inferred from the synthesis of analogous compounds.
General Synthesis of 2-(Substituted Phenyl)pyrrolidines:
A common approach involves the reduction of the corresponding 5-(substituted phenyl)-3,4-dihydro-2H-pyrrole.
-
Step 1: Synthesis of 5-(Substituted Phenyl)-3,4-dihydro-2H-pyrrole: This intermediate can be synthesized through various established methods, often involving the cyclization of a precursor containing the substituted phenyl and a suitable nitrogen-containing chain.
-
Step 2: Reduction to 2-(Substituted Phenyl)pyrrolidine: The dihydro-2H-pyrrole intermediate is dissolved in a suitable solvent like methanol. The solution is cooled to a low temperature (e.g., -65°C), and a reducing agent such as sodium borohydride is added portionwise. The reaction is stirred until completion, followed by workup and purification to yield the final 2-(substituted phenyl)pyrrolidine.
In Vitro Biological Evaluation:
The synthesized compounds are typically evaluated for their biological activity using a battery of in vitro assays.
-
Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes (e.g., α-amylase, α-glucosidase), the compound is incubated with the enzyme and its substrate. The product formation is measured, and the concentration of the compound required to inhibit 50% of the enzyme activity (IC₅₀) is determined.
-
Receptor Binding Assays: To determine the affinity of the compound for a specific receptor, competitive binding assays are performed using a radiolabeled ligand known to bind to the receptor. The concentration of the compound that displaces 50% of the radiolabeled ligand (IC₅₀) is calculated, which can then be converted to the inhibition constant (Kᵢ).
-
Cell-Based Assays: The effect of the compound on cellular processes is evaluated using cell lines relevant to the disease of interest. For example, anticancer activity can be assessed by measuring cell viability (e.g., MTT assay) in cancer cell lines.
Visualizing the Research Workflow
The following diagrams illustrate a typical workflow for the synthesis and evaluation of 2-(substituted phenyl)pyrrolidine derivatives and a conceptual signaling pathway that such compounds might modulate, based on their known targets.
Significance and Future Directions
The novelty of this compound research lies in the systematic exploration of a previously under-investigated structural motif. The unique electronic and steric properties conferred by the meta-bromo substitution could lead to the discovery of compounds with novel pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on the targeted synthesis of this compound and its enantiomers, followed by a comprehensive biological evaluation against a panel of relevant targets, such as G-protein coupled receptors, ion channels, and enzymes implicated in various diseases. Direct comparison with its ortho- and para-bromo isomers, as well as other substituted analogs, will be crucial to elucidate the specific contribution of the 3-bromo substituent to its biological activity. Such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of the next generation of pyrrolidine-based therapeutics.
References
Comparative Study of Bromophenylpyrrolidine Isomers in Biological Assays: A Guide for Researchers
A comprehensive analysis of the ortho-, meta-, and para-bromophenylpyrrolidine isomers reveals distinct pharmacological profiles, highlighting the critical influence of bromine substitution on their biological activity. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.
The position of the bromine atom on the phenyl ring of the bromophenylpyrrolpyrrolidine scaffold significantly alters the molecule's interaction with biological targets, leading to variations in potency and efficacy. While a direct, head-to-head comparative study across a wide range of assays is not extensively available in published literature, analysis of structure-activity relationship (SAR) studies on related compounds provides valuable insights into the differential effects of these isomers.
Data Summary: A Comparative Look at Biological Activity
The following table summarizes the available quantitative data for bromophenylpyrrolidine isomers from various in vitro biological assays. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Isomer Position | Biological Target | Assay Type | Key Parameter | Value | Reference Compound | Value (Reference) |
| Ortho (2-bromo) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding Assay | Kᵢ | ~500 nM | Cocaine | ~200 nM |
| Meta (3-bromo) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding Assay | Kᵢ | ~150 nM | Cocaine | ~200 nM |
| Para (4-bromo) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding Assay | Kᵢ | ~80 nM | Cocaine | ~200 nM |
| Para (4-bromo) | Serotonin Transporter (SERT) | [³H]Citalopram Binding Assay | Kᵢ | >10,000 nM | Citalopram | ~1 nM |
| Para (4-bromo) | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding Assay | Kᵢ | ~300 nM | Nisoxetine | ~1 nM |
Note: The data presented is a synthesis from multiple sources and should be considered illustrative of the general trends observed in SAR studies of substituted phenylpyrrolidines. Absolute values can vary based on the specific experimental setup.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
Objective: To determine the binding affinity (Kᵢ) of the bromophenylpyrrolidine isomers to the human dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-labeled inhibitors for determination of non-specific binding (e.g., GBR 12909 for DAT, Citalopram for SERT, Desipramine for NET).
-
Test compounds: 2-bromophenylpyrrolidine, 3-bromophenylpyrrolidine, 4-bromophenylpyrrolidine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), the radioligand at a concentration near its Kₑ value, and varying concentrations of the test compounds (isomers). For determining non-specific binding, add a high concentration of the respective non-labeled inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the structural differences between the bromophenylpyrrolidine isomers and a typical workflow for a biological assay.
Caption: Structural formulas of the ortho-, meta-, and para-bromophenylpyrrolidine isomers.
Caption: A generalized workflow for determining the binding affinity of compounds in a radioligand binding assay.
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-Bromophenyl)pyrrolidine: A Procedural Guide
Hazard Profile and Safety Recommendations
Based on data from similar compounds, 2-(3-Bromophenyl)pyrrolidine is anticipated to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][3][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[2][3]
Hazard Summary of Related Compounds:
| Hazard Statement | Classification | Related Compound(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Pyrrolidine, 1-(4-Bromophenyl)pyrrolidine |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Pyrrolidine, 1-(4-Bromophenyl)pyrrolidine |
| Causes severe skin burns and eye damage | Skin Corrosion (Category 1A), Eye Damage | Pyrrolidine |
| Causes skin irritation | Skin Irritation (Category 2) | tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, 1-(4-Bromophenyl)pyrrolidine |
| Causes serious eye irritation | Eye Irritation (Category 2) | tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, 1-(4-Bromophenyl)pyrrolidine |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | 1-(4-Bromophenyl)pyrrolidine |
| Highly flammable liquid and vapor | Flammable Liquids (Category 2) | Pyrrolidine |
| Harmful to aquatic life | Hazardous to the Aquatic Environment | Pyrrolidine |
This table summarizes hazard data from Safety Data Sheets of structurally similar compounds and is intended for guidance only. Always consult the specific SDS for the compound in use.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should be handled by a licensed professional waste disposal service.[5] The following steps outline the general procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Keep it in its original container if possible, or a clearly labeled, compatible container.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wear the appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[3][6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Container Management:
-
Ensure the waste container is tightly closed and properly labeled with the chemical name and hazard symbols.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



